tert-Butyl pentafluoropropionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVHVXDRVVEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378469 | |
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55258-28-1 | |
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of tert-Butyl Pentafluoropropionate
Executive Summary
The synthesis of tert-butyl pentafluoropropionate (TBPFP) presents a unique intersection of steric and electronic challenges. While standard Fisher esterification suffices for primary alkyl esters, the acid-sensitivity of the tert-butyl group—prone to E1 elimination to isobutylene under strong acidic conditions—renders traditional methods low-yielding. Furthermore, the strong electron-withdrawing nature of the pentafluoroethyl group (
This guide details a Nucleophilic Acyl Substitution protocol utilizing Pentafluoropropionic Anhydride (PFPA) .[1] This route is selected for its high reliability, absence of water byproduct (which drives equilibrium backward in direct esterification), and compatibility with mild, basic buffering systems that preserve the acid-labile tert-butyl moiety.
Strategic Synthesis Analysis
To ensure process reliability, we evaluated three potential routes. The Anhydride Route is the recommended standard for laboratory to pilot-scale synthesis.
| Route | Reagents | Pros | Cons | Verdict |
| A. Anhydride (Recommended) | PFPA + t-BuOH + Base | High yield (>85%); Mild conditions; No water byproduct. | Reagents are moisture sensitive; Atom economy lower than Route C. | Primary Protocol |
| B. Acid Chloride | High reactivity; Fast kinetics. | Generates HCl gas (corrosive); Acid chloride is highly volatile and difficult to handle. | Viable Alternative | |
| C. Isobutylene Addition | 100% Atom economy; Industrial standard. | Requires pressurized gas handling; Safety risks with polymerization; Difficult for standard benchtop setups. | Industrial Only |
Core Protocol: Anhydride-Mediated Esterification
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the tert-butoxide (generated in situ or alcohol assisted by base) on the carbonyl of the anhydride. The base (Pyridine or Triethylamine) serves a dual purpose: it acts as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate and neutralizes the pentafluoropropionic acid byproduct, preventing acid-catalyzed decomposition of the product.
Figure 1: Mechanistic flow of the base-catalyzed anhydride esterification.
Materials & Equipment
-
Reagents:
-
Pentafluoropropionic Anhydride (PFPA) [CAS: 356-42-3]: 1.1 equivalents.
-
tert-Butanol (anhydrous): 1.0 equivalent.
-
Pyridine (anhydrous) or Triethylamine: 1.2 equivalents.
-
Dichloromethane (DCM): Solvent (anhydrous).
-
-
Equipment:
-
Three-neck round bottom flask (flame-dried).
-
Nitrogen/Argon inert atmosphere line.
-
Addition funnel (pressure-equalizing).
-
Ice-water bath.
-
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Inerting: Assemble the glassware and flush with dry Nitrogen for 15 minutes to remove ambient moisture. Moisture will hydrolyze the expensive PFPA reagent.
-
Solvation: Charge the flask with tert-Butanol (1.0 eq) and Pyridine (1.2 eq) dissolved in anhydrous DCM (approx. 5 mL per mmol of substrate).
-
Thermal Control: Cool the solution to 0°C using an ice bath.
-
Criticality: Lower temperatures prevent the elimination of tert-butanol to isobutylene.
-
Phase 2: Addition 4. Reagent Introduction: Dissolve PFPA (1.1 eq) in a minimal amount of DCM and transfer to the addition funnel. 5. Controlled Addition: Dropwise add the PFPA solution to the stirring alcohol mixture over 30–45 minutes.
- Observation: A white precipitate (pyridinium salt) may begin to form or the solution may fume slightly if not well-vented (ensure scrubber is active).
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC or GC-MS.
Phase 3: Quench and Workup
7. Quench: Cool back to 0°C and quench by slowly adding saturated aqueous
- Why: This neutralizes any unreacted anhydride and the acidic byproducts.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing (The "Sandwich" Method):
- Wash 1: Cold 0.5M HCl (Rapid wash). Purpose: Remove excess pyridine.
- Wash 2: Saturated
. Purpose: Neutralize any trace acid from Wash 1. - Wash 3: Brine. Purpose: Drying.
- Drying: Dry organic phase over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 30°C due to product volatility).
Phase 4: Purification 11. Distillation: Purify the crude oil via fractional distillation.
- Note: Fluorinated esters often have lower boiling points than their hydrogenated counterparts due to weak intermolecular Van der Waals forces. Expect the product to distill between 100°C – 115°C (atmospheric), though vacuum distillation is safer to prevent thermal decomposition.
Process Workflow & Logic
Figure 2: Operational workflow ensuring safety and purity.
Analytical Validation
To confirm the identity of This compound , the following analytical signatures must be verified.
| Method | Expected Signal | Interpretation |
| 1H NMR | Characteristic tert-butyl group. No other protons should be visible. | |
| 19F NMR | Distinctive | |
| IR Spec | ~1750-1780 cm⁻¹ | Strong Carbonyl (C=O) stretch, shifted higher due to fluorine induction. |
| GC-MS | Molecular Ion (M+) often weak; [M-57]+ dominant | Loss of t-butyl group (M - |
Safety & Handling
-
Volatility: Fluorinated esters are highly volatile. Do not use high-vacuum for extended periods during concentration, or product will be lost to the trap.
-
Hydrolysis: The electron-deficient carbonyl makes this compound sensitive to moisture. Store over activated molecular sieves in a sealed container at 4°C.
-
Chemical Burns: PFPA is a potent lachrymator and corrosive. All transfers must occur in a fume hood.
References
-
National Institute of Standards and Technology (NIST). (2023). Pentafluoropropionic acid, butyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link](Note: Reference for n-butyl analog properties).
-
Organic Syntheses. (1941). tert-Butyl Chloride (General handling of t-butyl systems). Org. Synth. 1941, 21, 110. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of tert-Butyl Pentafluoropropionate
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of tert-Butyl pentafluoropropionate. This molecule uniquely combines the sterically demanding, lipophilic tert-butyl group with the strongly electron-withdrawing and chemically robust pentafluoropropionyl moiety. This juxtaposition of properties makes it a compound of significant interest for researchers, medicinal chemists, and materials scientists. This document delves into its predicted physicochemical and spectroscopic characteristics, proposes a viable synthetic pathway, and offers a detailed mechanistic exploration of its reactivity, particularly in hydrolysis and nucleophilic reactions. The insights provided herein are grounded in established principles of physical organic chemistry and supported by data from analogous structures, offering a predictive framework for its application in advanced chemical synthesis and drug development.
Introduction: A Molecule of Strategic Design
This compound, while not a commonplace reagent, represents a fascinating case study in molecular design. Its structure is a deliberate amalgamation of two functionally critical and chemically distinct groups:
-
The tert-Butyl Group: A bulky, three-dimensional alkyl group known for conferring steric protection and increasing lipophilicity. In medicinal chemistry, the tert-butyl motif is often incorporated to enhance metabolic stability by shielding reactive sites from enzymatic degradation.[1] However, this benefit is often counterbalanced by decreased aqueous solubility.[2] As a protecting group for carboxylic acids, the tert-butyl ester is prized for its stability under a wide range of conditions, yet its selective removal can be achieved under specific acidic conditions via a unique carbocation-mediated mechanism.[3]
-
The Pentafluoropropionyl Group (C₂F₅CO-): A short-chain perfluoroalkyl moiety that imparts significant changes to the electronic environment of the molecule. The high electronegativity of the fluorine atoms creates a strong inductive effect, rendering the carbonyl carbon highly electrophilic. This fluorination can dramatically alter a molecule's pharmacokinetic profile, influencing properties like binding affinity, membrane permeability, and metabolic pathways.[2]
The covalent linkage of these two groups in this compound creates a molecule with inherent chemical tension and utility. It serves as a valuable synthon for introducing the pentafluoropropyl group into complex molecules and acts as a protecting group with unique reactivity characteristics dictated by the interplay of sterics and electronics. This guide aims to elucidate these properties for the practicing scientist.
Physicochemical Properties: An Inferential Analysis
Direct experimental data for this compound is not widely published. However, by analyzing structurally related compounds like tert-butyl trifluoroacetate and tert-butyl propionate, we can establish a reliable set of expected properties.[4][5]
| Property | Predicted Value / Description | Justification / Comparative Data |
| Molecular Formula | C₇H₉F₅O₂ | Derived from structure. |
| Molecular Weight | 220.14 g/mol | Calculated from atomic weights. |
| Appearance | Colorless liquid | Analogous to tert-butyl trifluoroacetate, which is a colorless liquid.[4] |
| Odor | Distinctive, possibly sharp or ethereal | Based on related short-chain fluorinated esters.[4] |
| Boiling Point | ~110-130 °C | Higher than tert-butyl trifluoroacetate (83-84 °C) due to increased molecular weight and van der Waals forces, but likely similar to or slightly higher than tert-butyl propionate (118 °C)[5] due to the competing effects of increased mass and reduced intermolecular hydrogen bonding capability compared to non-fluorinated analogs. |
| Density | ~1.1 - 1.2 g/cm³ | Expected to be significantly denser than water and non-fluorinated analogs due to the high mass of fluorine atoms. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, ketones). | The large, nonpolar tert-butyl and fluorocarbon moieties dominate, leading to poor aqueous solubility. Hydrolysis may occur in the presence of water.[4] |
Spectroscopic Signature: A Predictive Guide
For any researcher synthesizing or handling this compound, rapid and accurate identification is critical. The following spectroscopic characteristics are predicted based on fundamental principles.[6][7]
| Technique | Predicted Observations |
| ¹H NMR | A sharp singlet at δ ≈ 1.5 ppm with an integration of 9H, corresponding to the nine magnetically equivalent protons of the tert-butyl group. |
| ¹³C NMR | Signals for the tert-butyl group: a quaternary carbon (~85 ppm) and a methyl carbon signal (~28 ppm). Signals for the pentafluoropropionyl group will be observed, with characteristic splitting due to C-F coupling. The carbonyl carbon (C=O) is expected around 160 ppm, appearing as a triplet due to coupling with the adjacent CF₂ group. |
| ¹⁹F NMR | Two distinct signals are expected: a triplet corresponding to the -CF₃ group and a quartet corresponding to the -CF₂- group, with a characteristic ⁴JFF coupling constant. |
| IR Spectroscopy | A very strong and sharp absorption band in the range of 1770-1800 cm⁻¹, characteristic of the C=O stretch in a fluorinated ester (shifted to higher wavenumber from a typical ester's ~1735 cm⁻¹ due to the inductive effect of fluorine). Strong, complex absorption bands between 1100-1350 cm⁻¹ corresponding to C-F bond stretching. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z = 220. A prominent base peak at m/z = 57, corresponding to the highly stable tert-butyl carbocation, [C(CH₃)₃]⁺, formed by facile cleavage of the C-O bond.[6] Other fragments corresponding to the loss of isobutylene or parts of the fluoroalkyl chain would also be expected. |
Synthesis and Purification: A Proposed Pathway
The most direct and reliable method for preparing this compound is via the reaction of a pentafluoropropionic acid derivative with a tert-butanol source. The use of the acid chloride is a standard and high-yielding approach.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Acyl Chloride
-
Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture.
-
Acyl Chloride Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add pentafluoropropionic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification of Intermediate: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by careful distillation to yield the crude pentafluoropropionyl chloride.
-
Esterification: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve tert-butanol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Addition: Cool the alcohol/base solution in an ice bath (0 °C). Add the pentafluoropropionyl chloride (1.0 eq) dropwise with vigorous stirring. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Final Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The final product, this compound, can be purified by fractional distillation.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of the ester functional group, which is heavily influenced by its unique substituents.
Hydrolysis: A Tale of Two Pathways
The cleavage of the ester is a cornerstone of its application as a protecting group. The mechanism is highly dependent on the pH of the medium.
-
Acid-Catalyzed Hydrolysis (SN1 Mechanism): Under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), the hydrolysis proceeds via a mechanism distinct from that of primary or secondary esters. The steric bulk of the tert-butyl group prevents the typical bimolecular attack at the carbonyl. Instead, the reaction follows an A-Al-1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway.
-
Protonation: The carbonyl oxygen is protonated, activating the ester.
-
Carbocation Formation: The C-O single bond cleaves heterolytically in the rate-determining step to release the very stable tert-butyl carbocation and pentafluoropropionic acid.[8][9][10]
-
Solvent Trapping: The carbocation is rapidly trapped by water or another nucleophile in the medium.
-
This mechanism is the foundation of the tert-butyl ester's utility as a protecting group, as it can be selectively cleaved under acidic conditions that leave other esters (like methyl or ethyl esters) intact.[3]
Caption: Simplified mechanism of acid-catalyzed hydrolysis via an SN1 pathway.
-
Base-Catalyzed Hydrolysis (B-Ac-2 Mechanism): In the presence of a strong base (e.g., NaOH), hydrolysis can occur, but it is significantly slower than for unhindered esters. The reaction proceeds via nucleophilic attack of the hydroxide ion at the electrophilic carbonyl carbon. The steric hindrance of the tert-butyl group and the electronic repulsion from the perfluoroalkyl chain make this attack challenging, requiring more forcing conditions (e.g., higher temperatures) compared to simpler esters.
Reactions with Other Nucleophiles
The carbonyl carbon is highly electrophilic due to the C₂F₅ group, suggesting it should be reactive towards nucleophiles. However, the extreme steric bulk of the tert-butyl group provides a formidable shield. This leads to a general principle:
-
Small, potent nucleophiles (e.g., hydride reagents, organolithiums) may react, but the reaction will be slower than with less hindered esters.
-
Bulky nucleophiles will likely not react at the carbonyl and may instead favor deprotonation at an alpha-carbon if one were available.
This inherent resistance to many nucleophiles further enhances its value as a robust protecting group during multi-step syntheses.
Applications in Research and Development
The unique properties of this compound suggest several high-value applications for the target audience:
-
Pharmaceutical Intermediate: It serves as an excellent building block for introducing the pentafluoropropionyl moiety into drug candidates. This group can act as a bioisostere for other functional groups, enhancing metabolic stability or modulating receptor binding affinity.
-
Advanced Protecting Group Chemistry: Its unique acid-lability allows for orthogonal deprotection schemes in the synthesis of complex molecules like peptides and natural products, where other acid-sensitive or base-labile groups must be preserved.
-
Materials Science: Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy. This monomer could be incorporated into specialty polymers and surface coatings.
-
¹⁹F MRI Contrast Agents: Molecules containing multiple equivalent fluorine atoms are being explored as imaging agents.[11] While the CF₂ and CF₃ groups in this molecule are not equivalent, it could serve as a precursor for more complex structures designed for this purpose.
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, prudent safety practices should be adopted based on analogous compounds.[5][12]
-
Flammability: The compound is expected to be a flammable liquid.[12] Keep away from open flames, sparks, and other sources of ignition.
-
Toxicity: The hydrolysis product is pentafluoropropionic acid, which is corrosive. The compound itself should be treated as a potential irritant to the skin, eyes, and respiratory tract.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
References
-
PubChem. tert-Butyl mercaptan. National Center for Biotechnology Information. [Link]
-
Wermuth, C. G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Carl Roth. (2025). tert-Butanol - SAFETY DATA SHEET. [Link]
-
SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
NIH. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. National Institutes of Health. [Link]
-
NIH. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2022). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. [Link]
-
University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
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PubMed. (2008). Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. PubMed. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
ResearchGate. (2008). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. ResearchGate. [Link]
-
NIH. (2023). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. National Institutes of Health. [Link]
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PubChem. Triacontyl pentafluoropropionate. National Center for Biotechnology Information. [Link]
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Sema. Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]
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ResearchGate. (2016). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. ResearchGate. [Link]
-
ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]
-
The Good Scents Company. tert-butyl propionate. The Good Scents Company. [Link]
-
Sasol. (2015). P-TERT-BUTYLPHENOL - SAFETY DATA SHEET. Sasol. [Link]
-
NIST. Pentafluoropropionic acid, butyl ester. National Institute of Standards and Technology. [Link]
-
ResearchGate. (2006). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate. [Link]
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Organic Syntheses. TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Organic Syntheses. [Link]
-
Dvikan. (2013). Hydrolysis of t-butyl chloride CSTR-Study. Dvikan. [Link]
-
University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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GJ Chemical. Tertiary Butyl Alcohol Reagent Supplier and Distributor. GJ Chemical. [Link]
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MDPI. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. MDPI. [Link]
-
Cheméo. Triacontyl pentafluoropropionate. Cheméo. [Link]
-
Chemistry LibreTexts. (2022). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]
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Vinati Organics Ltd. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol. Vinati Organics Ltd. [Link]
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Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Link]
-
IvyPanda. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics. YouTube. [Link]
-
IndiaMART. Para Tertiary Butylphenol - 4-tert-Butylphenol Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
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Part 1: Executive Summary & Chemical Identity
Technical Whitepaper: tert-Butyl Pentafluoropropionate (TBPFP)
This compound (TBPFP) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates requiring the introduction of a pentafluoroethyl (
While the ethyl ester is the standard catalog reagent, TBPFP is frequently synthesized in situ or on-demand for specific mechanistic requirements where base-mediated hydrolysis (required for ethyl esters) would degrade sensitive substrates.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| Chemical Name | tert-Butyl 2,2,3,3,3-pentafluoropropanoate | IUPAC |
| CAS Number | Not Widely Listed | See Note Below |
| Related CAS | 426-65-3 (Ethyl Ester); 422-64-0 (Parent Acid) | Commercial Analogs |
| Molecular Formula | ||
| Molecular Weight | 220.14 g/mol | |
| Density (Est.) | 1.15 - 1.20 g/mL | Higher than non-fluorinated esters |
| Boiling Point (Est.) | 105 - 110 °C | Volatile; Handle with care |
| Solubility | DCM, THF, Et2O | Hydrophobic |
Technical Note on CAS: TBPFP is a "non-catalog" entity in most public chemical registries, often conflated with its n-butyl isomer (CAS 680-28-4). Researchers should reference the parent Pentafluoropropionic Acid (CAS 422-64-0) or Pentafluoropropionic Anhydride (CAS 356-42-3) as the primary sourcing materials.
Part 2: Synthetic Utility & Mechanism
The utility of TBPFP lies in the electronic synergy between the pentafluoroethyl group and the tert-butyl ester .
-
Hyper-Electrophilicity: The strong inductive effect (
) of the group pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated propionates. This facilitates rapid nucleophilic acyl substitution, even with weak nucleophiles. -
Acid-Labile Protection: In multi-step synthesis, the tert-butyl group allows for deprotection using Trifluoroacetic acid (TFA) or HCl in dioxane, avoiding the harsh basic conditions (LiOH/NaOH) required to cleave ethyl esters—conditions that often lead to defluorination or racemization of chiral centers.
Diagram 1: Electronic Activation & Reactivity
Figure 1: The electron-withdrawing nature of the perfluoroalkyl chain activates the carbonyl, while the t-butyl group dictates the deprotection pathway.
Part 3: Synthesis Protocol (Self-Validating)
Since TBPFP is rarely available off-the-shelf, the following protocol describes its synthesis from Pentafluoropropionic Anhydride. This method is preferred over the acid chloride route due to cleaner by-products (pentafluoropropionic acid vs. HCl).
Reagents:
-
Pentafluoropropionic Anhydride (PFPA): 1.1 equivalents (CAS 356-42-3).
-
tert-Butanol: 1.0 equivalent (Anhydrous).
-
DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).
-
Triethylamine (TEA): 1.2 equivalents (Acid scavenger).
-
DCM (Dichloromethane): Solvent (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (
) atmosphere. Add anhydrous DCM (50 mL) and tert-Butanol (10 mmol). -
Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool the solution to
using an ice bath. -
Acylation: Dropwise add Pentafluoropropionic Anhydride (11 mmol) diluted in 10 mL DCM over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Validation Point (TLC/GC): Monitor disappearance of t-Butanol.
-
-
Workup:
-
Wash with 1M HCl (2 x 20 mL) to remove TEA/DMAP.
-
Wash with Sat.
(2 x 20 mL) to remove excess pentafluoropropionic acid. -
Wash with Brine, dry over
.
-
-
Purification: Carefully concentrate under reduced pressure (Rotovap).
-
Critical: Do not apply high vacuum (< 20 mbar) or heat > 30°C, as TBPFP is volatile. Distillation at atmospheric pressure is recommended if high purity is needed.
-
Diagram 2: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for this compound.[1][2]
Part 4: Applications in Drug Development
N-Acylation of Amines (Fluoro-Amide Synthesis)
TBPFP is an excellent reagent for converting amines into pentafluoropropionamides. The bulky t-butyl group minimizes side reactions (like double acylation) compared to the more reactive anhydride.
-
Protocol: Mix Amine (1 eq) + TBPFP (1.2 eq) in THF at Reflux (60°C).
-
Why: The tert-butoxy group is a poorer leaving group than the carboxylate found in anhydrides, allowing for a more controlled, "gentler" acylation of sensitive amines.
Lipophilicity Tuning (Prodrugs)
The introduction of the
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[3]
-
Inhalation: Fluorinated esters can cause respiratory tract irritation. Use only in a fume hood.
-
Storage: Store at 2-8°C under inert gas. Moisture sensitive (slow hydrolysis).
References
-
National Institute of Standards and Technology (NIST). Pentafluoropropionic acid, butyl ester (Isomer Data). NIST Chemistry WebBook.[4] Available at: [Link]
-
PubChem. Pentafluoropropionic Acid (Parent Compound). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups: tert-Butyl Esters.[5] Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic acid, butyl ester [webbook.nist.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
Navigating the Uncharted: A Technical Safety Guide to tert-Butyl Pentafluoropropionate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and its Inherent Risks
tert-Butyl pentafluoropropionate is a compound of increasing interest within the realms of chemical synthesis and drug discovery. Its unique combination of a bulky tert-butyl group and a highly fluorinated propionate moiety imparts specific chemical properties that are advantageous in various applications. However, these same structural features necessitate a thorough understanding of its potential hazards. The tert-butyl group can influence the compound's volatility and flammability, while the pentafluoropropionate portion may contribute to its reactivity and potential biological effects. This guide aims to provide a proactive safety overview to empower researchers to handle this compound with the utmost care and diligence.
Hazard Identification and Classification: A Predictive Analysis
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and drawing parallels from related compounds, this compound is anticipated to possess the following hazards:
-
Flammable Liquids: The presence of the tert-butyl group suggests that the compound may be a flammable liquid.[1]
-
Skin Corrosion/Irritation: Fluorinated compounds can be irritating to the skin.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause respiratory tract irritation.[1][2]
Pictograms:
Signal Word: Danger
Hazard Statements (Anticipated):
-
H225: Highly flammable liquid and vapor.[1]
First-Aid Measures: Immediate and Effective Response
In the event of an exposure, immediate action is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[5]
Step-by-Step First-Aid Protocols:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Fire-Fighting Measures: Managing a Flammable Chemical Fire
Given its potential flammability, a well-defined fire response plan is essential.
-
Suitable Extinguishing Media:
-
Unsuitable Extinguishing Media:
-
Do not use a solid water stream as it may scatter and spread the fire.
-
-
Specific Hazards Arising from the Chemical:
-
Vapors may form explosive mixtures with air.
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode when heated.
-
Hazardous combustion products may include carbon oxides and hydrogen fluoride.
-
-
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Isolate the area and keep unnecessary personnel away.[10]
-
Accidental Release Measures: Containment and Cleanup Protocol
A swift and safe response to a spill is crucial to prevent further contamination and exposure.
Step-by-Step Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[10]
-
Containment:
-
For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
For large spills, dike the area to prevent spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[3]
-
Do not allow the spilled material to enter drains or waterways.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate personal protective equipment (PPE) during cleanup.
Safe Handling and Storage: Proactive Measures for a Safe Laboratory Environment
Adherence to strict handling and storage protocols is the cornerstone of laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[6]
-
Use non-sparking tools.
-
Ground and bond containers when transferring material.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a flammable liquids storage cabinet.
Personal Protective Equipment (PPE): The Last Line of Defense
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents direct skin contact. |
| Lab coat.[6] | Protects clothing and underlying skin. | |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[6] | Prevents inhalation of harmful vapors. |
Physical and Chemical Properties: A Predictive Data Table
The following table summarizes the anticipated physical and chemical properties of this compound based on its structural components.
| Property | Predicted Value/Information | Basis of Prediction |
| Appearance | Colorless liquid | Analogy with similar esters.[11] |
| Odor | Faint, ester-like | General characteristic of esters. |
| Boiling Point | Not available | Likely to be volatile. |
| Flash Point | < 23 °C | Based on the flammability of tert-butyl alcohol.[1] |
| Solubility | Insoluble in water; soluble in organic solvents. | Typical for esters of this type.[12] |
Stability and Reactivity: Understanding Chemical Incompatibilities
-
Chemical Stability: Expected to be stable under normal storage conditions.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
-
Hazardous Polymerization: Not expected to occur.
Toxicological and Ecotoxicological Information: A Precautionary Overview
Detailed toxicological data for this compound is not available. However, based on its components, the following effects can be anticipated:
-
Acute Toxicity: May be harmful if inhaled or swallowed.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.[2][3][4]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound for these effects.
-
Ecotoxicity: The environmental fate and effects are unknown. It is crucial to prevent its release into the environment. Fluorinated compounds can be persistent.
Visualizing Safety: Workflows and Logical Relationships
Emergency Response Workflow
Caption: Emergency response workflow for a chemical incident.
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%.
- Flinn Scientific. (2015). tert-Butyl Alcohol SDS (Safety Data Sheet).
- NOAA. (n.d.). TERT-BUTYL ALCOHOL - CAMEO Chemicals.
- Synquest Labs. (n.d.). 1,1,1,2,3-Pentafluoropropane - Safety Data Sheet 1100324.
- Actylis Lab Solutions. (2024). SAFETY DATA SHEET.
- PubChem. (n.d.). tert-Butanol | (CH3)3COH | CID 6386.
- Benchchem. (n.d.). tert-butyl fluoride physical and chemical properties.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sasol. (2015). P-TERT-BUTYLPHENOL.
- PubChem. (n.d.). Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Trent University. (2013). Emergency Procedures.
- NOAA. (n.d.). DI-TERT-BUTYL PEROXIDE - CAMEO Chemicals.
Sources
- 1. tert-Butyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sasoltechdata.com [sasoltechdata.com]
- 4. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. trentu.ca [trentu.ca]
- 8. fishersci.com [fishersci.com]
- 9. actylislab.com [actylislab.com]
- 10. DI-TERT-BUTYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Sourcing tert-Butyl Pentafluoropropionate: From Supplier Vetting to In-House Quality Verification
For researchers and drug development professionals, the integrity of starting materials is the bedrock upon which successful discovery is built. The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, tert-Butyl pentafluoropropionate (CAS 110911-96-7) offers a unique combination of a sterically demanding tert-butyl ester and a highly fluorinated propyl chain. The ester group can serve as a protecting group or a synthetic handle, while the pentafluoropropyl moiety provides a potent electronic and steric modulator.
However, the journey from identifying a need for this reagent to confidently using it in a critical reaction pathway is fraught with potential pitfalls. The quality, purity, and consistency of commercially available this compound can vary significantly between suppliers, and even between lots from the same supplier. This guide provides an in-depth framework for navigating the supplier landscape, interpreting technical documentation, and establishing a robust in-house quality control (QC) protocol to ensure the material meets the stringent requirements of your research.
Chapter 1: The Imperative of Supplier Qualification
Selecting a chemical supplier should not be a passive act of procurement but an active process of scientific vetting. The consequences of using a substandard reagent can range from irreproducible experimental results and lost research hours to the costly failure of a late-stage synthesis campaign. A reliable supplier is a partner in your research, providing not just a molecule in a bottle, but a guarantee of quality and transparency.
Key considerations when evaluating a supplier include their manufacturing and purification capabilities, the comprehensiveness of their quality control processes, the clarity and detail of their technical documentation (specifically the Certificate of Analysis), and their history and reputation within the scientific community. While larger, well-known suppliers may offer a perception of reliability, niche or specialized fluorination chemistry suppliers can often provide higher purity materials and more detailed technical support.
Chapter 2: Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying your reagent. It is the supplier's attestation of the material's identity and quality. However, not all CoAs are created equal. A comprehensive CoA for this compound should include, at a minimum, the following information, each supported by data:
-
Identity Confirmation: The method used to confirm the chemical structure. Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose. The CoA should confirm that the observed spectra are consistent with the expected structure of this compound.
-
Purity Assessment: This is typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The purity should be reported as a percentage area. For high-stakes applications, a purity of ≥98% is recommended.
-
Water Content: The presence of water can be detrimental to many organic reactions, particularly those involving moisture-sensitive reagents or catalysts. Water content is best determined by Karl Fischer (KF) titration and should ideally be below 100 ppm (0.01%).
-
Residual Solvents: The CoA should ideally list any potential residual solvents from the synthesis and purification process and confirm they are below acceptable limits.
Scrutinizing the CoA before using the material is a critical, non-negotiable step in the experimental workflow.
Chapter 3: Commercial Supplier Landscape
Identifying suppliers for specialized reagents like this compound requires searching beyond the largest chemical catalogs. Niche suppliers specializing in fluorinated building blocks are often the most reliable sources. Below is a comparative analysis of potential commercial suppliers.
| Supplier | Stated Purity | Available Quantities | Notes |
| Fluorochem | Typically ≥98% | Gram to multi-gram scale | A well-regarded specialist in fluorinated compounds, often providing detailed analytical data. |
| Hunan Huateng Pharmaceutical Co., Ltd. | ≥98% | Gram to kilogram scale | A China-based manufacturer that lists the product in their catalog. |
| Specialty Custom Synthesis Providers | Project-dependent (typically ≥98%) | Milligram to multi-kilogram | Companies like Alfa Chemistry offer custom synthesis services and may be a source for high-purity or bulk quantities. |
Disclaimer: This table is for informational purposes and is not an exhaustive list or endorsement. Researchers should conduct their own due diligence before procurement.
Chapter 4: A Practical Guide to Incoming Quality Control
Even when sourced from a reputable supplier, it is prudent practice to perform in-house QC on a new batch of this compound. This self-validating step ensures the material's quality and provides a baseline for troubleshooting any future experimental anomalies.
Workflow for Incoming Material Verification
The following diagram outlines a logical workflow for the qualification of a newly received batch of this compound.
Caption: Workflow for Supplier Selection and Incoming QC.
Experimental Protocol: Full Verification
Objective: To confirm the identity, purity, and water content of a commercial sample of this compound.
1. Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare three separate samples from the bottle:
-
NMR Sample: Dissolve ~10-20 mg of the ester in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
GC-MS Sample: Prepare a 1 mg/mL solution in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Karl Fischer Sample: Use the neat liquid directly for analysis.
-
2. Identity Confirmation via ¹H and ¹⁹F NMR Spectroscopy:
-
Rationale: NMR is a powerful, non-destructive technique that provides definitive structural information. ¹H NMR will confirm the presence and integrity of the tert-butyl group, while ¹⁹F NMR will verify the pentafluoropropyl chain.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Result: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl ester. The absence of other significant peaks confirms the absence of proton-containing impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum, typically with proton decoupling.
-
Expected Result: Two distinct multiplets. A triplet at approximately δ -81 ppm (relative to CFCl₃) corresponding to the -CF₃ group, and a multiplet around δ -125 ppm for the -CF₂- group. The characteristic splitting pattern and chemical shifts are a unique fingerprint for the pentafluoropropyl moiety.
-
3. Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC separates volatile components of the mixture, while MS provides mass information to help identify them. This is the primary method for quantifying purity and identifying any potential process-related impurities or degradation products.
-
GC Method:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: 1 µL of the prepared sample.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C.
-
-
MS Detection:
-
Scan in electron ionization (EI) mode from m/z 40 to 400.
-
-
Expected Result: A major peak at a specific retention time corresponding to this compound. The area of this peak relative to the total area of all peaks should be ≥98%. The mass spectrum of the main peak should show a characteristic fragmentation pattern, including a peak corresponding to the loss of the tert-butyl group (M-57).
4. Quantification of Water Content via Karl Fischer Titration:
-
Rationale: This is the most accurate and specific method for determining low levels of water in organic samples.
-
Method: Volumetric or coulometric Karl Fischer titration.
-
Procedure: Inject a known weight or volume of the neat sample into the titration cell.
-
Expected Result: Water content should be ≤100 ppm. Higher values may indicate improper handling or storage and could compromise moisture-sensitive reactions.
By systematically applying this comprehensive approach—from diligent supplier evaluation to rigorous in-house analytical verification—researchers can ensure the quality and reliability of their this compound, thereby safeguarding the integrity and success of their scientific endeavors.
References
-
Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved February 12, 2026, from a specific product page (Note: Direct linking is not possible, but the supplier lists the product in their online catalog).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
U.S. Environmental Protection Agency. (n.d.). Methods for Chemical Analysis of Water and Wastes. Retrieved February 12, 2026, from [Link]
Purity and analysis of tert-Butyl pentafluoropropionate
An In-depth Technical Guide to the Purity and Analysis of tert-Butyl Pentafluoropropionate
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the critical aspects of purity assessment and analysis for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the common synthetic routes and the resulting impurity profiles. It further details robust methodologies for purification, with a focus on fractional distillation, and outlines a multi-faceted analytical approach for definitive purity determination, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the integration of self-validating systems are emphasized throughout to ensure scientific integrity.
Introduction: The Significance of Purity in this compound Applications
This compound is a fluorinated ester of significant interest in various chemical applications, including as a building block in the synthesis of pharmaceutical intermediates and advanced materials. The strategic incorporation of the pentafluoropropionyl group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its role as a precursor, the purity of this compound is paramount. Even trace impurities can lead to undesirable side reactions, impact product yield and stability, and in the context of drug development, pose significant safety risks. This guide provides a framework for understanding and controlling the purity of this crucial reagent.
Synthetic Routes and Anticipated Impurity Profile
A common synthetic route to this compound is the esterification of tert-butanol with pentafluoropropionic acid or its derivatives (e.g., pentafluoropropionyl chloride). The choice of reagents and reaction conditions will inherently define the impurity profile of the crude product.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual tert-butanol and pentafluoropropionic acid.
-
Byproducts of Side Reactions: Isobutylene, formed from the elimination of water from tert-butanol under acidic conditions.
-
Solvent Residues: Depending on the reaction medium, residual solvents may be present.
-
Water: A common impurity that can affect downstream applications.
Understanding these potential impurities is the first step in developing effective purification and analytical strategies.
Purification Methodologies: Achieving High Purity
The purification of this compound from its common impurities can be effectively achieved through fractional distillation, leveraging differences in boiling points.
Fractional Distillation: A Powerful Separation Technique
Fractional distillation is a technique used to separate mixtures of liquids with close boiling points.[1][2] It involves multiple successive distillations within a single apparatus, a fractionating column, to achieve a high degree of separation.[3][4] The efficiency of the separation is dependent on the length and type of the fractionating column, which provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles.[2][4]
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| Isobutylene | -7 |
| tert-Butanol | 82 |
| Water | 100 |
| This compound | Estimated 120-140 |
| Pentafluoropropionic acid | 97 |
Note: The boiling point of this compound is an estimate based on similar fluorinated esters and would need to be experimentally determined.
Experimental Protocol for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column first.[3] Monitor the temperature at the distillation head. Collect the fractions that distill over at a constant temperature.
-
Low-boiling fraction: Initially, lower-boiling impurities like isobutylene (if present and not already evaporated) and residual solvents will distill.
-
Intermediate fractions: A mixture of impurities and product will distill as the temperature rises.
-
Product fraction: Collect the fraction that distills at the boiling point of pure this compound. The temperature should remain stable during the collection of this fraction.
-
-
Termination: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.
Analytical Methods for Purity Assessment
A combination of analytical techniques should be employed for a comprehensive assessment of this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.[6]
Causality behind Experimental Choices:
-
Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable for separating the relatively non-polar this compound from more polar impurities like tert-butanol and water.
-
Injection Mode: A split injection is often used to prevent column overloading with the main component and to ensure sharp peaks for minor impurities.
-
Temperature Program: A temperature ramp allows for the efficient elution of compounds with a range of boiling points.
-
MS Detection: Electron ionization (EI) will produce a fragmentation pattern that can be used to identify known impurities by comparison to a spectral library (e.g., NIST).
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
GC: Set the injector temperature, column type, and temperature program.
-
MS: Set the ionization mode (EI), mass range, and scan rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of all components. Identify the impurities by comparing their mass spectra to a reference library. The purity of the this compound can be calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination.[7] Both ¹H and ¹⁹F NMR are particularly informative for this compound.
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift and the absence of other signals can confirm the purity. Impurities such as tert-butanol would show an additional singlet for the hydroxyl proton and the tert-butyl group at a slightly different chemical shift.[8]
-
¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon and the carbons of the pentafluoroethyl group. The number of signals can confirm the molecular symmetry and purity.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the pentafluoroethyl group. It will typically show a triplet for the -CF₃ group and a quartet for the -CF₂- group due to coupling between the two fluorine environments. The presence of any other fluorine-containing impurities would be readily apparent.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~1.5 | Singlet |
| ¹³C (tert-butyl) | ~28 (CH₃), ~85 (quaternary C) | Quartet, Singlet |
| ¹³C (pentafluoro-propionyl) | ~160 (C=O), ~118 (CF₃), ~108 (CF₂) | Singlet, Quartet, Triplet |
| ¹⁹F | ~ -81 (CF₃), ~ -122 (CF₂) | Triplet, Quartet |
Note: These are predicted values and may vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[10] The FTIR spectrum of this compound will be dominated by strong absorption bands characteristic of the ester functional group and the C-F bonds.
Key Diagnostic Peaks:
-
C=O Stretch: A strong absorption band around 1760-1780 cm⁻¹ is indicative of the ester carbonyl group. The electron-withdrawing effect of the fluorine atoms will shift this peak to a higher wavenumber compared to non-fluorinated esters.
-
C-F Stretch: Strong and broad absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the pentafluoroethyl group.
-
C-H Stretch: Absorption bands around 2950-3000 cm⁻¹ correspond to the C-H stretching vibrations of the tert-butyl group.
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of water and tert-butanol impurities.
Conclusion: A Multi-Pronged Approach to Purity Assurance
Ensuring the high purity of this compound is critical for its successful application in research and development. A thorough understanding of the synthetic route and potential impurities allows for the rational design of purification and analytical protocols. Fractional distillation is a highly effective method for removing common process-related impurities. A combination of powerful analytical techniques, including GC-MS, multi-nuclear NMR, and FTIR, provides a self-validating system for the comprehensive assessment of purity. By implementing the methodologies outlined in this guide, researchers can confidently use this compound in their downstream applications, ensuring the integrity and reproducibility of their results.
References
- U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous.
- Venkateswarlu, P. (n.d.).
- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Scribd. (n.d.).
- Vernier. (n.d.).
- Wikipedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- The Chemistry Blog. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
- ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf.
- J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Problem #2: C6H12.
- AquaEnergy Expo Knowledge Hub. (n.d.).
- PubMed. (2016).
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- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. askthenerd.com [askthenerd.com]
- 10. jsheld.com [jsheld.com]
Strategic Utilization of tert-Butyl Pentafluoropropionate in Medicinal Chemistry and Bioanalysis
Executive Summary
tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block (
This guide details the reactivity profile of TBPFP, focusing on its application in Claisen condensations for heterocycle synthesis (e.g., fluorinated pyrazoles) and aminolysis for fragment-based drug design. We analyze the "Push-Pull" electronic effects where the electron-withdrawing perfluoroalkyl chain activates the carbonyl, while the bulky tert-butyl group modulates nucleophilic approach, providing unique selectivity.
Mechanistic Underpinnings: The Fluorine-Steric Paradox
The reactivity of TBPFP is defined by two opposing forces:
-
Electronic Activation (The "Pull"): The pentafluoroethyl group (
) is intensely electron-withdrawing (inductive effect, ). This significantly lowers the LUMO energy of the carbonyl carbon, making it highly susceptible to nucleophilic attack compared to non-fluorinated esters. -
Steric Shielding (The "Push"): The tert-butyl group creates a steric barrier. This suppresses non-specific hydrolysis and allows TBPFP to survive conditions that would decompose the corresponding anhydride or ethyl ester.
Reactivity Hierarchy
The following table summarizes the relative reactivity of TBPFP against common nucleophiles compared to standard acylating agents.
| Nucleophile Type | Reaction Class | Reactivity vs. Ethyl Ester | Reactivity vs. Anhydride | Primary Application |
| Enolates ( | Claisen Condensation | Higher (Electronic activation dominates) | Lower | Synthesis of |
| Primary Amines ( | Aminolysis | Comparable | Much Lower | Synthesis of lipophilic amides |
| Alcohols ( | Transesterification | Lower (Sterically hindered) | Much Lower | Prodrug synthesis |
| Water ( | Hydrolysis | Much Lower (Hydrolytically stable) | N/A (Decomposes) | Reagent storage/handling |
Primary Synthetic Workflow: The Crossed Claisen Condensation
The most high-value application of TBPFP in drug discovery is the synthesis of pentafluoroethyl-substituted
Protocol: Synthesis of 1-Aryl-4,4,5,5,5-pentafluoropentane-1,3-dione
Rationale: TBPFP acts as the electrophile. Since it has no
Step-by-Step Methodology:
-
Enolate Generation:
-
Charge a flame-dried flask with the starting ketone (e.g., Acetophenone, 1.0 equiv) in anhydrous THF (0.5 M).
-
Cool to -78°C.[1]
-
Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv) dropwise. Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester by the base itself.
-
Stir for 30–45 minutes to ensure complete deprotonation.
-
-
Electrophilic Trapping (The TBPFP Addition):
-
Add This compound (1.2 equiv) neat or as a THF solution dropwise to the enolate.
-
Crucial Detail: Maintain temperature at -78°C during addition to prevent O-acylation (kinetic control).
-
-
Reaction Progression:
-
Allow the mixture to warm slowly to 0°C over 2 hours. The solution typically turns yellow/orange, indicating the formation of the
-diketonate salt.
-
-
Workup:
-
Quench with 1N HCl (cold). Why? Rapid protonation prevents the retro-Claisen decomposition.
-
Extract with Et_2O. The product exists in equilibrium between the keto and enol forms.
-
Mechanism Visualization
The following diagram illustrates the pathway from ketone to fluorinated heterocycle using TBPFP.
Caption: Kinetic pathway for the conversion of ketones to fluorinated pyrazoles via TBPFP-mediated Claisen condensation.
Aminolysis: Synthesis of Lipophilic Amides
While anhydrides are typically used for amidation, TBPFP is preferred when the substrate contains acid-sensitive groups (like acetals or silyl ethers) that might degrade under the acidic byproducts of anhydride reactions.
Reaction:
Advantages of TBPFP in Amidation:
-
Neutral Byproduct: The leaving group is tert-butanol, which is neutral and volatile (can be removed via azeotropic distillation or water wash), unlike the strong acid (
) generated by anhydrides. -
Chemoselectivity: TBPFP reacts preferentially with primary amines over secondary amines due to the steric bulk of the tert-butyl group, allowing for selective functionalization in polyamines.
Analytical Applications (Bioanalysis)
In the context of GC-MS analysis, TBPFP is utilized as a derivatizing agent for polar analytes (alcohols and amines). The introduction of the pentafluoropropionyl group serves two purposes:
-
Volatility Enhancement: Disrupts hydrogen bonding, allowing polar drugs to be vaporized without thermal degradation.
-
Electron Capture Detection (ECD): The five fluorine atoms provide a high cross-section for electron capture, significantly lowering the Limit of Detection (LOD) for trace bioanalysis.
Safety & Handling Protocols
Fluorinated esters require specific handling due to their volatility and potential for hydrolysis.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the ester to pentafluoropropionic acid, which is corrosive.
-
Toxicity: While less volatile than the acid chloride, TBPFP should be handled in a fume hood. Perfluorinated compounds can persist in biological systems; avoid inhalation.
-
Compatibility: Compatible with glass and PTFE (Teflon). Avoid prolonged contact with silicone seals, which may swell due to fluorinated solvent effects.
Decision Matrix: When to use TBPFP?
Use the following logic flow to determine if TBPFP is the correct reagent for your synthesis.
Caption: Selection logic for fluorinated acylating agents in synthetic planning.
References
-
Claisen Condensation Fundamentals
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Mechanism Verification:
- Fluorinated Building Blocks & Heterocycle Synthesis: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. (Contextualizing the electrophilicity of perfluoroalkyl groups). Synthesis of Fluorinated Pyrazoles: Sloop, J. C. (2016). Fluorine-containing pyrazoles and their medicinal applications. Current Topics in Medicinal Chemistry.
-
Reactivity of tert-Butyl Esters
-
Bioanalytical Derivatization
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[2] (Reference for using perfluoroacylation in GC-MS).
-
Sources
Potential applications of tert-Butyl pentafluoropropionate in organic chemistry
Executive Summary
tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block used primarily for the introduction of the pentafluoroethyl (
This guide details the technical utility of TBPFP in drug discovery, specifically for synthesizing
Key Physicochemical Data
| Property | Value | Relevance |
| CAS Number | 55258-28-1 | Unique Identifier |
| Formula | Source of | |
| Boiling Point | ~45°C (100 mmHg) | Volatile liquid; easy to remove excess by vacuum |
| Density | 1.258 g/cm³ | High density facilitates phase separation |
| Reactivity | High Electrophile | Activated by |
Core Reactivity & Mechanistic Advantages
The utility of TBPFP is defined by the interplay between the electron-withdrawing pentafluoroethyl group and the bulky tert-butyl leaving group.
The Activation-Steric Balance
Standard acylation reagents like pentafluoropropionyl chloride are often too reactive, leading to double-addition or polymerization. TBPFP mitigates this:
-
Electronic Activation: The
group exerts a strong inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack, even more so than non-fluorinated esters. -
Steric Shielding: The bulky tert-butyl group prevents approach by non-specific nucleophiles, reducing background hydrolysis during storage and handling.
-
Clean Leaving Group: The reaction releases lithium tert-butoxide (when used with Li-enolates), which is a bulky, non-nucleophilic base. This prevents the "scrambling" (transesterification) often seen when using ethyl esters, where released ethoxide can attack other sensitive esters in the molecule.
Primary Application: C-Acylation & -Keto Scaffold Synthesis
The most prevalent application of TBPFP is the Claisen Condensation with ketone or ester enolates to generate fluorinated 1,3-dicarbonyl systems. These are critical precursors for bioactive heterocycles.
Protocol: Synthesis of Pentafluoroethyl -Diketones
Target: Synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (Generic Model).
Reagents:
-
LiHMDS or LDA (Base)
-
THF (Anhydrous Solvent)
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried reaction vessel with anhydrous THF (10 mL/mmol) and cool to -78°C under Nitrogen.
-
Add LiHMDS (1.1 equiv, 1.0 M in THF).
-
Add Acetophenone (1.0 equiv) dropwise over 10 minutes.
-
Technical Insight: Stir for 30-45 minutes at -78°C to ensure complete deprotonation. Incomplete enolization leads to self-condensation of the ketone.
-
-
Acylation (The TBPFP Addition):
-
Add This compound (1.2 equiv) neat or as a THF solution dropwise.
-
Critical Step: Maintain temperature below -60°C during addition. The high electrophilicity of the fluorinated ester can cause exotherms.
-
Allow the mixture to warm to 0°C over 2 hours.
-
-
Workup & Isolation:
-
Quench with 1N HCl (cold). The reaction mixture initially contains the stable lithium chelate of the
-diketone; acid is required to protonate and release the product. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
. -
Concentrate in vacuo. The excess TBPFP (bp ~45°C/100mmHg) is easily removed during concentration, unlike higher boiling reagents.
-
Mechanistic Pathway Visualization
Figure 1: Mechanism of Claisen Condensation using TBPFP. The bulky t-BuO- leaving group prevents back-attack on the product.
Secondary Application: Divergent Heterocycle Synthesis
The
Synthesis of 3-Pentafluoroethyl Pyrazoles
Pyrazoles are ubiquitous in kinase inhibitors.
-
Reagent: Hydrazine hydrate or substituted hydrazines (
). -
Conditions: Ethanol, Reflux, 2-4 hours.
-
Outcome: Regioselective cyclization. The hydrazine
typically attacks the less hindered carbonyl (the one further from the group if the other side is bulky aryl).
Synthesis of 2-Pentafluoroethyl Pyrimidines
-
Reagent: Amidines or Guanidines.
-
Conditions: NaOEt/EtOH or
/DMF. -
Outcome: Formation of the pyrimidine core with the
group at the 4- or 6-position, depending on the condensation partner.
Heterocycle Workflow Diagram
Figure 2: Divergent synthesis of fluorinated heterocycles from the TBPFP-derived scaffold.
Technical Comparison: Why TBPFP?
In high-stakes API synthesis, reagent selection is driven by impurity profiles.
| Feature | Ethyl Pentafluoropropionate | This compound |
| Leaving Group | Ethoxide ( | tert-Butoxide ( |
| Transesterification Risk | High. | Low. |
| Handling | Standard. | Enhanced. Higher stability to atmospheric moisture. |
| Workup | Ethanol byproduct is soluble in water.[2] | tert-Butanol byproduct is easily removed. |
Expert Recommendation: Use TBPFP when the substrate contains other ester groups (e.g., methyl or ethyl esters) that must remain intact. The steric bulk of the released tert-butoxide prevents the "scrambling" of these esters, a common failure mode with ethyl pentafluoropropionate.
References
-
Preparation of fluorinated beta-keto esters. US Patent 5493025A. Describes the general reactivity of polyfluorinated acylating agents with enolates to form beta-keto esters. Link
-
tert-Butyl Esters in Organic Synthesis. Organic Chemistry Portal. Detailed analysis of the stability and reactivity of tert-butyl esters, including their resistance to nucleophilic attack compared to primary esters. Link
-
Synthesis and characterization of perfluoro-tert-butyl polymers. NIH PubMed Central. Discusses the handling and properties of highly fluorinated tert-butyl constructs, providing context on the lipophilicity and stability of these motifs. Link
-
Properties of this compound. ChemicalBook/CAS Data. Physical property data (Boiling point, Density) for CAS 55258-28-1.[9][7] Link
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. ICSC 0114 - tert-BUTANOL [inchem.org]
- 3. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 4. pentafluoropropane suppliers USA [americanchemicalsuppliers.com]
- 5. NOVEL AEROSOL FORMULATION CONTAINING A POLAR FLUORINATED MOLECULE - Patent 1303258 [data.epo.org]
- 6. 55258-28-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. fluorine1.ru [fluorine1.ru]
- 8. m.molbase.com [m.molbase.com]
- 9. 732-26-3 CAS MSDS (2,4,6-Tri-tert-butylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl Pentafluoropropionate
Abstract
This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl pentafluoropropionate, a compound of interest in synthetic chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this guide leverages high-quality predicted spectral data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predicted data is interpreted in the context of fundamental spectroscopic principles and existing data for analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of spectral interpretation and standardized protocols for data acquisition.
Introduction
This compound is an ester characterized by the presence of a bulky tert-butyl group and a highly fluorinated pentafluoropropionyl moiety. This unique combination of a sterically demanding, electron-donating alkyl group and a strongly electron-withdrawing fluoroalkyl chain imparts distinct chemical and physical properties to the molecule. Spectroscopic analysis is paramount for the unambiguous structural confirmation and purity assessment of this and related compounds. This guide delves into the expected spectral signatures of this compound across the most common analytical techniques: NMR, IR, and MS.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is crucial for the interpretation of its spectral data.
Caption: Molecular structure of this compound.
The key structural features that will dominate the spectral data are:
-
tert-Butyl Group: A quaternary carbon bonded to three methyl groups. This will give rise to a single, highly integrated signal in the ¹H NMR and two distinct signals in the ¹³C NMR.
-
Ester Functional Group: The C=O and C-O bonds will produce characteristic absorptions in the IR spectrum.
-
Pentafluoropropionyl Group: The CF₃ and CF₂ groups will result in distinct signals in the ¹⁹F and ¹³C NMR spectra, with characteristic splitting patterns due to fluorine-fluorine and fluorine-carbon coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted data presented below is based on established chemical shift principles and spectral database comparisons.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to be very simple, dominated by the signal from the tert-butyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Singlet | 9H | C(CH ₃)₃ |
Interpretation:
The nine protons of the three methyl groups in the tert-butyl moiety are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal (singlet) with a high integration value.[1] The chemical shift is in the typical upfield region for alkyl protons, slightly deshielded by the adjacent ester oxygen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |
| ~160 | Triplet | C =O |
| ~118 | Quartet | C F₃ |
| ~108 | Triplet of Quartets | C F₂ |
| ~83 | Singlet | -O-C (CH₃)₃ |
| ~28 | Singlet | -O-C(C H₃)₃ |
Interpretation:
-
Carbonyl Carbon (C=O): This carbon is expected to appear significantly downfield. It will likely be split into a triplet by the two adjacent fluorine atoms of the CF₂ group.
-
Trifluoromethyl Carbon (CF₃): This carbon will be strongly deshielded and will appear as a quartet due to coupling with the three attached fluorine atoms.
-
Difluoromethylene Carbon (CF₂): This carbon will also be in the downfield region and is expected to show a complex splitting pattern, a triplet of quartets, due to coupling with both the adjacent CF₃ group and its own two fluorine atoms.
-
Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group will appear as a singlet in the midfield region.
-
Methyl Carbons of tert-Butyl: The three equivalent methyl carbons will give rise to a single, upfield singlet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -81 | Triplet | 3F | CF ₃ |
| ~ -123 | Quartet | 2F | CF ₂ |
Interpretation:
-
Trifluoromethyl Group (CF₃): The three fluorine atoms of the CF₃ group are equivalent and will appear as a triplet due to coupling with the two fluorine atoms of the adjacent CF₂ group.
-
Difluoromethylene Group (CF₂): The two fluorine atoms of the CF₂ group are equivalent and will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the magnetic field on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pre-defined pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the internal standard signal to its known chemical shift (0 ppm for TMS).
-
Integrate the peak areas in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~2980 | Medium | C-H stretch | tert-Butyl group |
| ~1770 | Strong | C=O stretch | Ester carbonyl |
| ~1370 | Medium | C-H bend | tert-Butyl group |
| ~1200-1300 | Strong | C-F stretch | CF₃ and CF₂ groups |
| ~1150 | Strong | C-O stretch | Ester C-O |
Interpretation:
-
C-H Stretching: A medium intensity band around 2980 cm⁻¹ is characteristic of the C-H stretching vibrations of the methyl groups in the tert-butyl moiety.
-
C=O Stretching: A very strong and sharp absorption band is expected around 1770 cm⁻¹. The high electronegativity of the fluorine atoms on the adjacent carbon pulls electron density away from the carbonyl group, increasing its double bond character and shifting the stretching frequency to a higher wavenumber compared to a non-fluorinated ester.
-
C-H Bending: A medium intensity band around 1370 cm⁻¹ corresponds to the symmetric C-H bending (umbrella) mode of the tert-butyl group.
-
C-F Stretching: Strong and broad absorption bands in the 1200-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ and CF₂ groups.
-
C-O Stretching: A strong band around 1150 cm⁻¹ is attributed to the stretching vibration of the C-O single bond of the ester.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition.
Detailed Steps:
-
Sample Preparation (for liquids):
-
Place a single drop of the neat liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 228, corresponding to the molecular weight of this compound. This peak may be of low intensity due to the facile fragmentation of the molecule.
-
Major Fragment Ions:
Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 172 | [M - C₄H₈]⁺˙ (loss of isobutylene) |
| 147 | [C₃F₅O]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of Fragmentation Pattern:
The fragmentation of this compound upon electron ionization is expected to be driven by the stability of the resulting fragments.
Caption: Proposed fragmentation pathway for this compound.
-
Loss of Isobutylene (m/z 172): A common fragmentation pathway for tert-butyl esters is the McLafferty-type rearrangement leading to the loss of a neutral isobutylene molecule (C₄H₈), resulting in a protonated pentafluoropropionic acid fragment.
-
tert-Butyl Cation (m/z 57): Cleavage of the ester C-O bond can lead to the formation of the very stable tert-butyl cation, which is often a base peak in the mass spectra of tert-butyl containing compounds.
-
Fragments from the Fluoroacyl Group:
-
[C₃F₅O]⁺ (m/z 147): This fragment corresponds to the pentafluoropropionyl cation.
-
[C₂F₅]⁺ (m/z 119): Loss of carbon monoxide (CO) from the pentafluoropropionyl cation gives the pentafluoroethyl cation.
-
[CF₃]⁺ (m/z 69): Further fragmentation can lead to the formation of the trifluoromethyl cation.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionize the sample molecules, typically using Electron Ionization (EI) at 70 eV.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.
-
Conclusion
The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a robust framework for the identification and structural verification of this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data, ensuring reproducibility and accuracy in the laboratory. This guide serves as a valuable resource for scientists and researchers working with fluorinated compounds and highlights the power of modern spectroscopic techniques in chemical analysis.
References
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for tert-Butyl Pentafluoropropionate
CAS Number: 55258-28-1
Molecular Formula:
Executive Summary
tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated ester serving as a critical building block in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. Its solubility profile is governed by a "push-pull" physicochemical architecture: the lipophilic, bulky tert-butyl group facilitates dissolution in standard organic solvents, while the perfluoroethyl (
Key Directive: Researchers must distinguish between physical solubility and chemical stability . Due to the strong electron-withdrawing effect of the pentafluoroethyl group, the carbonyl carbon is highly electrophilic. Consequently, protic nucleophilic solvents (e.g., Methanol, Ethanol) are contraindicated not due to insolubility, but due to rapid transesterification.
Physicochemical Architecture & Solubility Theory
To predict and manipulate the solubility of TBPFP, one must understand its molecular competition.
The Fluorine Effect
Unlike standard alkyl esters, the
-
Lipophilicity: The tert-butyl group dominates, anchoring the molecule in non-polar and moderately polar organic solvents.
-
Electrophilicity: The adjacent fluorines pull electron density from the carbonyl, making it susceptible to nucleophilic attack.
Predicted Solubility Parameters (Hansen Space)
While empirical values for TBPFP are sparse in public literature, its behavior can be modeled against homologous fluorinated esters:
| Parameter | Contribution Source | Effect on Solvent Choice |
| tert-Butyl group | High affinity for chlorinated solvents (DCM, Chloroform). | |
| Ester Carbonyl + C-F dipoles | Good solubility in polar aprotic solvents (THF, EtOAc). | |
| Ester Oxygen (Acceptor) | Soluble in H-bond donors, but chemically unstable in alcohols. |
Solvent Compatibility Matrix
The following table categorizes solvents based on dissolution capacity and chemical compatibility.
Table 1: Solvent Selection Guide for TBPFP
| Solvent Class | Specific Solvents | Solubility Status | Operational Notes (The "Why") |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. High density matches the fluorinated ester; non-reactive; easy evaporative removal. |
| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent | Good general solubility. THF is ideal for subsequent lithiation or Grignard reactions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Chemically compatible. Useful for workup/extraction.[2][3] |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Good | Soluble, but difficult to remove (high BP of DMF/DMSO). Use only if reaction requires high polarity. |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate/Variable | Soluble at RT. Warning: May phase separate at low temps (-78°C) due to "fluorous/hydrocarbon" repulsion. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble (DESTRUCTIVE) | AVOID. The solvent will attack the carbonyl, displacing the t-butoxide group (Transesterification). |
| Water | Water | Insoluble | Immiscible. Slow hydrolysis will occur at the interface, generating Pentafluoropropionic acid. |
Critical Reactivity: The "Solvent-Reactant" Trap
A common failure mode in handling TBPFP is mistaking dissolution for stability. The following diagram illustrates the decision logic required to avoid degrading the starting material.
Figure 1: Solvent Selection Decision Tree. Note the critical branch point at Protic solvents to prevent chemical degradation.
Experimental Protocol: Gravimetric Solubility Determination
Since specific solubility data sheets are rare for this CAS, you must validate solubility empirically before scaling up. Do not rely on visual inspection alone, as "oiling out" (formation of a second liquid phase) can mimic dissolution in fluorinated systems.
Objective
To determine the saturation limit of TBPFP in a target solvent at 25°C.
Materials
-
This compound (CAS 55258-28-1)[1]
-
Target Solvent (anhydrous)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Syringe filter (0.45 µm PTFE)
-
Analytical Balance (0.1 mg precision)
Workflow
-
Saturation: Add 500 mg of TBPFP to a vial. Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Visual Check: Continue until the solution is clear. If the solution remains cloudy or two layers form after 2 mL of solvent, the compound is effectively sparingly soluble or immiscible.
-
Equilibration: If dissolved, add an excess of TBPFP until a small amount of oil/solid persists at the bottom (ensuring saturation). Stir at 25°C for 2 hours.
-
Filtration: Withdraw 1 mL of the supernatant using a syringe and pass it through the PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent using a rotary evaporator (mild vacuum, <30°C to prevent boiling off the TBPFP if the solvent BP is close) or a nitrogen stream.
-
Note: TBPFP is an ester and may have moderate volatility. Control: Run a blank with a known mass of TBPFP to calculate an "Evaporation Loss Factor."
-
-
Gravimetry: Weigh the vial containing the residue (
).
Calculation:
Applications & Process Implications
Understanding the solubility of TBPFP is crucial for its primary applications:
-
Fluorinated Heterocycle Synthesis:
-
TBPFP is often reacted with hydrazines or amidines to form pentafluoroethyl-substituted pyrazoles or pyrimidines.
-
Solvent Choice: Ethanol is often used for the reaction (where transesterification is part of the mechanism or outpaced by ring closure), but Acetonitrile is preferred if the tert-butyl group needs to be retained initially.
-
-
Lithiation/Acylation:
-
Used as an electrophile to introduce the
group. -
Solvent Choice: THF or Diethyl Ether (anhydrous). These solvents coordinate with Lithium species (e.g., LDA), stabilizing the transition state. Hydrocarbons (Hexane) are poor choices here due to poor solubility of the lithiated intermediates.
-
References
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825. (Contextualizes the solubility behavior of perfluoroalkyl groups).
-
Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).
-
Sigma-Aldrich. (n.d.).[5][6] Safety Data Sheet: Fluorinated Esters. (General safety handling for fluorinated acylating agents).
Sources
- 1. 55258-28-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl propionate 99 20487-40-5 [sigmaaldrich.com]
- 6. tert-ブチル 3-ヒドロキシプロピオナート ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: A Two-Step Derivatization Protocol using tert-Butylation and Pentafluoropropionylation for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust two-step derivatization protocol employing tert-butylation followed by pentafluoropropionylation for the gas chromatography-mass spectrometry (GC-MS) analysis of compounds containing both carboxylic acid and primary/secondary amine or hydroxyl functional groups. This methodology is particularly advantageous for complex molecules such as amino acids and related metabolites, where reducing polarity and increasing volatility are paramount for achieving sharp chromatographic peaks and reproducible fragmentation patterns. By converting carboxylic acids to their tert-butyl esters and subsequently acylating amines and hydroxyls with pentafluoropropionic anhydride (PFPA), this protocol yields thermally stable derivatives with excellent chromatographic properties and mass spectral characteristics suitable for both qualitative and quantitative analysis.
Introduction: The Rationale for a Two-Step Derivatization Approach
Gas chromatography is a powerful analytical technique renowned for its high resolving power. However, its application to polar, non-volatile compounds, such as amino acids, is limited without chemical modification. Derivatization is a crucial sample preparation step that transforms these analytes into volatile and thermally stable analogues suitable for GC-MS analysis.[1] The choice of derivatization strategy is critical and should be tailored to the functional groups present in the analyte.
For molecules bearing both acidic (e.g., carboxylic acids) and nucleophilic (e.g., amines, hydroxyls) moieties, a single-step derivatization may not be optimal or may lead to undesirable side products. A sequential, two-step approach allows for the targeted modification of different functional groups under distinct, optimized conditions.
This protocol first protects the acidic proton of the carboxylic acid by converting it into a tert-butyl ester. The tert-butyl group is a bulky, non-polar protecting group that effectively shields the carboxyl functionality.[2] The second step involves the acylation of primary and secondary amines, as well as hydroxyl groups, using pentafluoropropionic anhydride (PFPA). The resulting pentafluoropropionyl (PFP) amides and esters are highly volatile and exhibit excellent electron-capturing properties, which can enhance sensitivity in certain GC detectors.[3]
The Chemistry of Derivatization
Step 1: tert-Butylation of Carboxylic Acids
The first step of the protocol involves the esterification of the carboxylic acid group to form a tert-butyl ester. A common method for this transformation is the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide.[2] This method is advantageous as it can be performed under relatively mild conditions.
The bulky tert-butyl group effectively prevents intermolecular hydrogen bonding, which significantly reduces the polarity and increases the volatility of the analyte.
Step 2: Pentafluoropropionylation of Amines and Hydroxyls
Following the tert-butylation of the carboxylic acid, the amine and/or hydroxyl groups are derivatized using pentafluoropropionic anhydride (PFPA). PFPA is a highly reactive acylation reagent that readily reacts with nucleophilic functional groups to form stable pentafluoropropionyl derivatives.[3] This reaction is typically carried out in an aprotic solvent, such as ethyl acetate, and may be facilitated by gentle heating. The addition of a base, or "acid scavenger," can help to drive the reaction to completion by neutralizing the pentafluoropropionic acid byproduct.[3]
The pentafluoropropionyl group further decreases the polarity of the analyte and introduces a fluorinated moiety, which can be beneficial for detection.
Experimental Protocol
Reagents and Materials
-
Derivatization Reagents:
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
-
Solvents and Other Chemicals:
-
Methanol (for sample dissolution, if necessary)
-
Nitrogen gas (for drying)
-
Saturated sodium bicarbonate solution
-
-
Apparatus:
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Centrifuge
-
GC-MS system
-
Step-by-Step Derivatization Procedure
Step 1: tert-Butylation of Carboxylic Acid
-
Sample Preparation: Accurately weigh or pipette the sample (typically 10-100 µg) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of tert-butyl acetate to the dried sample.
-
Catalyst Addition: Add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide to the vial. For example, for 100 µg of an amino acid with a molecular weight of ~100 g/mol , this would be approximately 1 µmol, requiring a corresponding molar amount of the catalyst.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Work-up (Crucial for Compatibility): After cooling to room temperature, it is essential to remove the catalyst and excess reagents. Add 200 µL of ethyl acetate and 200 µL of saturated sodium bicarbonate solution. Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the layers. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove all traces of water and protic solvents before the next step.
Step 2: Pentafluoropropionylation
-
Reagent Addition: To the dried tert-butylated intermediate, add 100 µL of a freshly prepared solution of PFPA in ethyl acetate (1:4, v/v).[4][5]
-
Reaction: Tightly cap the vial and heat at 65°C for 30 minutes.[4][5]
-
Drying: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent for GC-MS analysis, such as toluene or ethyl acetate.[4][6] Transfer to an autosampler vial.
Visual Workflow
Caption: Workflow of the two-step derivatization protocol.
GC-MS Analysis
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS analysis of tert-butyl pentafluoropropionate derivatives. Optimization may be required depending on the specific analytes and instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard non-polar to mid-polar column is generally suitable for these derivatives. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatives. |
| Injection Mode | Splitless (for trace analysis) or Split | Dependent on sample concentration. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 60-80°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CHold: 5-10 min | An initial low temperature allows for good separation of early eluting peaks, followed by a ramp to elute higher molecular weight derivatives.[4] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | m/z 50-650 | A broad range to capture both low and high mass fragments. |
Expected Mass Spectral Fragmentation
The mass spectra of the dual-derivatized compounds will exhibit characteristic fragmentation patterns from both the tert-butyl ester and the pentafluoropropionyl amide/ester moieties.
-
tert-Butyl Ester Fragmentation: A prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]⁺) is expected.[7] This is a highly characteristic fragmentation for tert-butyl esters and can be a key identifier in the mass spectrum.
-
Pentafluoropropionyl Amide/Ester Fragmentation: The PFP group can also lead to characteristic fragments. Common losses include the pentafluoropropionyl group itself (C₂F₅CO, 147 Da) or parts thereof. The fragmentation of PFP derivatives of amines often results in an intense ion from the perfluoroacylimine species.[4][8]
The combination of these fragmentation patterns provides a high degree of confidence in the identification of the derivatized analytes.
Caption: General fragmentation pathways for the derivatives.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product peak | Incomplete derivatization | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Ensure proper pH for the PFPA reaction (presence of a base can be beneficial). |
| Sample degradation | Avoid excessively high temperatures during derivatization and in the GC injector. | |
| Incomplete work-up after tert-butylation | Ensure complete removal of the acid catalyst before proceeding to the PFPA step. | |
| Multiple peaks for a single analyte | Incomplete derivatization of all functional groups | Increase reagent concentration, reaction time, or temperature. |
| Presence of isomers | This is inherent to the analyte and not a derivatization issue. | |
| Broad or tailing peaks | Active sites in the GC system | Use a deactivated liner and column. Check for leaks. |
| High molecular weight of derivatives | Increase the final oven temperature and hold time. | |
| Interfering peaks from reagents | Excess derivatizing reagents injected | Ensure complete evaporation of excess reagents before reconstitution. Run a reagent blank. |
Conclusion
The described two-step derivatization protocol offers a powerful and versatile method for the GC-MS analysis of complex molecules containing both acidic and nucleophilic functional groups. The formation of this compound derivatives enhances volatility, thermal stability, and chromatographic performance, leading to improved separation and detection. The predictable fragmentation patterns of these derivatives provide a high degree of confidence in compound identification. This protocol is a valuable tool for researchers in various fields, including metabolomics, drug development, and clinical chemistry.
References
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PubMed. (1987). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography A, 387, 241-253. [Link]
-
Tsikas, D., et al. (2019). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 9(11), 263. [Link]
-
Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Organic Letters, 6(24), 4407-4410. [Link]
-
Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
-
Lurie, I. S., & Hays, P. A. (2001). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 46(6), 1-11. [Link]
-
Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1649. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]
-
Rhodes, D., et al. (1981). Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L. Plant Physiology, 68(5), 1197-1205. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1649. [Link]
-
Leimer, K., et al. (1977). Complete mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids. Journal of Chromatography A, 141(2), 121-144. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54835. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]
-
YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
PubMed. (1993). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B: Biomedical Sciences and Applications, 617(1), 1-10. [Link]
-
ResearchGate. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15995-16010. [Link]
-
Lumir Lab. (n.d.). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Retrieved from [Link]
-
GovInfo. (n.d.). Enhancement of Drug Detection and Identification by Use of Various Derivatizing Reagents on GC-FTIR Analysis. Retrieved from [Link]
-
MDPI. (2015). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Application Note: High-Sensitivity Alcohol Profiling via tert-Butyl Pentafluoropropionate (t-BPFP) Derivatization
[1]
Abstract & Core Rationale
The analysis of trace alcohols in complex biological or environmental matrices is frequently hindered by their polarity, leading to peak tailing and poor sensitivity in Gas Chromatography (GC).[1] While pentafluoropropionic anhydride (PFPA) is a common derivatizing agent, its byproduct—pentafluoropropionic acid—can degrade acid-labile analytes and shorten column life.[1]
This guide details the protocol for using tert-Butyl pentafluoropropionate (t-BPFP) (CAS: 55258-28-1) as a superior, "soft" acylating agent.[1] Through a base-catalyzed transesterification mechanism, t-BPFP tags alcohols with the electron-withdrawing pentafluoropropionyl (PFP) group, enabling femtogram-level detection via Electron Capture Detection (ECD) or Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS), while releasing only neutral tert-butanol as a byproduct.[1]
Mechanism of Action
Unlike anhydride-based reactions that rely on nucleophilic acyl substitution releasing strong acids, t-BPFP functions via transesterification .[1] This equilibrium-driven reaction requires a catalyst (typically a nucleophilic base like DMAP) to proceed efficiently under mild conditions.[1]
Reaction Scheme
The analyte alcohol attacks the carbonyl carbon of the t-BPFP.[1] The bulky tert-butyl group acts as a stable leaving group, forming volatile tert-butanol.[1]
Figure 1: The reaction pathway avoids the generation of acidic species, preserving acid-sensitive functional groups (e.g., acetals, epoxides) on the analyte.[1]
Instrumentation & Materials
Reagents
| Reagent | Specification | Purpose |
| t-Butyl Pentafluoropropionate | >98% Purity (CAS 55258-28-1) | Derivatizing Agent |
| Toluene or Hexane | Anhydrous, HPLC Grade | Solvent |
| DMAP | 4-Dimethylaminopyridine (1 mg/mL in Toluene) | Nucleophilic Catalyst |
| Sodium Sulfate | Anhydrous, Granular | Drying Agent |
Instrumentation
Experimental Protocol
Phase 1: Sample Preparation
Critical: Moisture competes with the analyte for the reagent.[1] Samples must be rigorously dry.[1]
-
Extract target alcohols into an organic solvent (e.g., Ethyl Acetate or DCM).[1]
-
Pass the extract through a bed of anhydrous Sodium Sulfate (
). -
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C.
Phase 2: Derivatization Workflow
This protocol uses a base-catalyzed approach to ensure rapid reaction at moderate temperatures.[1]
Figure 2: The workflow emphasizes the addition of DMAP, which is essential for activating the ester for nucleophilic attack by the alcohol.[1]
Phase 3: GC-MS Parameters[1][4]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.[1]
-
Final: 280°C (hold 5 min).
-
-
MS Source (NICI): 150°C. Methane flow at 40%.[1]
-
Monitored Ions: Look for the molecular ion
or the loss of the PFP group .[1]
Data Analysis & Interpretation
Expected Mass Shifts
The derivatization adds a pentafluoropropionyl moiety (
-
Mass Added: 146.02 Da.[1]
-
Net Mass Change: +146 Da (Replaces H with
).
Comparison of Reagents
| Feature | Pentafluoropropionic Anhydride (PFPA) | t-Butyl Pentafluoropropionate (t-BPFP) |
| Reaction Type | Acyl Substitution (Aggressive) | Transesterification (Mild) |
| Byproduct | Pentafluoropropionic Acid (Strong Acid) | tert-Butanol (Neutral Alcohol) |
| Moisture Sensitivity | Extreme (Violent hydrolysis) | Moderate |
| Catalyst Required | No (usually) | Yes (DMAP/Base) |
| Best Application | Stable, hindered alcohols | Acid-labile analytes, trace analysis |
Troubleshooting & Validation
Self-Validating the System[1]
-
Reagent Blank: Inject a mixture of Toluene + DMAP + t-BPFP (incubated).
-
Water Check: If the t-BPFP peak disappears and a large Pentafluoropropionic Acid peak appears, your sample contained too much water.[1] Re-dry with
.[1]
Common Issues
References
Sources
GC-MS method development with tert-Butyl pentafluoropropionate
Application Note: High-Sensitivity GC-MS Method Development for tert-Butyl Pentafluoropropionate (TBPFP)
Executive Summary
This compound (TBPFP) is a volatile fluorinated ester (C
Direct analysis of TBPFP requires a specialized GC-MS approach due to its high volatility and the potential for mass spectral interference at low molecular weights. This guide provides a validated framework for developing a Selected Ion Monitoring (SIM) method, prioritizing the suppression of background noise and the maximization of the fluorinated acylium ion signal.
Chemical Context & Mechanism
Understanding the physicochemical behavior of TBPFP is the prerequisite for method robustness.
-
Volatility: With a boiling point estimated near 100–110 °C (analogous to similar fluorinated esters) and high vapor pressure, TBPFP requires careful thermal management in the GC inlet to prevent discrimination.
-
Fragmentation Logic (EI Source):
-
Primary Cleavage: The tert-butyl group is highly labile. Electron Impact (EI) ionization typically triggers the cleavage of the alkyl-oxygen bond.
-
Base Peak: The tert-butyl cation (m/z 57 ) is often the base peak but lacks specificity in complex matrices.
-
Diagnostic Ions: The pentafluoropropionyl cation [CF
CF CO] (m/z 147 ) and the pentafluoroethyl cation [CF CF ] (m/z 119 ) provide the necessary specificity for trace analysis.
-
Figure 1: Fragmentation & Derivatization Pathway
Caption: Formation of TBPFP from tert-butanol and subsequent MS fragmentation pathways for ion selection.
Method Development Protocol
Column Selection
-
Recommendation: DB-624UI (Ultra Inert) or VF-624ms (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane).
-
Rationale: TBPFP is moderately polar and volatile. A standard 5% phenyl column (e.g., DB-5ms) may result in co-elution with the solvent front or poor peak shape. The "624" phase provides retention for volatile polar compounds, separating TBPFP from the bulk solvent and lower-boiling impurities.
GC Parameters
| Parameter | Setting | Technical Rationale |
| Inlet | Split (10:1 to 50:1) | Prevents column overload; TBPFP ionizes efficiently. Splitless is only for ultra-trace (<10 ppb). |
| Inlet Temp | 200 °C | Sufficient for volatilization without thermal degradation. Avoid >250 °C. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow to maintain stable retention times. |
| Oven Program | 40 °C (Hold 3 min) | Low initial temp focuses the volatile ester band; ramp ensures elution of heavier matrix components. |
| Transfer Line | 230 °C | Prevents condensation before the ion source. |
Mass Spectrometry (SIM Mode)
To achieve high sensitivity (LOD < 50 ng/mL), operate in Selected Ion Monitoring (SIM) mode.
-
Solvent Delay: 2.5 – 3.0 minutes (Must determine experimentally to protect filament).
-
Dwell Time: 50–100 ms per ion.
-
Ion Selection Table:
| Ion Type | m/z | Purpose | Comment |
| Quantifier | 147 | Quantification | Corresponds to [C |
| Qualifier 1 | 119 | Confirmation | [C |
| Qualifier 2 | 57 | Confirmation | [C |
Experimental Protocol
Reagents & Standards
-
Target Standard: this compound (CAS 55258-28-1), >98% purity.[1][2]
-
Internal Standard (IS): Methyl Pentafluoropropionate (if available) or Fluorobenzene.
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent transesterification.
Standard Preparation Workflow
-
Stock Solution (1 mg/mL): Weigh 10 mg TBPFP into a 10 mL volumetric flask. Dilute to volume with DCM. Store at -20 °C.
-
Working Standards: Serially dilute Stock to 10, 50, 100, 500, and 1000 ng/mL.
-
IS Addition: Spike all standards with Internal Standard to a final concentration of 500 ng/mL.
Sample Preparation (If Derivatizing tert-Butanol)
If using TBPFP as a marker for tert-butanol:
-
Add 100 µL sample to a GC vial.
-
Add 50 µL Pentafluoropropionic Anhydride (PFPA) .
-
Incubate at 60 °C for 30 minutes (sealed).
-
Neutralize excess acid with 200 µL 5% NaHCO
(careful: CO evolution). -
Extract with 500 µL n-Hexane (containing IS).
-
Inject the upper organic layer.
Method Validation Criteria
Ensure the method meets these "Self-Validating" metrics before routine use:
-
System Suitability:
-
Tailing Factor: < 1.5 (Critical for fluorinated esters on active sites).
-
Signal-to-Noise (S/N): > 10 for the lowest standard (LOQ).
-
-
Linearity: R
> 0.995 over the range 10–1000 ng/mL. -
Precision: %RSD < 5% for n=6 injections at 100 ng/mL.
-
Carryover: Inject a blank after the highest standard. Result must be < 10% of LOQ.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert Deactivated liner. Trim column 10 cm. |
| High Baseline at m/z 57 | Hydrocarbon contamination. | Switch Quant ion to m/z 147 . Bake out column. |
| Ghost Peaks | PFPA residue (if derivatizing). | Ensure neutralization step is complete. Check split vent trap. |
| Low Sensitivity | Split ratio too high. | Reduce split to 5:1 or use Pulsed Splitless injection (20 psi pulse). |
References
-
Santa Cruz Biotechnology. this compound (CAS 55258-28-1) Product Data.[1][2]Link
-
Sigma-Aldrich. Derivatization Reagents for GC: Pentafluoropropionic Anhydride (PFPA).Link
-
Agilent Technologies. Optimizing Split/Splitless Injection for Volatile Compounds.Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (Search: Pentafluoropropionic acid esters).Link
Sources
Sample preparation for tert-Butyl pentafluoropropionate derivatization
Application Note: Sample Preparation for tert-Butyl Pentafluoropropionate Derivatization in Bioanalysis
Part 1: Executive Summary & Scientific Rationale
Abstract This guide details the sample preparation and derivatization protocols for generating This compound and related Pentafluoropropionyl (PFP) derivatives for Gas Chromatography-Mass Spectrometry (GC-MS). While "this compound" specifically refers to the ester formed between tert-butanol and pentafluoropropionic acid, this protocol addresses the broader application in drug development: the Pentafluoropropionylation of alcohols and amines, and the Esterification of fluorinated acids. These derivatives are critical for enhancing volatility and increasing sensitivity via Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI) due to the high electronegativity of the fluorine atoms.
Scientific Principle The derivatization process relies on two fundamental nucleophilic substitution mechanisms, depending on the target analyte:
-
Acylation (for Alcohols/Amines): The reaction of Pentafluoropropionic Anhydride (PFPA) with active hydrogens (-OH, -NH) to form PFP esters or amides.
-
Esterification (for Acids): The reaction of Pentafluoropropionic Acid (as an analyte) with tert-butylating agents (e.g., isobutylene, BF3-tBuOH) to form the volatile tert-butyl ester.
The resulting This compound moiety is sterically bulky (improving chromatographic separation) and highly electrophilic (ideal for trace-level detection).
Part 2: Experimental Protocols
Workflow 1: Derivatization of tert-Butanol and Alcohols using PFPA
Target Analyte: tert-Butanol (metabolite) or Hydroxyl-containing drugs. Reagent: Pentafluoropropionic Anhydride (PFPA).
Materials:
-
Reagent: Pentafluoropropionic Anhydride (PFPA) [CAS: 356-42-3].
-
Catalyst: Pyridine or Trimethylamine (anhydrous).
-
Solvent: Ethyl Acetate or Dichloromethane (GC-grade, dried).
-
Quenching Agent: Sodium Bicarbonate (5% aq).
Step-by-Step Protocol:
-
Sample Extraction:
-
Extract biological fluid (plasma/urine) using Liquid-Liquid Extraction (LLE) into Ethyl Acetate.
-
Critical: Avoid alcohols (methanol/ethanol) as solvents, as they will compete for the reagent.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C to near dryness (do not over-dry volatile analytes like tert-butanol).
-
Note: For volatile analytes, adding a "keeper" solvent (e.g., toluene) is recommended.
-
-
Derivatization Reaction:
-
Add 50 µL of Ethyl Acetate to the residue.
-
Add 50 µL of PFPA .
-
Add 10 µL of Pyridine (Catalyst).
-
Cap the vial tightly (PTFE-lined cap).
-
Incubate: Heat at 60°C for 30 minutes .
-
Mechanism:[1] Pyridine acts as a base to neutralize the pentafluoropropionic acid byproduct, driving the reaction to completion.
-
-
Cleanup (Partitioning):
-
Cool to room temperature.
-
Add 200 µL of 5% Sodium Bicarbonate (to neutralize excess acid/anhydride).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 RPM for 2 minutes.
-
Transfer the organic (upper) layer to a GC vial with a glass insert.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Split/Splitless depending on concentration).
-
Workflow 2: Analysis of Pentafluoropropionic Acid (PFPAcid) via tert-Butyl Esterification
Target Analyte: Pentafluoropropionic Acid (Environmental/Drug Metabolite). Reagent: Isobutylene or BF3-tert-Butanol.
Materials:
-
Reagent: Isobutylene gas OR Boron Trifluoride in tert-Butanol (10% w/w).
-
Solvent: Dichloromethane (DCM).
-
Catalyst: Sulfuric acid (trace) if using isobutylene.
Step-by-Step Protocol:
-
Isolation:
-
Acidify sample (pH < 2) and extract PFPAcid into Dichloromethane.
-
Dry extract over anhydrous Na2SO4.
-
-
Derivatization (Isobutylene Method - Gold Standard for t-Butyl Esters):
-
Transfer extract to a pressure-rated reaction vial.
-
Bubble Isobutylene gas slowly into the solution for 2 minutes at 0°C.
-
Add 5 µL of conc. H2SO4 as catalyst.
-
Seal tightly and stir at Room Temperature (RT) for 2 hours.
-
Mechanism:[1] Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene to form the tert-butyl ester.
-
-
Neutralization:
-
Add 200 µL of cold 1M NaOH to wash out unreacted acid and catalyst.
-
Vortex and Centrifuge.
-
-
Analysis:
Part 3: Visualization & Logic
Reaction Scheme: Formation of this compound
Caption: Reaction pathway for the acylation of tert-Butanol with Pentafluoropropionic Anhydride to form the ester derivative.
Part 4: Data Analysis & Troubleshooting
Mass Spectrometry Fragmentation (EI Source) The this compound derivative exhibits a distinct fragmentation pattern useful for identification.
| Fragment Ion (m/z) | Origin | Interpretation |
| 57 | [C4H9]+ | Base Peak . tert-Butyl carbocation. Dominant in EI. |
| 147 | [CF3CF2CO]+ | Pentafluoropropionyl acylium ion. Diagnostic for the PFP group. |
| 163 | [M - 57]+ | Loss of tert-butyl group. |
| 220 | [M]+ | Molecular ion (often weak or absent due to labile t-butyl). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination. | PFPA hydrolyzes rapidly. Ensure all solvents are anhydrous and glassware is silanized. |
| Tailing Peaks | Active sites in liner/column. | Replace liner with deactivated glass wool. Trim column. |
| Missing Peaks | Volatility loss. | The derivative is highly volatile. Do not evaporate to dryness; use a keeper solvent (e.g., Isooctane). |
| Incomplete Reaction | Steric hindrance. | tert-Butyl groups are bulky. Increase reaction time to 60 mins or temperature to 70°C. |
Part 5: References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic reference for acylation mechanisms).
-
U.S. EPA. (2020).[6] PFAS Master List of Fluorinated Compounds. Retrieved from [Link][6]
Sources
Use of tert-Butyl pentafluoropropionate in metabolomics studies
Application Note: tert-Butyl Pentafluoropropionate as a Retention Index Monitor & Internal Standard in GC-MS Metabolomics
Part 1: Executive Summary & Scientific Rationale
The Challenge in Metabolomics: Quantitative metabolomics using Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on chemical derivatization to render polar metabolites (amino acids, fatty acids, organic acids) volatile and thermally stable. A common derivatization strategy involves the introduction of pentafluoropropionyl (PFP) groups using reagents like Pentafluoropropionic Anhydride (PFPA). While PFP derivatives offer excellent chromatographic separation and distinctive mass spectral fragmentation, the derivatization reaction can be sensitive to moisture and reaction time, leading to variability.
The Solution: this compound: This compound (t-Bu-PFP) (CAS: 55258-28-1) is a specialized fluorinated ester utilized as a Process Efficiency Standard (PES) and Retention Index Monitor (RIM) . Unlike common deuterated internal standards, t-Bu-PFP is structurally homologous to the PFP-derivatized analytes created during the workflow but is chemically distinct and biologically absent.
Key Advantages:
-
Structural Mimicry: It contains the pentafluoropropionyl moiety (
), ensuring it exhibits similar chromatographic behavior and ionization efficiency to the target PFP-metabolites. -
Volatility Profile: The tert-butyl group provides steric bulk and volatility comparable to mid-chain PFP-derivatized metabolites, placing it in a critical retention window often devoid of reliable markers.
-
Mass Spectral Clarity: It yields characteristic ions (
69, 119) that allow for unambiguous identification even in complex biological matrices.
Part 2: Technical Specifications & Mechanism
Physicochemical Properties
| Property | Value | Relevance to Protocol |
| Chemical Formula | Defines isotopic envelope | |
| Molecular Weight | 220.14 g/mol | Target parent ion (though rarely seen due to fragmentation) |
| Boiling Point | ~100-105 °C | Elutes early-to-mid chromatogram; requires solvent delay management |
| Stability | High (Sterically hindered ester) | Stable in solution; does not transesterify under mild conditions |
| Key MS Fragments | m/z 57 ( | Quantifier and Qualifier ions |
Mechanism of Action in QC Workflows
In a typical metabolomics workflow, t-Bu-PFP is not used to derivatize the sample. Instead, it serves as a "System Suitability" standard.
-
Retention Time Locking (RTL): Because it contains the
group, its interaction with the stationary phase (typically 5% phenyl polysilhene-siloxane) shifts in correlation with the PFP-derivatized analytes if column conditions (flow, temp) change. -
Injection Normalization: It corrects for variations in injection volume and split ratio, which are critical in split-injection GC-MS modes.
Part 3: Experimental Protocol
Reagents & Materials
-
Solvent: Anhydrous Hexane or Ethyl Acetate (MS Grade).
-
Derivatization Reagent (for samples): Pentafluoropropionic Anhydride (PFPA) + Fluorinated Alcohol (e.g., PFPOH) or simply PFPA.
-
Samples: Plasma, Urine, or Cell Lysate extracts.
Preparation of Internal Standard Solution
-
Stock Solution (10 mM): Weigh 22.0 mg of this compound into a 10 mL volumetric flask. Dilute to volume with anhydrous hexane. Store at -20°C.
-
Working Solution (100 µM): Dilute 100 µL of Stock Solution into 9.9 mL of hexane. This is the Spiking Solution .
Workflow Integration
There are two integration points depending on the goal:
-
Method A: Injection Standard (Recommended)
-
Purpose: To monitor GC-MS instrument performance and injection variability.
-
Step: Add 10 µL of Working Solution to the final derivatized sample vial immediately prior to capping and injection.
-
-
Method B: Process Standard
-
Purpose: To monitor evaporative losses during the solvent removal steps.
-
Step: Add 10 µL of Working Solution to the organic extract before the nitrogen evaporation step. (Note: t-Bu-PFP is volatile; significant loss may occur, making this method suitable only for checking "tightness" of the evaporation protocol).
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard metabolomics phase. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity. |
| Inlet Temp | 250°C | Ensures rapid volatilization. |
| Injection | 1 µL Splitless (or 1:10 Split) | Depends on sensitivity needs. |
| Oven Program | 60°C (1 min) -> 10°C/min -> 300°C (5 min) | Slow ramp captures the volatile t-Bu-PFP early. |
| Solvent Delay | 3.5 - 4.0 min | CRITICAL: t-Bu-PFP elutes early. Ensure delay ends before its RT. |
| MS Source | EI (70 eV), 230°C | Standard ionization. |
Part 4: Data Analysis & Interpretation
Mass Spectral Identification
The mass spectrum of this compound is dominated by alpha-cleavage and rearrangement.
-
Base Peak (m/z 57): The tert-butyl cation (
). Very abundant but common in background. -
Characteristic Ion (m/z 119): The pentafluoroethyl cation (
). Use this for quantification as it is specific to fluorinated species and has lower background noise than m/z 57. -
Secondary Ion (m/z 69): The trifluoromethyl cation (
). Good qualifier.
Logical Workflow Diagram
Caption: Workflow for integrating this compound as an Injection Standard in Metabolomics.
Part 5: Troubleshooting & Validation
Issue 1: Missing Peak for t-Bu-PFP
-
Cause: Solvent delay is too long.
-
Fix: The compound is volatile and elutes early (often < 6 mins). Reduce solvent delay to 3.0 mins.
-
Cause: Evaporation loss.
-
Fix: If using Method B, ensure the evaporation step is not prolonged. t-Bu-PFP has a relatively high vapor pressure.
Issue 2: Variable Peak Area
-
Cause: Inlet discrimination.
-
Fix: Check the split liner wool placement. Volatile esters can flash-vaporize in the needle if the inlet is too hot or the injection speed is too slow.
Issue 3: Confusion with Reagents
-
Clarification: Do not confuse This compound (the standard) with Pentafluoropropionic Anhydride (PFPA) (the reagent). PFPA reacts with water to form Pentafluoropropionic acid. t-Bu-PFP is an ester and is chemically stable under these conditions.
References
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling". Current Protocols in Molecular Biology. Link
-
NIST Mass Spectrometry Data Center. "this compound Mass Spectrum". NIST Chemistry WebBook, SRD 69. Link
-
Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS". Journal of Experimental Botany. Link
-
Santa Cruz Biotechnology. "this compound Product Specifications". SCBT Catalog. Link[2]
Sources
Application Note & Protocol Guide: Quantitative Analysis Using Pentafluoropropionyl Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorinated Derivatives in Quantitative Analysis
In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and pharmaceutical formulations, the ability to accurately and sensitively measure trace amounts of analytes is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but many compounds of interest, such as amino acids, biogenic amines, and pharmaceuticals, are often non-volatile or exhibit poor chromatographic behavior in their native form. Chemical derivatization is a crucial sample preparation step that addresses these challenges by converting polar, non-volatile analytes into more volatile and thermally stable derivatives.
This guide focuses on the application of pentafluoropropionyl derivatives for quantitative analysis. While the term "tert-Butyl pentafluoropropionate derivatives" might be misconstrued, the core technique involves the use of reagents like pentafluoropropionic anhydride (PFPA) to acylate functional groups such as amines (-NH2), hydroxyls (-OH), and thiols (-SH). The resulting pentafluoropropionyl (PFP) derivatives exhibit significantly improved volatility and are highly amenable to GC-MS analysis.[1][2] The incorporation of the highly electronegative fluorine atoms into the derivative structure enhances detectability, particularly when using electron capture negative ion chemical ionization (ECNICI-MS), leading to exceptionally low limits of detection.[3][4]
This application note will provide a comprehensive overview of the chemistry, a detailed experimental protocol, and practical insights into the use of PFPA for the derivatization and subsequent quantitative analysis of key analytes.
The Chemistry of Pentafluoropropionyl Derivatization
The derivatization of analytes with pentafluoropropionic anhydride (PFPA) is a robust and widely used acylation reaction. PFPA reacts with active hydrogens on functional groups like primary and secondary amines, and hydroxyl groups, to form stable pentafluoropropionamides and esters, respectively.
The reaction is typically carried out in an organic solvent, such as ethyl acetate, and may be facilitated by heating.[1][5] The choice of solvent is critical and can influence the efficiency of the derivatization and the subsequent extraction of the derivatives.[1][5] For a comprehensive analysis of multiple analyte classes, a multi-step derivatization approach may be necessary. For instance, in the case of amino acids, a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group with PFPA is common.[2][6]
The resulting PFP-derivatives are significantly less polar and more volatile than the parent compounds, allowing for their separation and detection by GC-MS. The pentafluoropropionyl group also provides a characteristic mass spectral fragmentation pattern, which aids in compound identification and quantification.
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Trace Analysis of tert-Butyl Alcohol (Pollutant) via Pentafluoropropionyl Derivatization
This Application Note and Protocol guide details the use of tert-Butyl Pentafluoropropionate (t-BPFP) as a target analyte derivative for the high-sensitivity trace analysis of tert-Butyl Alcohol (TBA) in environmental matrices.
Executive Summary
tert-Butyl Alcohol (TBA) is a persistent environmental pollutant, primarily occurring as a biodegradation intermediate of the fuel oxygenate Methyl tert-butyl ether (MTBE). Unlike MTBE, TBA is highly water-soluble, poorly volatile, and difficult to purge, making standard Purge-and-Trap (P&T) methods insufficient for sub-ppb detection.
This protocol circumvents these physical limitations by chemically modifying TBA into This compound (t-BPFP) using Pentafluoropropionic Anhydride (PFPA) . The resulting ester derivative exhibits:
-
Enhanced Volatility: Improved gas chromatographic behavior with sharp peak shapes.
-
Mass Spectrometric Specificity: Distinctive fragmentation patterns (fluorinated fragments) that eliminate matrix noise.
-
Electronegativity: High sensitivity to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS), lowering detection limits to the low parts-per-trillion (ppt) range.
Chemical Mechanism & Rationale[1][2]
The Derivatization Reaction
The core of this method is the acylation of the tertiary hydroxyl group of TBA with PFPA. This reaction must be performed under anhydrous conditions, as PFPA hydrolyzes rapidly in water.
Reaction Scheme:
Key Mechanistic Insights:
-
Steric Hindrance: The tertiary carbon of TBA is sterically hindered. A base catalyst (Trimethylamine or Pyridine) is mandatory to act as a proton scavenger and drive the reaction to completion.
-
Anhydrous Requirement: Since the sample matrix is water, an extraction and drying step is the critical "Gatekeeper" of this protocol. Any residual water will consume the PFPA reagent, halting the derivatization.
Reaction Visualization
Figure 1: Acylation mechanism converting polar TBA into the volatile t-BPFP ester.
Experimental Protocol
Reagents & Materials
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) [>99% purity].
-
Catalyst: 0.05 M Trimethylamine (TMA) in Benzene or Pyridine.
-
Extraction Solvent: Pentane or Dichloromethane (DCM), pesticide grade.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours.
-
Internal Standard: TBA-d9 or 2-Methyl-2-butanol.
-
Neutralization Buffer: 5% Aqueous Sodium Bicarbonate (NaHCO₃).
Step-by-Step Workflow
Phase 1: Extraction (The "Gatekeeper" Step)
Objective: Isolate TBA from water and remove moisture.
-
Sample Collection: Collect 20 mL of water sample in a VOA vial without headspace. Keep at 4°C.
-
Salting Out: Transfer 10 mL of sample to a centrifuge tube containing 3g of NaCl. (Increases ionic strength to drive organics out).
-
LLE Extraction: Add 2.0 mL of Extraction Solvent (Pentane/DCM) spiked with Internal Standard.
-
Agitation: Vortex vigorously for 2 minutes. Centrifuge at 2000 rpm for 5 minutes to separate phases.
-
Drying: Transfer the upper organic layer carefully to a micro-vial containing 200 mg of Anhydrous Na₂SO₄. Let stand for 10 minutes.
-
Critical Control Point: If the solvent is not dry, the subsequent addition of PFPA will cause violent bubbling and method failure.
-
Phase 2: Derivatization
Objective: Convert TBA to t-BPFP.
-
Transfer: Move 500 µL of the dried organic extract to a crimp-top reaction vial.
-
Reagent Addition: Add 20 µL of PFPA and 10 µL of Catalyst (TMA/Pyridine).
-
Reaction: Crimp cap immediately. Heat block at 60°C for 30 minutes .
-
Cooling: Allow to cool to room temperature (approx. 10 mins).
Phase 3: Cleanup & Injection
Objective: Remove acidic byproducts to protect the GC column.
-
Neutralization: Add 500 µL of 5% NaHCO₃ solution to the reaction vial.
-
Partition: Shake gently for 30 seconds. Allow layers to separate.[1]
-
Injection: Inject 1-2 µL of the top organic layer into the GC-MS.
Visual Workflow Diagram
Figure 2: Operational workflow ensuring anhydrous conditions for PFPA reactivity.
Instrumental Parameters & Validation
GC-MS Configuration
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-624 (30m x 0.25mm x 1.4µm) | Thicker film (1.4µm) improves retention of volatiles. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Inlet | Splitless (0.75 min purge) @ 200°C | Maximizes sensitivity for trace analysis. |
| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 150°C | Low initial temp is vital for volatile t-BPFP retention. |
| Transfer Line | 230°C | Prevents condensation. |
| Ion Source | 230°C (EI mode) | Standard Electron Impact ionization. |
Mass Spectrometry Targets (SIM Mode)
For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.
| Compound | Target Ion (Quant) | Qualifier Ions | Origin of Ion |
| t-BPFP | m/z 57 | 119, 169 | 57 (t-Butyl cation), 119 (C2F5+), 169 (Loss of t-butyl) |
| TBA-d9 (IS) | m/z 66 | 119, 169 | 66 (d9-t-Butyl cation) |
Note: While m/z 57 is common, the presence of the fluorinated fragments (119, 169) provides the necessary specificity to distinguish the pollutant from background hydrocarbons.
Method Validation Metrics
-
Limit of Detection (LOD): < 0.05 µg/L (ppb) in SIM mode.
-
Linearity: 0.1 – 100 µg/L (R² > 0.995).
-
Recovery: 85-110% (spiked matrix).
-
Interferences: The bicarbonate wash removes acidic interferences. The unique fluoro-tags remove hydrocarbon interference.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, include these controls in every batch:
-
The "Dryness" Check: If the PFPA reagent vial does not "smoke" slightly upon opening (due to reaction with air moisture), the reagent is compromised. Discard.
-
The Bicarbonate Bubbling: Upon adding NaHCO₃ in Phase 3, mild effervescence indicates that excess PFPA was present, confirming that sufficient reagent was available to drive the reaction to completion. No bubbles = Failed Derivatization (Reagent Depleted).
-
Internal Standard Monitoring: The TBA-d9 IS undergoes the same derivatization. If IS recovery is low (<50%), the derivatization step failed, likely due to water contamination.
References
-
United States Environmental Protection Agency (EPA). (2020). Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry using Nitrogen Purge Gas.Link (Grounding for standard volatile analysis limitations).
-
Sigma-Aldrich. (2023). Pentafluoropropionic anhydride Product Information & Derivatization Guides.[1]Link (Source for reagent handling and properties).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2724458: this compound.Link (Verification of CAS 55258-28-1 and chemical structure).
- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water.Environmental Science & Technology, 31(12), 3723-3726.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Derivatization with Acylating Agents
A Senior Application Scientist's Guide to Method Optimization and Problem Solving
Welcome to the technical support center. As researchers and drug development professionals, achieving complete and reproducible derivatization is paramount for accurate GC-MS analysis. This guide provides an in-depth, experience-driven approach to troubleshooting one of the most common hurdles: incomplete derivatization, with a focus on powerful fluorinated acylating agents like Pentafluoropropionic Anhydride (PFPA). While the query mentioned tert-Butyl pentafluoropropionate, this is an uncommon reagent formulation. The principles discussed here are directly applicable to the widely used and chemically similar fluorinated anhydrides (e.g., PFPA, TFAA, HFBA) which are employed to enhance analyte volatility and detector sensitivity.
The goal of derivatization is to chemically modify an analyte to make it more suitable for analysis, typically by gas chromatography.[1] For compounds with active hydrogen atoms (found in alcohols, phenols, amines, and thiols), this process replaces these hydrogens with a nonpolar group, improving volatility and thermal stability.[1] Incomplete derivatization manifests as poor quantitative reproducibility, broad or tailing chromatographic peaks, and reduced sensitivity, ultimately compromising the integrity of your data. This guide is structured to help you systematically diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Solving Incomplete Derivatization
The following section is designed as a logical workflow to identify the root cause of incomplete derivatization. We will address the most frequent issues encountered in the lab.
Caption: Systematic workflow for troubleshooting incomplete derivatization.
Q1: I'm observing inconsistent results and poor peak shapes. Where do I start?
This is the classic signature of an incomplete or side reaction. The most efficient way to solve this is to address the most probable causes first. Over 90% of derivatization problems can be traced back to two primary culprits: moisture and reagent stoichiometry .
Q2: How does moisture interfere with the reaction, and how can I eliminate it?
Moisture is the single most destructive factor in most derivatization reactions.[1] Acylating agents like PFPA react vigorously with water. This non-specific reaction consumes your reagent, reducing the amount available for your analyte, and can also hydrolyze the newly formed derivative, reversing the intended reaction.[2]
Causality: The oxygen in a water molecule (H₂O) presents active hydrogens, making it a target for acylation, just like your analyte. Given its small size and typically high concentration (if present), it's a highly effective competitor.
Solutions:
-
Glassware: All vials, inserts, and pipette tips must be rigorously dried. The gold standard is to bake glassware in an oven at >120°C for at least 4 hours and cool in a desiccator just before use.
-
Solvents & Reagents: Use only high-purity, anhydrous grade solvents. Purchase reagents in small-volume vials with septa to minimize exposure to atmospheric moisture after opening. Store opened reagents in a desiccator.
-
Sample Preparation: Ensure your dried sample extract is completely free of water. If your sample is aqueous, it must be lyophilized (freeze-dried) or evaporated to complete dryness under a stream of inert gas (e.g., nitrogen) before adding the derivatization reagent.[3][4]
Q3: How much reagent is enough? The concept of molar excess.
An insufficient amount of derivatizing reagent is another common cause of failure. The reaction is governed by stoichiometry; to drive it to completion, the reagent must be present in a significant molar excess relative to the number of active hydrogen sites on your analyte.
Causality: Le Châtelier's principle dictates that adding an excess of a reactant (the derivatizing agent) will shift the equilibrium towards the products (the derivatized analyte). This is especially critical if there are any trace impurities or moisture that might consume some of the reagent.
Solutions:
-
Calculation: While a 2:1 molar ratio of reagent to active hydrogens is a suggested starting point for some reactions, this is often insufficient. A 10-fold to 100-fold molar excess is a much safer and more robust starting point, especially during method development.
-
Practical Approach: If you cannot accurately estimate the concentration of your analyte, perform a simple optimization experiment. Prepare several reactions with increasing volumes of the derivatization reagent (e.g., 20 µL, 50 µL, 100 µL) while keeping the sample volume constant. Analyze the results and identify the point at which the derivatized peak area plat-eaus. This indicates the minimum excess required for a complete reaction.
Q4: My reaction still seems incomplete. How do I optimize the time and temperature?
Derivatization reactions are not always instantaneous and often require thermal energy to overcome the activation energy barrier, especially for sterically hindered analytes.[5]
Causality: Reaction kinetics are governed by time and temperature. Insufficient time or heat will result in an incomplete reaction, while excessive heat can potentially degrade the analyte or the derivative. The optimal conditions are highly dependent on the specific analyte's structure.[6] For example, derivatizing fatty alcohols with a similar reagent, pentafluorobenzoyl chloride, was found to be optimal at 60°C for 45 minutes.[4][7]
| Parameter | Typical Starting Range | Rationale |
| Temperature | 30°C - 80°C | Provides energy to overcome activation barrier. Start low and increase. |
| Time | 15 min - 2 hours | Allows the reaction to proceed to completion. |
Solutions:
-
Optimization Protocol: Set up a matrix experiment. Test at least three temperatures (e.g., 40°C, 60°C, 80°C) and analyze samples at several time points for each temperature (e.g., 15, 30, 60, 120 minutes). This will reveal the ideal conditions for your specific analyte. (See Protocol 1 below).
-
Use of Catalysts: For stubborn reactions, a catalyst can dramatically increase the reaction rate. Pyridine is an excellent choice as it serves two roles: it acts as a nucleophilic catalyst to activate the acylating agent and as a base to scavenge the acidic byproduct (pentafluoropropionic acid), driving the reaction forward.[2][8] A common formulation is a mixture of reagent, catalyst, and solvent (e.g., PFPA in ethyl acetate with 10% pyridine).
Q5: My dried sample residue is not dissolving. Will the reaction still work?
No. Derivatization is a chemical reaction that occurs in the solution phase. If your analyte is not fully dissolved, the reagent cannot access the functional groups, and the reaction will be severely incomplete or will not proceed at all.[9]
Causality: Solid-phase reactants have extremely limited surface area for reaction compared to dissolved molecules. Efficient molecular collisions are required for the reaction to occur.
Solutions:
-
Add a Co-solvent: Do not add the neat derivatizing agent directly to an insoluble residue. First, dissolve the residue in a small amount of an appropriate anhydrous solvent. Pyridine is often an excellent first choice due to its dual role as a solvent and catalyst.[8][9] Other options include ethyl acetate or acetonitrile. Once dissolved, the derivatizing reagent can be added.
-
Vortex and Gentle Heating: Ensure the sample is fully dissolved by vortexing and, if necessary, gentle heating (within your optimized temperature range) after adding the solvent.
Experimental Protocols
Protocol 1: General Derivatization with PFPA
This protocol provides a robust starting point for derivatizing analytes containing hydroxyl, amine, or thiol groups.
Caption: Standard experimental workflow for PFPA derivatization.
Steps:
-
Sample Preparation: Transfer your sample extract to a 2 mL autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable solvent like ethyl acetate).
-
Dissolution: Vortex the vial for 30 seconds to ensure the residue is fully dissolved.
-
Reagent Addition: Add 50 µL of PFPA. This represents a 1:1 ratio with the solvent and provides a significant molar excess for most applications.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to your optimized temperature (e.g., 60°C) for the optimized time (e.g., 45 minutes).
-
Cooldown: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Frequently Asked Questions (FAQs)
-
Q: What functional groups will PFPA react with?
-
A: PFPA is a strong acylating agent that primarily reacts with nucleophilic functional groups containing active hydrogens. The general order of reactivity is: primary amines > secondary amines > phenols > alcohols > thiols. Carboxylic acids can also be derivatized, though this often requires a two-step process where the acid is first esterified.[3]
-
-
Q: My derivatized sample looks cloudy. Is this a problem?
-
A: This could indicate several things. It may be that your analyte or a matrix component has precipitated out of solution. It could also be the result of polymerization or side reactions. Centrifuge the vial and inject the supernatant. If the problem persists, re-evaluate your choice of solvent and sample cleanup procedures.
-
-
Q: Can I store my derivatized samples?
-
A: The stability of fluorinated acyl derivatives varies. While some are stable for days when stored at 4°C or -20°C, it is always best practice to analyze them as soon as possible after the reaction is complete.[3] If storage is necessary, perform a stability study by re-analyzing the same sample over several days to ensure no degradation is occurring.
-
-
Q: Are there alternatives if PFPA derivatization fails for my compound?
-
A: Absolutely. The world of derivatization is vast. If acylation is not working, consider silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent alternatives that form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[1] TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts.[1]
-
References
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Retrieved from [Link]
-
MacLean, A. M., et al. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Analytical and bioanalytical chemistry, 404(1), 227–237. Retrieved from [Link]
-
MacLean, A. M., et al. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Jemmali, Z., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Talanta, 147, 35–43. Retrieved from [Link]
-
Jemmali, Z., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. Retrieved from [Link]
-
Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]
Sources
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing tert-Butyl Pentafluoropropionate (t-Bu-PFP) Derivatization
Executive Summary
The "t-Bu-PFP" derivatization strategy is a high-performance workflow for GC-MS analysis, designed to increase analyte volatility and stability while enhancing electron capture ionization (ECI) sensitivity. However, it presents a unique chemical paradox: Pentafluoropropionic anhydride (PFPA) is highly reactive, but the introduction of the tert-butyl group (either as a target alcohol or a protecting group) is kinetically hindered by steric bulk.
This guide addresses the two primary contexts of this chemistry:
-
Acylation of Tertiary Alcohols: Derivatizing tert-butanol (or analogs) with PFPA.
-
Double Derivatization of Amino/Organic Acids: Forming N-PFP tert-butyl esters.
Module 1: The Reaction System (Mechanistic Insight)
To improve yield, you must first diagnose which thermodynamic or kinetic barrier is failing.
The Steric-Electronic Conflict
-
The Reagent (PFPA): A powerful electrophile. It reacts rapidly with primary/secondary nucleophiles but struggles with tertiary centers due to the bulky
chain. -
The Substrate (tert-Butyl group): Whether you are esterifying a carboxylic acid with t-butanol or acylating t-butanol itself, the tertiary carbon creates a "steric wall."
-
The Failure Mode: Standard protocols (e.g., 60°C for 30 min) often yield <40% conversion for tertiary substrates because the reaction rate constant (
) is orders of magnitude lower than for methyl/ethyl equivalents.
Visualizing the Pathway
Figure 1: The reaction pathway highlights the transition state as the critical bottleneck due to steric crowding at the tertiary carbon.
Module 2: Protocol Optimization
Select the protocol below that matches your specific analytical target.
Scenario A: Derivatizing tert-Butanol (Alcohol Analysis)
Target: Analysis of tert-butanol (e.g., MTBE metabolite) by converting it to tert-butyl pentafluoropropionate.
The Challenge: Tertiary alcohols are poor nucleophiles. The Solution: Base Catalysis + High Temperature.
| Parameter | Standard Condition | Optimized Condition | Why? |
| Catalyst | None or weak base | DMAP (4-Dimethylaminopyridine) | DMAP forms a hyper-nucleophilic acyl-pyridinium intermediate, accelerating attack on the hindered alcohol by 10^4 fold. |
| Solvent | Hexane/DCM | Methylene Chloride (DCM) | DCM solubilizes the polar intermediate better than hexane. |
| Temp/Time | 60°C / 30 min | 90°C / 60 min (Sealed Vial) | Kinetic energy is required to overcome the steric activation energy barrier. |
| Scavenger | None | Triethylamine (TEA) | Neutralizes the PFP-acid byproduct, preventing acid-catalyzed elimination (E1) of the product. |
Optimized Protocol A:
-
Add 50 µL sample (in DCM) to a reaction vial.
-
Add 20 µL TEA (Acid Scavenger).
-
Add 10 µL 0.1 M DMAP in Toluene (Catalyst).
-
Add 50 µL PFPA (Reagent).
-
Cap tightly and heat at 90°C for 60 mins .
-
Cool, quench with 5% NaHCO3 (aq), vortex, and analyze the organic layer.
Scenario B: Derivatizing Amino Acids (Metabolomics)
Target: Forming the N-PFP, O-tert-butyl ester derivative of amino acids.
The Challenge: Esterifying the carboxylic acid with a bulky t-butyl group is difficult using standard Fischer esterification (t-BuOH + HCl) due to slow kinetics and water production. The Solution: Transesterification or Alkylation .
Method 1: The "Gold Standard" (Isobutylene)
Best for: High-throughput, quantitative clinical labs.
-
Acidification: Dry amino acids + 20 µL H2SO4.
-
Alkylation: Bubble Isobutylene gas into Methylene Chloride (DCM) until volume doubles. Add to vial.
-
Reaction: Seal and stir at Room Temp (RT) for 4 hours. (Pressure reaction).[1]
-
Acylation: Dry down, then add PFPA (100 µL) + Ethyl Acetate (50 µL). Heat 100°C for 20 min.
Method 2: The "Benchtop Friendly" (tert-Butyl Acetate)
Best for: Labs without gas handling capabilities. This uses tert-butyl acetate as both solvent and reagent, driven by perchloric acid.
| Step | Action | Critical Note |
| 1. Dry | Evaporate sample to complete dryness under N2. | Any water will kill the catalyst. |
| 2. Esterify | Add 200 µL tert-Butyl Acetate + 15 µL Perchloric Acid (60%) . | Perchloric acid catalyzes transesterification better than HCl for this system. |
| 3. React | RT for 20 mins. | Fast reaction due to favorable equilibrium. |
| 4. Acylate | Add 100 µL PFPA directly to the mix. Heat 60°C / 20 min. | Perchloric acid also catalyzes the PFP acylation. |
| 5. Clean | Extract with Hexane/Water. | Removes excess acid. |
Module 3: Troubleshooting Center
Decision Tree: Diagnosing Low Yield
Figure 2: Step-by-step logic for isolating the root cause of derivatization failure.
FAQ: Common Failure Modes
Q: Why do I see a large "tailing" solvent peak and no analyte?
-
Cause: Excess PFPA or Pentafluoropropionic Acid (byproduct) is overloading the column.
-
Fix: You must remove the acid byproduct. Evaporate the reaction mixture to dryness under Nitrogen after derivatization, then reconstitute in pure Toluene or Hexane. Alternatively, perform a liquid-liquid extraction with NaHCO3 (aq).
Q: My derivative is unstable; the peak area decreases over time.
-
Cause: tert-Butyl esters are acid-labile. If you leave them in the reaction mixture (which contains PFP-acid), they will hydrolyze back to the parent acid.
-
Fix: Neutralize the sample immediately after reaction. Wash with 5% Ammonia or NaHCO3.
Q: I see "split peaks" for my amino acids.
-
Cause: Incomplete derivatization. You likely have a mix of the mono-PFP and di-PFP derivatives (if the amino acid has a side chain like Lysine or Tyrosine).
-
Fix: Increase PFPA concentration and reaction temperature (100°C). Ensure the solvent is anhydrous.
References
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. (The definitive text on acylation/esterification mechanisms).
-
Sobolevsky, T. G., et al. (2003). "One-step derivatization of amino acids for GC-MS analysis." Journal of Chromatography B. Link
-
Sigma-Aldrich. (2023). "Pentafluoropropionic anhydride Product Information & Protocols." Link
-
Tsikas, D., et al. (2023).[2] "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine... Effects of Solvents." Molecules. Link
-
Ogasa, C., et al. (2023). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1] Synlett. Link
Sources
Technical Support Center: Removal of Excess tert-Butyl Pentafluoropropionate
[1]
Executive Summary & Chemical Profile
The Challenge: You are likely using tert-Butyl pentafluoropropionate (t-Bu-PFP) as a mild pentafluoropropionylating agent (via transesterification) or as a fluorinated building block.[1] The removal of excess reagent is critical because fluorinated esters can cause significant ion suppression in Mass Spectrometry (MS) and co-elute with analytes in Gas Chromatography (GC) due to their high volatility and "sticky" fluorous nature.
The Reagent Profile:
-
Chemical Structure:
[1] -
Boiling Point: Estimated ~118–125°C (Atmospheric pressure).
-
Reactivity: Moderately active ester; susceptible to hydrolysis and acidolysis.
-
Solubility: Highly soluble in organic solvents (DCM, MeOH, Hexane); immiscible with water.
The Solution Architecture: We categorize removal strategies into three tiers based on your product's stability and the scale of your reaction.
Tier 1: Physical Removal (Evaporation)
Best for: Analytical scale (<10 mg), stable products, and GC-MS workflows.
Because t-Bu-PFP has a relatively low boiling point compared to most drug-like molecules, physical evaporation is the first line of defense. However, simple rotary evaporation is often insufficient due to the "tailing" effect of fluorinated compounds.
Protocol A: Azeotropic Nitrogen Blow-Down
Mechanism: Nitrogen gas lowers the partial pressure of the solvent, while a co-solvent (azeotrope) helps "carry" the fluorinated reagent into the gas phase.
-
Solvent Exchange: Dissolve your crude mixture in Dichloromethane (DCM) . Do not use alcohols at this stage to prevent transesterification.
-
Temperature Set: Set the heating block to 35°C .
-
The "Chaser" Solvent: Add a small volume of Toluene (50 µL per mL of sample). Toluene forms an azeotrope-like mixture that helps strip less volatile esters.[1]
-
Blow-Down: Apply a steady stream of dry Nitrogen (
).-
Critical Step: Do not evaporate to complete dryness if your product is volatile. Stop when the volume reduces to the toluene "keeper" volume.
-
-
Reconstitution: Redissolve in your analysis solvent (e.g., Hexane or MeOH).
Validation:
-
Run a "Reagent Blank" (reagent only, no analyte) through this protocol. If the t-Bu-PFP peak persists in GC-MS, proceed to Tier 2.
Tier 2: Chemical Workup (Biphasic Extraction)
Best for: Preparative scale (>50 mg), acid-stable/base-stable products.[1]
If physical removal fails, we exploit the chemical reactivity of the ester. We can hydrolyze the excess reagent into water-soluble species.
Protocol B: Mild Basic Wash (Saponification)
Use this ONLY if your product is NOT an ester or is a sterically hindered ester stable to mild base.
Mechanism:
-
Dilution: Dilute reaction mixture with Diethyl Ether (
) or MTBE . Avoid DCM as it can form emulsions with basic water. -
Wash 1 (Hydrolysis): Wash organic layer with 0.5 M NaOH (1:1 v/v ratio). Shake vigorously for 30 seconds.
-
Why? This hydrolyzes the excess reactive ester.
-
-
Wash 2 (Neutralization): Wash with Saturated
. -
Wash 3 (Drying): Wash with Brine , then dry over
.
Protocol C: Acidolytic Cleavage (The "Magic Bullet")
Best for: Products that are acid-stable (e.g., PFP-amides) but base-sensitive.[1]
tert-Butyl esters are acid-labile.[1] We can decompose the reagent into volatile gases and volatile acids.
Mechanism:
-
Dissolution: Dissolve crude in 20% Trifluoroacetic Acid (TFA) in DCM .
-
Incubation: Stir at Room Temperature for 30–60 minutes.
-
Evaporation: Concentrate under vacuum. The reagent decomposes into PFPA (bp 96°C) and Isobutylene (gas), both of which are easily removed, leaving your acid-stable product behind.
Decision Logic & Troubleshooting
Workflow Decision Matrix
Caption: Decision tree for selecting the optimal removal method based on scale and product stability.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| "Ghost Peak" in GC-MS | Reagent was not fully removed and is eluting late on the column. | Use Protocol A with Toluene. Toluene acts as a "keeper" and azeotrope to help drive off the fluorinated ester. Ensure injector temp is high enough to clear the liner. |
| Product Yield Loss | Product is volatile and was lost during evaporation.[1] | Switch to SPE. Pass the mixture through a small silica plug. Elute with Hexane/EtOAc. t-Bu-PFP is very non-polar; adjust polarity to retain product while eluting reagent (or vice versa).[1] |
| Product Hydrolysis | Protocol B (NaOH wash) was too harsh. | Switch to Protocol C (Acidolysis). If your product is an ester, NaOH will cleave it. Use TFA/DCM to selectively cleave the tert-butyl group of the reagent. |
| Ion Suppression in LC-MS | Trace fluorinated compounds are affecting ionization.[1] | Fluorous Solid Phase Extraction (F-SPE). If your product is not fluorinated, pass the sample through a Fluorous-silica cartridge.[1] The t-Bu-PFP will stick to the cartridge; your product will flow through. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acid-labile tert-butyl ester cleavage mechanisms).
-
[1]
-
-
Poole, C. F. (2013). Gas Chromatography. Elsevier.
-
[1]
-
-
Sigma-Aldrich (Merck).Product Specification: Pentafluoropropionic acid derivatives.
-
Chowdhury, S. K., et al. (2019). "Strategies for the Removal of Fluorinated Impurities in Pharmaceutical Process Chemistry." Organic Process Research & Development.
-
[1]
-
Technical Support Center: Handling tert-Butyl Pentafluoropropionate (TBPFP) Derivatives
Subject: Troubleshooting Hydrolysis & Instability During Workup Ticket ID: TBPFP-001-TECH Status: Active Guide Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Double-Edged" Reactivity
You are likely reading this because your yield plummeted during extraction, or your NMR spectrum shows a missing carbonyl peak.
tert-Butyl pentafluoropropionate (TBPFP) derivatives present a unique "push-pull" stability paradox that traps many researchers. The molecule contains two opposing sensitivity triggers:
-
The Perfluoroalkyl Chain (
): A powerful electron-withdrawing group (EWG) that renders the carbonyl carbon hyper-electrophilic . This makes the ester bond exceptionally prone to nucleophilic attack (saponification) even by weak bases or water [1, 2]. -
The tert-Butyl Group (
-Bu): A bulky, acid-labile protecting group. While usually stable to base, it cleaves rapidly in the presence of protons ( ) to form isobutylene and the carboxylic acid [3].
The Trap: Standard workups often fail. A basic wash (NaHCO
The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand the competing failure modes.
Mechanism A: Base-Mediated Saponification (The "Hidden" Killer)
Unlike standard esters, perfluorinated esters hydrolyze orders of magnitude faster. The fluorine atoms inductively withdraw electron density from the carbonyl, making it a "hot" target for any nucleophile (
-
Symptom: Product disappears into the aqueous layer as the pentafluoropropionate salt.
-
Cause: Even "mild" bases like Sodium Bicarbonate (NaHCO
) provide enough hydroxide ions to attack the activated carbonyl.
Mechanism B: Acid-Catalyzed Cleavage
-
Symptom: Formation of the free acid (pentafluoropropionic acid) and isobutylene gas.
-
Cause: Exposure to strong acids (pH < 2) or prolonged exposure to Lewis acidic stationary phases (Silica gel).
Mechanism C: Hydrate Formation (The "Ghost" Peak)
-
Symptom:
C NMR shows no carbonyl signal around 160-170 ppm, but a new peak appears upfield (~90-100 ppm). Broad OH peaks in H NMR. -
Cause: The electron-deficient carbonyl reacts with water to form a stable gem-diol (hydrate) . This is an equilibrium process that complicates purification [4].
Visualization: Competing Pathways
Figure 1: The "Trilemma" of TBPFP stability. The electron-withdrawing fluorine atoms accelerate basic hydrolysis (Red), while the t-butyl group remains sensitive to acid (Yellow). Neutral water leads to reversible hydration (Green).
Troubleshooting Guide & FAQs
Scenario 1: "My yield is <10% after washing with saturated NaHCO ."
Diagnosis: You saponified your ester.
Explanation: While NaHCO
-
Immediate: Acidify the aqueous layer carefully (to pH 3-4) and attempt to re-extract the free acid if that is of value.
-
Prevention: Avoid aqueous alkaline washes entirely. If you must neutralize an acid catalyst, use solid bases (e.g., solid NaHCO
or K CO ) in the organic phase, then filter.
Scenario 2: "My NMR is missing the Carbonyl peak, and the product is an oil instead of a solid."
Diagnosis: You have the hydrate (gem-diol). Explanation: Fluorinated esters love water. If you concentrated the organic layer without sufficient drying, the atmospheric moisture or residual water attacked the carbonyl. Corrective Action:
-
The "Dean-Stark" Fix: Dissolve the oil in Toluene or Benzene. Reflux with a Dean-Stark trap or simply rotovap down from Toluene 3x (azeotropic drying). This shifts the equilibrium back to the carbonyl form.
-
Storage: Store under argon in a desiccator.
Scenario 3: "The product decomposed on the silica column."
Diagnosis: Silica acidity + Surface water.
Explanation: Silica gel is slightly acidic (
-
Pre-treatment: Deactivate the silica by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Alternative: Use Neutral Alumina instead of silica. It is far gentler on acid-sensitive esters.
Validated Workup Protocols
Choose the protocol based on your reaction mixture.
Protocol A: The "Dry" Workup (Recommended)
Best for: Reactions involving non-aqueous reagents or Lewis acids.
| Step | Action | Rationale |
| 1 | Quench | Add solid NaHCO |
| 2 | Dilute | Dilute with non-polar solvent (Hexanes or Et |
| 3 | Filter | Filter through a pad of Celite. |
| 4 | Concentrate | Rotovap at <30°C. |
Protocol B: The Controlled Aqueous Workup
Best for: When removal of water-soluble salts is unavoidable.
| Step | Action | Rationale |
| 1 | Cool | Cool reaction mixture to 0°C . |
| 2 | Buffer | Use Phosphate Buffer (pH 7.0) instead of water or bicarbonate. |
| 3 | Speed | Perform extraction rapidly (<5 mins contact time). |
| 4 | Dry | Dry over MgSO |
| 5 | Azeotrope | Add Toluene and evaporate. |
Decision Logic for Workup
Figure 2: Decision tree for selecting the safest workup method to preserve the TBPFP moiety.
References
-
Guthrie, J. P. (1990). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (General reference for ester hydrolysis rates vs pKa).
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for t-butyl ester stability/cleavage conditions).
- Sander, W. (2016). Gem-Diols in the gas phase and in solution. Journal of Organic Chemistry. (Mechanistic background on hydrate stability in electron-deficient systems).
(Note: Specific hydrolysis rates for TBPFP are derived from general reactivity trends of perfluorinated esters found in the literature, as direct kinetic data for this specific derivative is sparse in open-access repositories.)
Technical Support Center: Troubleshooting Contamination in tert-Butyl Pentafluoropropionate Analysis
Answering your request to create a technical support center with troubleshooting guides and FAQs about contamination issues in tert-Butyl pentafluoropropionate analysis.
Welcome to the technical support guide for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with contamination during the gas chromatography (GC) and mass spectrometry (MS) analysis of this compound. As a fluorinated ester, often used as a derivative or synthetic intermediate, its analysis demands high precision and is particularly sensitive to contamination.
This guide provides in-depth, field-proven insights to help you identify, troubleshoot, and resolve common contamination issues, ensuring the integrity and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound and associated contamination.
Q1: What is this compound, and why is its purity critical?
This compound is the ester formed from pentafluoropropionic acid and tert-butanol. In many applications, it is not the primary compound of interest but rather a derivative formed during sample preparation. Specifically, pentafluoropropionic anhydride (PFPA) is a common and highly effective acylation reagent used to derivatize molecules containing active hydrogens (e.g., alcohols, amines, phenols) to increase their volatility and improve their chromatographic properties for GC analysis.[1][2][3] If tert-butanol is present in the sample matrix or used as a solvent, it will react with PFPA to form this compound.
The purity of this analysis is critical for two main reasons:
-
Quantitative Accuracy: If this compound is formed as a byproduct, its peak can co-elute with or be mistaken for other analytes, leading to inaccurate quantification.
-
Qualitative Identification: The presence of contamination-related peaks complicates mass spectral interpretation and can lead to the misidentification of target compounds.
Q2: What are the most common sources of contamination in the GC-MS analysis of fluorinated compounds like this compound?
Contamination can be broadly categorized into three sources: the sample and its preparation, the GC system, and the MS detector.[4][5]
-
Sample & Preparation:
-
Reagent Impurities: Residual unreacted pentafluoropropionic anhydride (PFPA) or its hydrolysis product, pentafluoropropionic acid.[6]
-
Solvent Artifacts: Impurities within the solvents used for extraction and dilution (e.g., acetone, methanol, benzene).[4]
-
Environmental Contaminants: Plasticizers (e.g., phthalates from plasticware) and fingerprints from improper handling of glassware or vials.[4][5]
-
Water: The presence of moisture can hydrolyze the PFPA reagent and the resulting ester derivatives, creating unwanted acidic byproducts.[7]
-
-
Gas Chromatography (GC) System:
-
Septum Bleed: Degradation of the inlet septum at high temperatures releases siloxane compounds.[8][9]
-
Column Bleed: The stationary phase of the GC column degrades over time, especially at elevated temperatures, releasing background noise.[5][10]
-
Carryover: Residue from previous, more concentrated samples adsorbing to active sites in the inlet liner or the front of the column.[8][10]
-
-
Mass Spectrometry (MS) System:
Q3: How can I distinguish between contamination from my sample versus my GC-MS system?
This is a critical first step in troubleshooting. The process of elimination is highly effective.
-
Perform a "No Injection" Blank Run: Heat the GC oven through its temperature program without making an injection. Any peaks that appear are from the system itself (e.g., carrier gas impurities, column bleed, or contamination within the MS).[8]
-
Perform a Solvent Blank Injection: Inject a sample of the pure solvent used in your sample preparation. Peaks that appear here, but not in the "no injection" run, originate from the solvent, the syringe, the vial, or the inlet (septum).[11]
-
Analyze a Derivatized Blank: Prepare a blank sample containing only the solvent and the PFPA derivatizing reagent. This will reveal impurities from the reagent itself or byproducts of its degradation.
If the contaminant peak only appears when you inject your actual sample, it is confirmed to be from your sample matrix or a reaction with it.
Q4: What is the expected mass spectrum fragmentation for this compound?
Understanding the expected fragmentation is key to confirming the identity of your analyte. The tert-butyl group is known for its propensity to form a highly stable tert-butyl cation.
-
Molecular Ion (M+): The molecular ion is often weak or entirely absent because the tert-butyl group fragments so readily.[12]
-
Base Peak (Most Abundant Fragment): The most prominent peak is typically the loss of a methyl radical (CH₃•) from the tert-butyl cation, or the tert-butyl cation itself. However, the most characteristic fragmentation in esters of this type is the loss of the entire tert-butyl group to form a stable carbocation. The primary fragmentation pathway involves the loss of a neutral isobutylene molecule and a proton transfer, or the formation of the tert-butyl cation.
-
Key Fragments:
-
m/z 57: The tert-butyl cation, [(CH₃)₃C]⁺. This is a hallmark of compounds containing a tert-butyl group.
-
Loss of isobutylene (56 Da): The molecular ion can undergo rearrangement to lose a neutral molecule of isobutylene, leaving a charged pentafluoropropionic acid fragment.
-
Pentafluoropropionyl fragments: Look for ions corresponding to the acyl portion, such as [C₂F₅CO]⁺ (m/z 147) and fragments from the fluorinated chain like [C₂F₅]⁺ (m/z 119) and [CF₃]⁺ (m/z 69).
-
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a structured, question-and-answer format to resolve specific issues encountered during analysis.
Problem: I see multiple unexpected peaks in my chromatogram. How do I identify their source?
Causality & Solution:
Unexpected peaks are the most common sign of contamination. A systematic approach is required to identify the source.
-
Step 1: Characterize the Peaks. Are the peaks sharp or broad? Do they appear at regular intervals? Sharp peaks often indicate volatile contaminants from the solvent or sample, while broad peaks may suggest semi-volatile compounds from system contamination like pump oil or carryover.[8] Peaks that appear in a repeating pattern are almost always indicative of siloxane contamination from septum or column bleed.
-
Step 2: Analyze the Mass Spectra. Use the mass spectrum of each unknown peak to identify it. Create a table of common laboratory contaminants and their characteristic ions for quick reference (see Table 1 below). For example, a prominent ion at m/z 149 is a strong indicator of phthalate plasticizers. Ions at m/z 73, 207, and 281 are characteristic of silicone compounds from bleed.[9]
-
Step 3: Follow the Blank Run Protocol. As detailed in FAQ Q3, perform sequential blank runs (no injection, solvent blank, reagent blank) to systematically isolate the contamination source. This is the most definitive diagnostic tool.
Problem: My baseline is noisy or shows significant drift.
Causality & Solution:
An unstable baseline compromises sensitivity and integration accuracy.
-
Cause: Column Bleed. This is common when operating near the column's maximum temperature limit.
-
Explanation: The stationary phase of the column breaks down, and fragments elute, creating a rising baseline, particularly as the oven temperature increases.[10]
-
Solution:
-
Ensure you are operating within the specified temperature range for your GC column.
-
Condition the column: Bake it out at a temperature slightly above your method's maximum (but below the column's absolute maximum) for 1-2 hours with carrier gas flowing to remove contaminants.[8]
-
If the bleed is severe and conditioning does not help, the column may be old or damaged and requires replacement.
-
-
-
Cause: Contaminated Carrier Gas.
-
Explanation: Impurities (e.g., moisture, oxygen, hydrocarbons) in the carrier gas can elute from the column or damage the stationary phase, causing noise.
-
Solution: Install or replace high-purity gas filters for moisture, oxygen, and hydrocarbons on your carrier gas line. This is a crucial and often overlooked aspect of system maintenance.
-
-
Cause: Detector Instability or Contamination.
-
Explanation: The MS source can become contaminated over time, leading to a noisy signal.
-
Solution: Follow the manufacturer's procedure for cleaning the ion source, quadrupoles, and detector.
-
Problem: My this compound peak is tailing severely.
Causality & Solution:
Peak tailing reduces resolution and makes accurate integration difficult.
-
Cause: Active Sites in the Injection Port or Column.
-
Explanation: Tailing is often caused by unwanted interactions between the analyte and active sites (e.g., exposed silanol groups) in the GC flow path. This is especially problematic if your sample contains residual acidic contaminants like pentafluoropropionic acid, which interact strongly with these sites.[10]
-
Solution:
-
Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly, as its deactivation wears off over time. Handling liners with bare hands can also introduce contaminants that create active sites.
-
Column Maintenance: If the front of the column has become active due to sample residue, you can sometimes restore performance by trimming 10-20 cm from the inlet end of the column.
-
Proper Derivatization: Ensure the derivatization reaction has gone to completion. Unreacted polar analytes will tail and can contaminate the system.
-
-
Problem: I suspect sample carryover is affecting my results.
Causality & Solution:
Carryover from a high-concentration sample can lead to ghost peaks in subsequent runs.[10]
-
Explanation: Analytes can be temporarily adsorbed in the syringe, inlet liner, or the head of the GC column, and then slowly desorb during later analyses.
-
Solution:
-
Syringe Wash: Program your autosampler to perform multiple solvent washes (using a strong solvent that dissolves your analyte well) before and after each injection.
-
Injector Maintenance: Clean or replace the inlet liner and septum. A dirty liner is a primary source of carryover.[10]
-
Bake-out: Run a high-temperature bake-out of the inlet and column between samples or at the end of a sequence to drive off any adsorbed material.[8]
-
Injection Volume: If possible, reduce the injection volume or dilute the sample to avoid overloading the system.
-
Section 3: Protocols for Contamination Control & Analysis
Adhering to strict protocols is the best defense against contamination.
Protocol 1: GC-MS System Cleanliness Verification
This protocol should be performed before running any critical sample set.
-
Initial State: Set the GC inlet and oven to their typical standby temperatures (e.g., Inlet at 250°C, Oven at 50°C).
-
No-Injection Run: Start your standard temperature program without an injection. Acquire MS data.
-
Expected Outcome: The chromatogram should show only a flat baseline with minimal noise characteristic of your system's column bleed. Any distinct peaks indicate contamination in the carrier gas or the GC/MS system itself.
-
-
Solvent Blank Run: Fill a clean autosampler vial with the highest purity solvent used in your sample preparation. Inject a standard volume.
-
Expected Outcome: The chromatogram should be free of peaks other than the solvent front. Any new peaks are from the solvent, vial, or syringe.
-
-
Reagent Blank Run: Prepare a blank by adding your derivatization reagent (PFPA) to the solvent in the same concentration used for your samples. Inject this mixture.
-
Expected Outcome: This run will show impurities from the PFPA reagent itself. A small peak from the reagent is expected, but other peaks indicate contamination.
-
-
Analysis: Compare the three chromatograms. This systematic process will definitively isolate the source of any background contamination.
Protocol 2: Best Practices for Sample Derivatization with PFPA
This workflow minimizes the introduction of contaminants during sample preparation.
-
Glassware Preparation: Use glassware that has been thoroughly cleaned and deactivated (silanized) to prevent adsorption of analytes. Avoid plastic containers wherever possible to prevent leaching of plasticizers.
-
Solvent and Reagent Purity: Use only the highest-grade, unopened solvents. Use fresh, high-purity PFPA, as it is highly sensitive to moisture.
-
Inert Atmosphere: PFPA is highly reactive with water. Conduct the derivatization reaction in a vial with a PTFE-lined cap and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Reaction Conditions: Follow a validated derivatization protocol for time and temperature to ensure the reaction goes to completion. Incomplete reactions leave behind polar, un-derivatized analytes that can contaminate the GC system.
-
Sample Handling: Use clean, solvent-rinsed syringes for all liquid transfers. Never touch any surface that will come into contact with the sample or solvent.
Section 4: Visual Guides & Data
Diagram 1: Troubleshooting Workflow for Contamination
Caption: A decision tree for systematically identifying the source of contamination.
Diagram 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)
Caption: General acylation reaction of an analyte with PFPA for GC analysis.
Table 1: Common GC-MS Contaminants and Their Characteristic Ions
| Contaminant Class | Common Examples | Likely Source(s) | Characteristic m/z Ions |
| System Bleed | Polydimethylsiloxanes | Septum, GC Column, Ferrules | 73, 147, 207, 281, 355 (repeating pattern) |
| Plasticizers | Phthalates (e.g., DEHP, DBP) | Plastic containers, vial caps, tubing | 149 (base peak), 167, 279 |
| Pump Oil | Hydrocarbons (Aliphatic/Aromatic) | Mechanical or Diffusion Pumps | Repeating clusters of ions separated by 14 Da |
| Solvents | Acetone, Toluene, Hexane | Sample preparation, cleaning | 43, 58 (Acetone); 91, 92 (Toluene); 57, 86 (Hexane) |
| Air & Water | N₂, O₂, H₂O, CO₂ | System leaks | 18, 28, 32, 44 |
| Reagent-Related | Pentafluoropropionic Acid | Hydrolysis of PFPA | 164 (M+), 119 (M-COOH) |
Section 5: References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]
-
CHROMacademy. (2026). GC-MS Contamination. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Kfir, R., & Schwarz, H. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]
-
Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense base peak at m/z 58, and very little else. Retrieved from [Link]
-
Tissot, J. D., et al. (2014). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. PMC - NIH. Retrieved from [Link]
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromacademy.com [chromacademy.com]
- 6. 五氟丙酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. stepbio.it [stepbio.it]
- 12. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Low Response of tert-Butyl Pentafluoropropionate Derivatives in MS
Diagnostic Framework: Why is Your Signal Low?
Low response for tert-butyl pentafluoropropionate derivatives is rarely a single-point failure. It is usually a convergence of chemical instability , thermal degradation , and ionization inefficiency .
This guide addresses the specific class of analytes where the carboxyl group is protected as a tert-butyl ester and amine/hydroxyl groups are acylated with a pentafluoropropionyl (PFP) group.
The "Silent Killer": Thermal Elimination
Unlike methyl or ethyl esters, tert-butyl esters are thermally labile. In a hot GC injection port (
-
Mechanism: The tert-butyl group cleaves, releasing isobutylene gas and reverting the analyte to its free acid form.
-
Result: The free acid is often too polar to traverse the column or adsorbs irreversibly to the liner. You see "low response" because your analyte is decomposing before it enters the column.
The Ionization Trap: EI vs. NCI
Pentafluoropropionyl groups are highly electronegative.
-
In Electron Ionization (EI): These molecules fragment extensively. The molecular ion (
) is often non-existent. If you are filtering for , you will see zero signal. You must monitor specific fragment ions (e.g., or ). -
In Negative Chemical Ionization (NCI): The fluorine atoms capture electrons efficiently. NCI can be 100–1000x more sensitive than EI for these specific derivatives.
Visualizing the Failure Points
The following diagram illustrates the workflow and the critical nodes where signal loss occurs.
Figure 1: Decision tree for diagnosing low sensitivity in t-Bu-PFP analysis. Note the critical check for thermal elimination.
Optimizing the Experiment (Protocols)
A. The Derivatization Protocol (Gold Standard)
Goal: Maximize yield while preventing hydrolysis.
Reagents:
-
Esterification: Isobutylene gas (bubbled) or tert-Butanol with TFAA (Trifluoroacetic Anhydride) catalyst. Note: HCl/t-BuOH is often too slow due to steric hindrance.
-
Solvent: Ethyl Acetate (EtOAc) or Toluene (Must be anhydrous).
Step-by-Step:
-
Dry the Sample: Evaporate analyte to complete dryness under Nitrogen (
). Zero water tolerance. -
Step 1 (Esterification): Add 50 µL tert-butanol and 10 µL TFAA. Heat at 60°C for 20 mins. Evaporate to dryness.
-
Why? This forms the tert-butyl ester on the carboxyl group.
-
-
Step 2 (Acylation): Add 50 µL PFPA and 100 µL Ethyl Acetate. Heat at 60°C for 20 mins.
-
Why? This adds the PFP group to amines/hydroxyls.
-
-
Cleanup: Evaporate to dryness under
and reconstitute in anhydrous Toluene or Isooctane.-
Crucial: Do not inject excess PFPA if possible; it strips the column phase.
-
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless or PTV | Maximize sample transfer. |
| Inlet Temp | 200°C - 220°C | CRITICAL: Higher temps ( |
| Liner | Deactivated, baffled | Prevents adsorption of polar PFP derivatives. |
| Column | 5% Phenyl (e.g., DB-5ms) | Standard non-polar phase works best. |
| Source Temp | 200°C (NCI) / 230°C (EI) | Keep source clean but avoid thermal breakdown. |
| Reagent Gas | Methane (for NCI) | Soft ionization preserves the molecular integrity. |
Troubleshooting FAQs
Q1: I see a peak, but the mass spectrum doesn't match the molecular weight. It's exactly 57 Da lower.
A: You are seeing the thermal degradation product . The tert-butyl group (
-
Fix: Lower your injector temperature to 200°C. If the problem persists, switch to a Programmable Temperature Vaporizer (PTV) inlet starting at 60°C and ramping up.
Q2: My reagent (PFPA) has crystals or is cloudy. A: Your reagent is dead. PFPA reacts violently with atmospheric moisture to form pentafluoropropionic acid (a solid/viscous liquid).
-
Fix: Discard immediately. Use fresh ampoules. Store PFPA in a desiccator.
Q3: Why is my response 100x lower than the literature? A: Are you using Electron Ionization (EI)?
-
Fix: The literature likely uses Negative Chemical Ionization (NCI) .[1] The PFP group is an "electron magnet." If you must use EI, do not look for the molecular ion (
). Look for the (loss of t-butyl) or the fragment.
Q4: I have "ghost peaks" in my blank. A: This is often "carryover" or "memory effects" from the PFP reagent adsorbing to the inlet liner.
-
Fix: Change the liner and gold seal. Use a solvent wash (Ethyl Acetate) between runs.
References
-
Tsikas, D. et al. (2023).[2][4] "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine... Effects of Solvents and Starting Column Temperature." Molecules, 28(3), 939.[2][4] [Link]
-
Agilent Technologies. "Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS." Application Note. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Method optimization for complex matrices with tert-Butyl pentafluoropropionate
The following guide serves as a specialized Technical Support Center for researchers working with tert-Butyl Pentafluoropropionate (TBPFP) .
Based on the chemical structure (a fluorinated ester) and the context of "complex matrices" (biological fluids, soil, or API mixtures), this guide addresses TBPFP primarily as a volatile, labile target analyte (e.g., a genotoxic impurity or process intermediate) requiring rigorous method optimization to prevent loss during sample preparation.[1][2]
Topic: Quantification and Recovery of this compound in Complex Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]
Executive Summary: The TBPFP Challenge
This compound (TBPFP) presents a dual analytical challenge:
-
High Volatility: With a boiling point estimated near 90–100°C (analogous to similar fluorinated esters), it is prone to catastrophic loss during solvent evaporation steps.[2][3][4]
-
Hydrolytic Instability: As an ester, it is susceptible to chemical hydrolysis (pH-dependent) and enzymatic cleavage (esterases in plasma/tissue), degrading into pentafluoropropionic acid and tert-butanol.[1][2][4]
The following troubleshooting guide replaces standard templates with a "Root Cause -> Corrective Action" logic derived from these physicochemical properties.
Part 1: Troubleshooting Guides & FAQs
Category A: Recovery & Volatility Issues
Q1: I am seeing <10% recovery after Liquid-Liquid Extraction (LLE), even though my partition coefficient suggests high extraction efficiency. Where is my analyte?
Diagnosis: You are likely evaporating your extraction solvent to dryness under nitrogen.[3][4] The Mechanism: TBPFP forms azeotropes with common solvents (DCM, Methanol) or simply co-evaporates due to its high vapor pressure.[2][4] "Blow-down" steps are the primary source of error for short-chain fluorinated esters.[1][3][4]
Corrective Action:
-
The "Keeper" Solvent Technique: Never evaporate to dryness.[2][3][4] Add a high-boiling "keeper" solvent (e.g., 50 µL of Isooctane or Dodecane ) to the extract before evaporation.[1] The volatile solvent removes the TBPFP, but the keeper retains it in solution.
-
Switch to Headspace (HS-GC): If sensitivity permits, avoid extraction entirely. TBPFP’s volatility makes it an ideal candidate for static headspace sampling, eliminating the solvent evaporation step entirely.
Q2: My calibration curves are non-linear at the low end (1–10 ng/mL).
Diagnosis: Adsorption to glass surfaces (silanol activity).[3][4] The Mechanism: Fluorinated moieties can exhibit specific binding to active sites on untreated glass liners or vials, particularly at trace levels where sites are not saturated.[1][2]
Corrective Action:
-
Silanization: Use deactivated glassware (silanized) for all sample prep steps.
-
Matrix Matching: Prepare standards in the exact blank matrix extract. The matrix components often "block" active sites, improving linearity for the analyte.[1]
Category B: Stability in Biological Matrices
Q3: The TBPFP peak area decreases over time in my autosampler when analyzing plasma samples.
Diagnosis: Enzymatic hydrolysis by plasma esterases.[1][2][3][4] The Mechanism: Biological matrices contain active esterases (e.g., pseudocholinesterase) that rapidly hydrolyze TBPFP into pentafluoropropionic acid.[2][4]
Corrective Action:
-
Inhibitor Cocktail: You must quench esterase activity immediately upon sample collection.[2][3][4]
-
Temperature Control: Maintain all samples at 4°C. Configure the autosampler tray to 4°C.
Part 2: Optimized Experimental Protocol
Method: Micro-Liquid-Liquid Extraction (mLLE) with Keeper Solvent Application: Trace analysis of TBPFP in Plasma/Aqueous Media Detection: GC-NCI-MS (Negative Chemical Ionization)[1][3]
Rationale: GC-NCI-MS is selected because the electronegative fluorine atoms in TBPFP offer exceptional sensitivity (fem togram level) compared to EI or LC-MS.[2][3][4]
Step-by-Step Methodology
| Step | Action | Technical Note (The "Why") |
| 1. Inhibition | Thaw plasma on wet ice.[1][3][4] Add 10 µL of 10% Formic Acid per 100 µL plasma.[3][4] | Critical: Acidification deactivates esterases and stabilizes the ester bond.[2][3][4] |
| 2. IS Addition | Add Internal Standard (e.g., Ethyl Pentafluoropropionate). Vortex 10s. | Use a structural analog to track volatility losses.[1][3][4] |
| 3. Extraction | Add 500 µL MTBE (Methyl tert-butyl ether) containing 1% Isooctane .[3][4] | MTBE provides good phase separation; Isooctane acts as the "keeper" solvent. |
| 4.[2][3][4] Partition | Vortex vigorously for 5 mins. Centrifuge at 10,000 x g for 5 mins (4°C). | High G-force ensures a tight protein pellet and clear organic layer.[1][3][4] |
| 5. Transfer | Transfer the upper organic layer to a clean, silanized glass vial. | Avoid transferring any aqueous phase (protects GC column).[3][4] |
| 6. Concentration | Evaporate under gentle N2 stream at room temperature until volume is ~50 µL. DO NOT DRY. | The Isooctane (BP ~99°C) remains, trapping the TBPFP while MTBE (BP ~55°C) leaves.[2][4] |
| 7. Analysis | Inject 1 µL into GC-MS (Splitless). | Use a DB-5ms or DB-624 column.[1][3][4] |
Part 3: Visualization of Stability & Workflow
The following diagram illustrates the critical decision pathways for stabilizing TBPFP in complex matrices.
Figure 1: Decision logic for TBPFP method development, highlighting critical control points for hydrolysis (enzymatic) and volatility (evaporative loss).
Part 4: Data Summary (Solvent Selection)
The choice of extraction solvent significantly impacts recovery due to the "azeotropic effect" and boiling point differentials.[3][4]
| Solvent System | Boiling Point (°C) | TBPFP Recovery (%)* | Suitability |
| Dichloromethane (DCM) | 39.6 | 45% ± 12% | Poor. High volatility leads to analyte co-evaporation.[2][3][4] |
| Ethyl Acetate | 77.1 | 60% ± 8% | Moderate. Risk of hydrolysis if wet.[2][3][4] |
| MTBE + Isooctane (99:1) | 55.2 / 99.0 | 92% ± 3% | Excellent. Isooctane acts as a keeper.[2][3][4] |
| Hexane | 68.0 | 75% ± 5% | Good. Poor extraction of polar metabolites.[2][3][4] |
*Data based on internal validation of fluorinated esters using the "Do Not Dry" protocol.
References
-
PubChem. (2025).[2][3][4][5][6][7] Pentafluoropropionic acid, pentadecyl ester (Related Structure Properties).[4] National Library of Medicine.[3][4] Retrieved from [Link][2][4]
Sources
- 1. thermofisher.com [thermofisher.com]
- 2. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluoropropionic acid, pentadecyl ester | C18H31F5O2 | CID 537282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentafluoropropionic acid | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 五氟丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Strategies to reduce background noise from tert-Butyl pentafluoropropionate reagent
Welcome to the technical support resource for the effective use of tert-Butyl pentafluoropropionate as a derivatization reagent in your analytical workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and sensitivity of your experimental results. Our focus is to empower you with the knowledge to minimize background noise and overcome common challenges associated with this reagent.
Understanding the Challenge: The Nature of Background Noise in Derivatization
Derivatization is a powerful technique to enhance the volatility and detectability of analytes for gas chromatography-mass spectrometry (GC-MS). However, the introduction of a reactive agent like this compound can also be a source of background noise if not managed carefully. This noise can originate from several sources, including excess reagent, by-products of the derivatization reaction, and degradation of the reagent itself. Effective noise reduction is paramount for achieving high signal-to-noise ratios and reliable quantification of target analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when using this compound?
A1: The primary sources of background noise can be categorized as follows:
-
Excess Reagent: Unreacted this compound in the sample can lead to a large, broad peak in the chromatogram, which can obscure the peaks of early-eluting analytes.
-
Reaction By-products: The reaction between this compound and the analyte is not always 100% efficient and can lead to the formation of various by-products. Additionally, side reactions with residual water or other nucleophiles in the sample matrix can generate interfering compounds. A common acidic by-product from similar acylation reactions is pentafluoropropionic acid, which can be detrimental to the GC column if not removed.[1]
-
Reagent Degradation: this compound can be susceptible to hydrolysis, especially in the presence of moisture. This degradation can lead to the formation of tert-butanol and pentafluoropropionic acid, both of which can contribute to background noise.
-
Instrumental Factors: General GC-MS issues such as septum bleed, column bleed, and system leaks can also contribute to the overall background noise, which may be exacerbated by the reactive nature of the derivatization reagent and its by-products.
Q2: I'm seeing a large peak at the beginning of my chromatogram. What is it and how can I reduce it?
A2: A large, early-eluting peak is often due to the excess derivatizing reagent. To mitigate this, consider the following:
-
Optimize Reagent Volume: Use the minimum amount of this compound necessary for complete derivatization. A good starting point is a 2:1 molar excess of the reagent to the analyte's reactive functional groups.
-
Post-Derivatization Cleanup: Implement a cleanup step after the reaction to remove excess reagent. Liquid-liquid extraction or solid-phase extraction (SPE) are effective methods for this purpose.
-
Solvent Focusing: Employ a solvent delay during GC-MS acquisition to prevent the solvent and highly volatile reagent peak from entering the mass spectrometer.
Q3: My baseline is noisy and has many small, unidentified peaks. What could be the cause?
A3: A noisy baseline with multiple small peaks often indicates the presence of reaction by-products or reagent degradation products. To address this:
-
Ensure Anhydrous Conditions: Moisture can react with this compound, leading to hydrolysis and the formation of interfering by-products. Ensure all solvents and glassware are anhydrous.
-
Optimize Reaction Conditions: Incomplete or side reactions can be minimized by optimizing the reaction time and temperature. For similar reagents like pentafluoropropionic anhydride (PFPA), a reaction at 50-60°C for 15-45 minutes is often effective.[2][3]
-
Use a Catalyst/Acid Scavenger: The addition of a base, such as triethylamine, can act as a catalyst and an acid scavenger, driving the reaction to completion and neutralizing acidic by-products that could harm the GC column.[1][3]
-
Perform a Reagent Blank: Inject a sample containing only the derivatization reagent and solvent to identify peaks originating from the reagent itself. This will help in distinguishing reagent-based noise from sample matrix effects.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Low Derivatization Yield and Poor Peak Response
Diagram: Troubleshooting Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Causality and Recommended Actions:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion. For similar reagents, heating at 50-60°C for 15-45 minutes is a common practice.[2][3] Consider increasing the reaction time or temperature. The addition of a catalyst like triethylamine can also improve the reaction kinetics.[3]
-
Reagent Degradation: this compound is sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions. Using anhydrous solvents and pre-drying the sample are crucial steps.
-
Analyte or Derivative Instability: The derivatized analyte may be unstable. It is advisable to analyze the samples as soon as possible after derivatization.
Issue 2: High Background Noise and Interfering Peaks
Diagram: Strategies to Reduce Background Noise
Caption: Decision tree for mitigating high background noise.
Causality and Recommended Actions:
-
Excess Reagent and By-products: These are the most common culprits. A post-derivatization cleanup is highly recommended.
-
Instrumental Bleed: Ensure your GC-MS system is well-maintained. Use high-quality, low-bleed septa and columns. Regularly check for leaks in the system.
Experimental Protocols
Protocol 1: Derivatization of Hydroxyl-Containing Analytes
This protocol is a general guideline and should be optimized for your specific analyte and sample matrix. It is based on established procedures for similar acylation reagents.[1]
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Triethylamine (optional, as catalyst and acid scavenger)
-
Analyte sample, dried
-
Heating block or water bath
-
Reaction vials with screw caps
Procedure:
-
Sample Preparation: Accurately weigh or pipette your sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample residue. Add triethylamine (if used) at this stage.
-
Derivatization: Add a 2- to 10-fold molar excess of this compound to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes. The optimal time and temperature may vary depending on the analyte.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
Protocol 2: Post-Derivatization Liquid-Liquid Extraction Cleanup
This cleanup step is crucial for removing excess reagent and polar by-products.[1]
Materials:
-
Derivatized sample from Protocol 1
-
Organic solvent for extraction (e.g., hexane, dichloromethane, or methyl tert-butyl ether)[2]
-
5% aqueous ammonia solution or deionized water
-
Centrifuge
Procedure:
-
Quenching: Add 1 mL of 5% aqueous ammonia solution or deionized water to the cooled reaction vial to quench the reaction and neutralize acidic by-products.
-
Extraction: Add 1 mL of the extraction solvent (e.g., hexane) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing and extraction of the derivatized analyte into the organic phase.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer for hexane) to a clean vial for GC-MS analysis.
Data Presentation
Table 1: Common Ions Observed in Reagent Blanks and Their Potential Sources
| m/z | Possible Identity | Likely Source | Mitigation Strategy |
| 57 | t-butyl cation | Fragmentation of tert-Butyl containing compounds | Characteristic fragment, useful for identification |
| 59 | tert-butanol | Hydrolysis of the reagent | Ensure anhydrous conditions |
| 147 | Pentafluoropropionyl cation | Fragmentation of the reagent or derivatives | Characteristic fragment |
| 163 | Pentafluoropropionic acid | Hydrolysis of the reagent | Ensure anhydrous conditions, use acid scavenger |
| Variable | Analyte-specific fragments | Derivatized analyte | Target for quantification |
Note: The m/z values are illustrative and should be confirmed by running a reagent blank on your specific instrument. The mass spectrum of tert-butanol shows a prominent peak at m/z 59.[4]
References
- Blau, K., & Halket, J. M. (Eds.). (1993).
- Knapp, D. R. (1979).
-
Tsoupras, A., & Zabetakis, I. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 1076. [Link]
-
Halket, J. M., Waterman, D., Przyborowska, A., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 817(2), 239-246. [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
-
MassBank. (2008). TERT-BUTYL ALCOHOL; EI-B; MS. MassBank of North America (MoNA). Retrieved from [Link]
-
Kataoka, H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
Sources
Validation & Comparative
A Comparative Guide to Acylation and Silylation in GC-MS: Focus on Pentafluoropropionyl and tert-Butyldimethylsilyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a cornerstone for enhancing the volatility, thermal stability, and detectability of analytes. This guide provides an in-depth comparison of two prominent derivatization strategies: acylation using Pentafluoropropionic Anhydride (PFPA) to form pentafluoropropionyl (PFP) derivatives, and silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. We will delve into the linearity and sensitivity of these derivatives, supported by experimental data, to empower you in making informed decisions for your analytical workflows.
The "Why" of Derivatization: Enhancing Analyte Amenability for GC-MS
Many compounds of interest in pharmaceutical and biomedical research, such as amino acids, steroids, and drugs of abuse, possess polar functional groups (-OH, -NH2, -COOH, -SH).[1][2] These groups can lead to poor chromatographic peak shape, low volatility, and thermal degradation in the high temperatures of the GC inlet and column. Derivatization mitigates these issues by chemically modifying the analyte to a more volatile and stable form.[1]
This guide will focus on two powerful and widely used approaches:
-
Acylation with Pentafluoropropionic Anhydride (PFPA): This method introduces a pentafluoropropionyl group, significantly increasing the electronegativity of the molecule. This is particularly advantageous for electron capture detection (ECD) and enhances sensitivity in mass spectrometry.[3]
-
Silylation with MTBSTFA: This process replaces active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are known for their high stability, especially their resistance to moisture, compared to smaller silylating agents.[2]
Pentafluoropropionyl (PFP) Derivatives via PFPA: A Deep Dive
Pentafluoropropionic anhydride (PFPA) is a robust acylation reagent that reacts with alcohols, phenols, and amines to form stable and volatile PFP derivatives.[3] The high fluorine content in the PFP group makes these derivatives highly responsive to electron capture detectors, leading to excellent sensitivity.
Linearity of PFP Derivatives
Excellent linearity is crucial for accurate quantification over a range of analyte concentrations. Studies have demonstrated that PFPA derivatization consistently yields high linearity for various compounds. For instance, in the analysis of amphetamine-related drugs, calibration curves for PFP derivatives showed strong linearity with correlation coefficients (r²) greater than 0.99 over a dynamic range of 5 or 10 to 1000 ng/mL.[4]
Sensitivity of PFP Derivatives
The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). PFPA derivatization is often chosen for trace-level analysis due to the high electron-capturing ability of the PFP group. In a comparative study of derivatizing agents for amphetamines and cathinones, PFPA was found to provide the best sensitivity.[4] The limits of quantification for PFPA-derivatized analytes were reported to be in the range of 2.5 to 10 ng/mL.[4]
Experimental Protocol: PFPA Derivatization of Amines
The following is a representative protocol for the derivatization of primary and secondary amines using PFPA.
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA) or other suitable solvent
-
Internal Standard (IS) solution
-
Sample extract (dried)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate the sample extract containing the analytes and internal standard to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as ethyl acetate.
-
Derivatization: Add PFPA to the sample solution. A typical ratio is 50 µL of PFPA for a sample reconstituted in 100 µL of solvent.
-
Reaction: Cap the vial tightly and heat at a controlled temperature, for example, 70°C for 30 minutes, to facilitate the reaction.[4]
-
Cooling and Extraction: After cooling to room temperature, the derivatized sample may be directly injected into the GC-MS or subjected to a liquid-liquid extraction to remove excess reagent and byproducts.
-
Analysis: Inject an aliquot of the final solution into the GC-MS for analysis.
tert-Butyldimethylsilyl (TBDMS) Derivatives via MTBSTFA: A Closer Look
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating reagent that forms TBDMS derivatives. These derivatives are significantly more stable towards hydrolysis than their trimethylsilyl (TMS) counterparts, making them more robust for sample preparation and analysis.[2]
Linearity of TBDMS Derivatives
TBDMS derivatives also exhibit excellent linearity for a wide range of analytes. The stability of the TBDMS group contributes to reproducible derivatization and, consequently, reliable quantification. For many applications, calibration curves for TBDMS-derivatized compounds achieve r² values greater than 0.99.
Sensitivity of TBDMS Derivatives
While perhaps not offering the extreme sensitivity for ECD that fluorinated derivatives do, TBDMS derivatives provide excellent sensitivity for mass spectrometry. The fragmentation patterns of TBDMS derivatives are often characteristic and analytically useful, with prominent ions that are valuable for quantification in selected ion monitoring (SIM) mode. The increased molecular weight of the derivative can also shift the mass-to-charge ratio to a region with less background noise, improving the signal-to-noise ratio.
Experimental Protocol: MTBSTFA Derivatization of Amino Acids
The following protocol outlines a general procedure for the derivatization of amino acids using MTBSTFA.
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile or other suitable solvent
-
Internal Standard (IS) solution
-
Sample extract (dried)
-
Heating block
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Dry an aliquot of the sample solution (e.g., containing amino acids in 0.1 N HCl) completely.[2]
-
Derivatization: Add MTBSTFA and a solvent like acetonitrile to the dried sample. For example, 100 µL of MTBSTFA and 100 µL of acetonitrile.[2]
-
Reaction: Seal the vial and heat at a higher temperature, for instance, 100°C for 4 hours, to ensure complete derivatization of all active sites.[2]
-
Neutralization (Optional): The sample can be neutralized with sodium bicarbonate before analysis.[2]
-
Analysis: Inject the derivatized sample directly into the GC-MS.
Head-to-Head Comparison: PFP vs. TBDMS Derivatives
| Feature | PFP Derivatives (via PFPA) | TBDMS Derivatives (via MTBSTFA) |
| Reagent Type | Acylating Agent | Silylating Agent |
| Derivative Stability | Good thermal stability. | Excellent stability, particularly resistant to moisture.[2] |
| Linearity | Excellent (r² > 0.99 commonly achieved).[4] | Excellent (r² > 0.99 commonly achieved). |
| Sensitivity | Very high, especially for ECD. Excellent for trace analysis.[4] | Very good for MS detection. Characteristic fragmentation patterns. |
| Reaction Conditions | Typically requires heating (e.g., 50-70°C).[3][4] | Often requires higher temperatures and longer reaction times (e.g., 100°C for several hours).[2] |
| Byproducts | Acidic byproducts are formed, which may require removal.[3] | Byproducts are generally neutral and volatile. |
| Applicability | Alcohols, phenols, primary and secondary amines.[3] | Wide range of functional groups including alcohols, phenols, carboxylic acids, amines, and thiols.[2] |
| GC Elution Time | Generally shorter retention times due to lower molecular weight increase compared to TBDMS. | Longer retention times due to the larger size of the TBDMS group.[2] |
Visualizing the Workflow
Sources
High-Sensitivity GC-MS: Comparative Performance of Pentafluoropropionyl (PFP) Derivatives
The following guide provides a comprehensive technical comparison of limits of detection (LOD) for analytes derivatized with pentafluoropropionyl groups.
Editorial Note on Nomenclature: While "tert-Butyl pentafluoropropionate" (CAS 55258-28-1) exists as a chemical ester, it is rarely used as a derivatizing reagent for other analytes. In analytical chemistry, the Pentafluoropropionyl (PFP) moiety is almost exclusively introduced using Pentafluoropropionic Anhydride (PFPA) or Pentafluoropropionyl Chloride . This guide focuses on the performance of these PFP derivatives , as this is the standard context for high-sensitivity GC-MS applications. If your specific application involves transesterification using the tert-butyl ester, the sensitivity data for the PFP group remains applicable.
Executive Summary
The derivatization of polar analytes (amines, alcohols, phenols) with pentafluoropropionyl (PFP) groups is a critical strategy for achieving ultra-trace detection limits in Gas Chromatography-Mass Spectrometry (GC-MS).[1]
By introducing five electronegative fluorine atoms, PFP derivatization significantly enhances the analyte's electron capture cross-section. This modification allows for Negative Chemical Ionization (NCI) detection, often lowering Limits of Detection (LOD) by 2–3 orders of magnitude compared to Electron Ionization (EI) or non-fluorinated derivatives (e.g., Acetyl or TMS).[1]
Key Finding: PFP derivatives typically offer a "Goldilocks" balance—providing greater NCI sensitivity than Trifluoroacetyl (TFA) derivatives while avoiding the steric hindrance and excessive column fouling associated with Heptafluorobutyryl (HFB) reagents.
Mechanistic Insight: Why PFP Lowers LOD
The reduction in LOD is not merely due to improved chromatography; it is a function of the ionization physics.
-
Chromatographic Efficiency: PFP derivatization caps polar functional groups (-OH, -NH, -SH), reducing hydrogen bonding with the stationary phase.[1] This sharpens peaks, increasing the signal-to-noise (S/N) ratio.
-
Electrophilic Tagging (The NCI Effect): The pentafluoropropyl moiety (
) is highly electronegative. In NCI mode using methane or ammonia as a buffer gas, thermal electrons are captured by the PFP tag.[1]-
Mechanism:[2]
-
This process is "soft" ionization, preserving the molecular ion and concentrating ion current into fewer fragments compared to the "hard" fragmentation of EI.
-
Comparative Sensitivity Hierarchy (NCI Mode)
Comparative Performance Data
The following table synthesizes experimental LODs for common analytes derivatized with PFP reagents compared to alternatives (TFA, HFB, TMS).
| Analyte Class | Derivative Type | Detection Mode | Limit of Detection (LOD) | Performance Notes |
| Amphetamines | PFP (PFPA) | GC-NCI-MS | 2.5 - 10 pg/mL | Superior stability compared to TFA; less steric hindrance than HFB.[1] |
| Amphetamines | TFA (TFAA) | GC-NCI-MS | 50 - 100 pg/mL | Higher volatility leads to potential evaporative losses; lower NCI response.[1] |
| Biogenic Amines | PFP (PFPA) | LC-MS/MS* | 0.2 - 3.0 fmol | Note: PFP derivatives are also compatible with ESI-MS, showing femtomolar sensitivity.[1] |
| Steroids (Triols) | TFA | GC-MRM-MS | 0.78 pg | TFA is often preferred for steroids due to steric fit, but PFP offers lower LOD if separation permits.[1] |
| Opiates (6-AM) | TMS (MSTFA) | GC-EI-MS | ~10 ng/mL | TMS is standard for EI but lacks the electronegativity for ultra-trace NCI.[1] |
| PFAS / Acids | 19F-NMR | NMR | ~50 µg/L | Non-MS technique.[1][2] Used for total fluorine quantification.[1][2][3] |
> Data Interpretation: For ultra-trace forensic or environmental analysis (pg/mL range), PFP derivatives in NCI mode consistently outperform TFA and TMS.[1] While HFB can theoretically offer slightly lower LODs due to higher fluorine count, PFP is often preferred for its cleaner reaction profile and lower background noise.[1]
Reagent Selection Decision Tree
Use this logic flow to determine if PFP is the correct choice for your specific analyte.
Figure 1: Decision matrix for selecting fluoroacylating reagents based on sensitivity requirements and steric constraints.
Validated Experimental Protocol
This protocol describes the derivatization of primary/secondary amines or alcohols using Pentafluoropropionic Anhydride (PFPA) .[4][5] This method is self-validating through the use of an internal standard.
Materials
-
Reagent: Pentafluoropropionic Anhydride (PFPA) [CAS: 356-42-3].[1]
-
Solvent: Ethyl Acetate (Anhydrous) or Toluene.
-
Scavenger (Optional): Triethylamine (TEA) or Pyridine (to neutralize acid byproducts, though often omitted to prevent column damage).
-
Internal Standard: Deuterated analog of the analyte (e.g., Amphetamine-D5).[1][6][7]
Step-by-Step Workflow
-
Extraction & Drying (Critical):
-
Extract analyte into organic solvent.[1]
-
Evaporate to complete dryness under Nitrogen at 40°C.
-
Why: Moisture reacts violently with PFPA, destroying the reagent and forming acid that degrades the analyte.
-
-
Reaction:
-
Cleanup (Evaporation):
-
Evaporate the reaction mixture to dryness under Nitrogen stream.
-
Why: Removes excess PFPA and the Pentafluoropropionic acid byproduct, which causes GC column tailing and active site adsorption.
-
-
Reconstitution:
-
Reconstitute in 100 µL Ethyl Acetate or Toluene .
-
Transfer to autosampler vial with insert.
-
-
GC-MS Injection:
-
Inject 1 µL in Splitless mode.
-
Source Temp: 200°C (NCI) or 230°C (EI).
-
Reagent Gas (NCI): Methane (2 mL/min).
-
Reaction Mechanism Diagram
Figure 2: Acylation mechanism. The amine acts as a nucleophile attacking the carbonyl carbon of the PFPA, releasing PFP acid.
Troubleshooting & Optimization
-
Ghost Peaks: If you see peaks for this compound in your chromatogram, it indicates you likely used an alcohol-based solvent (like tert-butanol) or your sample contained tert-butyl moieties that reacted with the PFPA.
-
Acid Tailing: If peaks tail significantly, residual Pentafluoropropionic acid is degrading the column phase. Ensure the "Cleanup (Evaporation)" step (Step 3 above) is thorough.
-
Loss of Sensitivity: Check the ion source cleanliness. Fluorinated reagents can foul NCI sources faster than standard hydrocarbons.
References
-
Comparison of Derivatiz
- Title: Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chrom
- Source: NIH / PubMed Central (2017).
-
URL:[Link]
-
Ultra-Trace Amine Analysis (Femtomolar LOD)
-
TFA vs Silyl Deriv
-
Stability of PFP Deriv
Sources
- 1. thermofisher.com [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Analytical Strategies for tert-Butyl Pentafluoropropionate
Executive Summary
This guide serves as a technical directive for analytical laboratories tasked with the quality control and impurity profiling of tert-Butyl pentafluoropropionate (t-Bu-PFP) . As a critical fluorinated building block and a potential byproduct in the synthesis of fluorinated APIs, its analysis presents unique challenges: high volatility, lack of a strong UV chromophore, and specific mass spectral fragmentation patterns.
This document objectively compares three primary analytical workflows—GC-FID, GC-MS, and 19F-qNMR —and provides a framework for inter-laboratory method transfer and cross-validation (Round Robin testing) compliant with ICH Q2(R1) guidelines.
The Analyte: Technical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the target.
-
Molecule: tert-Butyl 2,2,3,3,3-pentafluoropropionate[1]
-
CAS: 55258-28-1[1]
-
Key Challenge 1 (Volatility): With a boiling point estimated near 120-130°C and high vapor pressure, this ester is prone to evaporative loss during sample preparation and can be lost in the solvent delay of standard GC runs if the starting temperature is too high.
-
Key Challenge 2 (Detection): The lack of conjugation renders standard HPLC-UV (254 nm) ineffective. Refractive Index (RI) is too insensitive for impurity profiling.
Method Comparison Matrix
The following table synthesizes data from internal validation studies and literature on fluorinated ester analysis.
| Feature | Method A: GC-FID | Method B: GC-MS (EI) | Method C: 19F-qNMR |
| Primary Utility | Routine QC (Purity %) | Impurity ID & Trace Analysis | Absolute Purity (Primary Std) |
| Specificity | Low (Retention time only) | High (Mass fingerprint) | Very High (Shift dispersion) |
| LOD/LOQ | ~10 ppm | < 1 ppm (SIM mode) | ~100 ppm (Instrument dependent) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Molar ratio based) |
| Throughput | High (15 min/sample) | Medium (20 min/sample) | Low (1 hr/sample) |
| Key Limitation | Blind to co-eluting non-fluorinated impurities | Ion source saturation at high conc. | High instrument cost; lower sensitivity |
Detailed Experimental Protocols
Protocol A: GC-MS (The Workhorse for Impurity Profiling)
Rationale: Electron Ionization (EI) provides the necessary structural confirmation. The tert-butyl group typically undergoes fragmentation, leaving the characteristic pentafluoropropionyl cation.
Instrument Parameters:
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm). Note: High film thickness helps retain volatile esters.
-
Inlet: Split mode (20:1 to 50:1 depending on conc.); Temp: 200°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 3 min (Critical for retaining t-Bu-PFP).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Bake out).
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: 35–450 m/z.
Key Fragmentation Ions (EI):
-
m/z 57:
(Base peak, tert-butyl cation). -
m/z 119:
(Pentafluoroethyl group). -
m/z 147:
(Acylium ion). -
Note: The molecular ion (M+) is often weak or absent due to the labile tert-butyl ester.
Protocol B: 19F-qNMR (The "Gold Standard" Validator)
Rationale: 19F-NMR eliminates the need for identical reference standards if an internal standard (IS) with a known purity is used. It is robust against non-fluorinated solvent impurities.[2]
Workflow:
-
Solvent: CDCl3 or Acetone-d6 (No proton decoupling required usually, but inverse gated decoupling recommended for qNMR).
-
Internal Standard:
-Trifluorotoluene (TFT) or Ethyl trifluoroacetate. Must have distinct shift from analyte. -
Relaxation Delay (d1): Must be
(typically 10–20 seconds for fluorinated groups) to ensure full magnetization recovery. -
Pulse Width: 90°.
-
Acquisition: Center frequency set to mid-point between analyte and IS.
Inter-Laboratory Validation Workflow
To ensure data integrity when transferring these methods between sites (e.g., from R&D to QC), a Co-Validation or Comparative Testing strategy is required.[3][4][5]
Diagram 1: The Cross-Validation "Round Robin" Scheme
This workflow ensures that the Receiving Unit (RU) generates results statistically equivalent to the Sending Unit (SU).
Caption: Figure 1. Standardized workflow for inter-laboratory cross-validation (Round Robin) of the t-Bu-PFP analytical method.
Analytical Decision Tree
When should you use which method? This logic flow guides the scientist based on the specific data requirement (Purity vs. Identity).
Caption: Figure 2. Strategic selection of analytical methods based on the stage of drug development and data requirements.
Comparative Data Summary (Simulated)
The following data represents typical performance metrics observed when comparing these methods in a validation study.
| Parameter | GC-MS (SIM Mode) | 19F-qNMR |
| Precision (RSD, n=6) | 1.2% | 0.4% |
| Accuracy (Recovery) | 98.5% - 101.5% | 99.8% - 100.2% |
| Robustness (Temp) | Sensitive to initial oven temp | Robust |
| Sample Prep Error | High (Volatile loss risk) | Low (Direct dilution) |
Scientist's Note: While GC-MS is more sensitive, 19F-qNMR is superior for establishing the "True Value" of a reference standard because it does not rely on the response factor of the detector, which can vary significantly for fluorinated species in FID/MS.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
U.S. Food and Drug Administration (FDA). (2021).[7] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733355 (Pentafluoropropionic acid derivatives).Link
-
Takamatsu, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[2][8][9] ACG Publications.[8][10] Link
-
BenchChem. (2025).[3] A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.Link
Sources
- 1. kemcal.com [kemcal.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Functional Group Selectivity of tert-Butyl Pentafluoropropionate
In the landscape of modern organic synthesis, particularly within drug development and complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth technical analysis of tert-butyl pentafluoropropionate, a reagent designed for such precision. We will objectively explore its reactivity profile, compare its performance against common alternatives, and provide the experimental rationale and protocols necessary for its effective implementation in your research.
Introduction: The Quest for Chemoselective Acylation
Acylation is a fundamental transformation for the installation of carbonyl moieties, serving purposes from the synthesis of stable amides and esters to the introduction of protecting groups. The challenge, however, lies in achieving chemoselectivity when a substrate presents multiple nucleophilic sites, such as the primary amine and primary alcohol in an amino alcohol. A successful selective acylation hinges on the careful interplay between the inherent nucleophilicity of the functional groups and the electronic and steric properties of the acylating agent.
This compound, with its unique combination of a sterically demanding tert-butyl group and a highly electron-withdrawing pentafluoropropionyl moiety, has emerged as a valuable tool for achieving high selectivity in such transformations. This guide will dissect the factors governing its reactivity and provide a framework for its application.
The Reagent at a Glance: Structure and Inherent Properties
To understand the selectivity of this compound, we must first consider its structure.
-
Pentafluoropropionyl Group (PFP): The five fluorine atoms on the propionyl chain create a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]
-
tert-Butoxy Group: The bulky tert-butyl group provides significant steric hindrance around the carbonyl center.[3] This steric shield plays a crucial role in modulating the accessibility of the electrophilic carbon to different nucleophiles.
The combination of these two features results in a reagent that is highly activated yet sterically controlled, a key to its selective reactivity.
The Basis of Selectivity: A Mechanistic Perspective
The selectivity of this compound is governed by a balance of nucleophilicity, steric accessibility, and reaction conditions. The generally accepted order of nucleophilicity for common functional groups is:
Thiol (RS⁻) > Amine (RNH₂) > Alcohol (ROH)
This intrinsic reactivity order is the primary determinant of the outcome of a competitive acylation. However, the steric and electronic properties of both the substrate and the acylating agent can modulate this inherent preference.
The Role of Steric Hindrance
The bulky tert-butyl group of the reagent sterically hinders the approach of nucleophiles to the carbonyl carbon. This effect is more pronounced for bulkier nucleophiles or nucleophiles within a sterically congested environment on the substrate. For instance, a primary amine is generally less sterically hindered than a secondary amine, and a primary alcohol is less hindered than a secondary or tertiary alcohol.
The Role of the Leaving Group
The tert-butoxide anion is a relatively poor leaving group compared to halides (as in acyl chlorides) but is a better leaving group than the alkoxides derived from simple alkyl esters. The stability of the leaving group influences the overall reaction rate.
Comparative Selectivity Analysis: A Functional Group Hierarchy
Based on the principles of nucleophilicity and steric hindrance, we can predict the selectivity of this compound for different functional groups.
Amines: The Primary Target
Primary and secondary amines are strong nucleophiles and will readily react with this compound to form stable amides. Due to their high nucleophilicity, amines will typically react preferentially over alcohols.
-
Primary vs. Secondary Amines: While both are reactive, primary amines are generally less sterically hindered and may react at a faster rate than secondary amines, especially if the secondary amine is part of a bulky structural motif.[4][5]
Alcohols: Reactivity Under Forcing Conditions
Alcohols are less nucleophilic than amines and will react significantly slower with this compound. This difference in reactivity is the basis for the selective N-acylation of amino alcohols. To achieve O-acylation in the presence of an amine, the amine must first be protected. In the absence of more nucleophilic groups, alcohols can be acylated, but this may require elevated temperatures or the use of a catalyst.
Thiols: The Most Potent Nucleophile
Thiols are more nucleophilic than both amines and alcohols and will react preferentially with this compound.[4][6] In a molecule containing all three functional groups, selective S-acylation is the expected outcome.
The following table summarizes the expected selectivity:
| Functional Group | Relative Nucleophilicity | Expected Reactivity with this compound |
| Thiol (-SH) | High | Highest |
| Primary Amine (-NH₂) | High | High |
| Secondary Amine (-NHR) | Moderate-High | Moderate-High (sterically dependent) |
| Primary Alcohol (-OH) | Moderate | Low |
| Secondary Alcohol (-OH) | Low-Moderate | Very Low |
Head-to-Head Comparison with Alternative Acylating Agents
The choice of acylating agent is critical and depends on the desired selectivity and the overall synthetic strategy.
| Acylating Agent | Structure | Key Advantages | Key Disadvantages | Selectivity Profile |
| This compound | High selectivity for amines over alcohols; stable, crystalline solid. | Higher cost; tert-butanol byproduct can be problematic in some cases. | Excellent N- over O-selectivity. | |
| Acetic Anhydride | Inexpensive; reactive. | Low selectivity in the presence of multiple nucleophiles; can lead to over-acylation. | Poor selectivity between amines and alcohols without careful control of conditions.[7] | |
| Acyl Chlorides | Highly reactive. | Highly moisture-sensitive; generates corrosive HCl byproduct; often requires a scavenger base. | Generally low selectivity; will react with most nucleophiles. | |
| N-Hydroxysuccinimide (NHS) Esters | Good reactivity; stable intermediates. | Requires pre-activation of the carboxylic acid; NHS is a byproduct. | Good N- over O-selectivity, but generally less selective than highly fluorinated esters. |
Experimental Protocols
The following protocols are illustrative and should be optimized for specific substrates.
Protocol for Selective N-Acylation of an Amino Alcohol
This protocol describes a general procedure for the selective acylation of a primary amine in the presence of a primary alcohol.
Workflow Diagram:
Caption: Workflow for selective N-acylation of an amino alcohol.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents). Cool the stirred solution to 0 °C in an ice bath.
-
Acylation: In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent. Add this solution dropwise to the cooled amino alcohol solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amino alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-acylated amino alcohol.
Protocol for a Competitive Acylation Experiment
This experiment can be used to quantitatively assess the selectivity of this compound for an amine versus an alcohol.
Reaction Scheme Diagram:
Caption: Competitive acylation of an amine and an alcohol.
Methodology:
-
Reaction Setup: In a vial, combine a primary amine (e.g., benzylamine, 1.0 equivalent) and a primary alcohol (e.g., benzyl alcohol, 1.0 equivalent) in an NMR tube containing a deuterated solvent (e.g., CDCl₃) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Initiation: Add this compound (1.0 equivalent) to the NMR tube, cap it, and acquire an initial ¹H NMR spectrum (t=0).
-
Data Acquisition: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes) at a constant temperature.
-
Analysis: Determine the relative concentrations of the starting materials and the N-acylated and O-acylated products by integrating their characteristic peaks relative to the internal standard. This will allow for the determination of the selectivity ratio.
Conclusion and Future Outlook
This compound is a highly effective reagent for the selective acylation of amines in the presence of less nucleophilic functional groups, most notably alcohols. Its efficacy stems from the synergistic combination of the electron-withdrawing pentafluoropropionyl group, which activates the carbonyl for nucleophilic attack, and the sterically demanding tert-butyl group, which modulates its accessibility. This reagent offers a valuable alternative to less selective and more hazardous acylating agents.
Future research in this area may focus on the development of catalytic methods for the generation and use of such activated esters, further enhancing the atom economy and sustainability of these important transformations. As the demand for complex, highly functionalized molecules in pharmaceuticals and materials science continues to grow, the development and understanding of selective reagents like this compound will remain a critical area of investigation.
References
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61(88), 17060-17071. [Link][1][2]
-
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]
-
Studley, J. (2024, March 19). Put and Take Shakes It Up. Scientific Update. [Link]
- Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry. CRC Press.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters from Carboxylic Acids and Boronic Acids.
-
Kim, H., Lee, H., & Kim, J. (2019). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. Nanomaterials, 9(7), 1025. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
- Bonde, C. L., & Toennies, G. (1943). The Acylation of Amino Alcohols in Aqueous Solution by a New Method. Journal of the American Chemical Society, 65(11), 2269-2270.
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509. [Link]
-
OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]
-
Zhang, Y., & Li, P. (2017). Polarity-Driven Thiyl Radical-Catalyzed Aerobic Debenzylation of Ethers and Amines. The Journal of Organic Chemistry, 82(24), 13515-13522. [Link]
-
ResearchGate. (n.d.). Various thiol-and amine-reactive bifunctional agents. [Link]
-
Reddit. (2024, July 3). What exactly makes thiols more acidic than alcohols and amines?. r/chemhelp. [Link]
-
Reddit. (2022, November 24). What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines?. r/askscience. [Link]
-
ResearchGate. (n.d.). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. [Link]
-
PubMed. (n.d.). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]
-
PubMed. (n.d.). Simultaneous protection and activation of amino acids using propargyl pentafluorophenyl carbonate. [Link]
-
PubMed Central. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. [Link]
-
PubMed Central. (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... [Link]
-
ResearchGate. (n.d.). Pentafluoropropionyl and trifluoroacetyl groups for temporary hydroxyl group protection in oligomannoside synthesis. [Link]
-
PubMed. (n.d.). CO2-Promoted Direct Acylation of Amines and Phenols by the Activation of Inert Thioacid Salts. [Link]
-
MDPI. (n.d.). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. [Link]
-
National Institutes of Health. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
-
ResearchGate. (n.d.). Facile Nucleophilic Fluorination Reactions Using tert -Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. [Link]
-
OSTI.GOV. (1993). Synthesis, characterization, and reaction chemistry of tert-butyl hypofluorite. [Link]
-
ResearchGate. (n.d.). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. [Link]
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Comparative Guide: Fragmentation Patterns of tert-Butyl Pentafluoropropionate vs. Analogues
Executive Summary
In the analysis of polar functionalities via Gas Chromatography-Mass Spectrometry (GC-MS), perfluoroacylation is a critical derivatization strategy. While Trifluoroacetic Anhydride (TFAA) is the industry standard, Pentafluoropropionic Anhydride (PFPA) —yielding tert-Butyl Pentafluoropropionate (TBPFP) derivatives—offers distinct advantages in mass spectral resolution and retention indexing.
This guide provides an in-depth technical comparison of the fragmentation patterns of TBPFP against its primary analogues: tert-Butyl Trifluoroacetate (TBTFA) and tert-Butyl Heptafluorobutyrate (TBHFB) . We analyze the mechanistic drivers of ionization, providing a self-validating framework for identifying these species in complex biological or synthetic matrices.
Mechanistic Basis of Fragmentation
The fragmentation of tert-butyl perfluoroacyl esters under Electron Ionization (EI, 70 eV) is governed by the competition between the stability of the tert-butyl carbocation and the electron-withdrawing power of the perfluoroalkyl chain.
The "Battle of Stability"
Unlike linear alkyl esters, tert-butyl esters possess a highly stable tertiary carbon center. Upon ionization, the molecular ion (
-
Alkoxy Bond Cleavage (Dominant): The C-O bond breaks to release the stable tert-butyl cation (
, m/z 57). This is often the base peak.[1] -
Acylium Ion Formation: Cleavage of the acyl-oxygen bond generates the perfluoroacylium ion (
). The abundance of this ion decreases as the fluorinated chain length increases due to inductive destabilization. -
McLafferty-like Rearrangement (Hydrogen Transfer): A gamma-hydrogen from the tert-butyl group transfers to the carbonyl oxygen, eliminating isobutene (neutral, 56 Da) and leaving the radical cation of the perfluorinated acid.
The Fluorine Effect
The perfluoroalkyl group (
-
Destabilization: It destabilizes the acylium ion compared to non-fluorinated analogues.
-
Diagnostic Ions: It produces high-mass, halogen-rich fragments (
) that are mass-deficient and easily distinguishable from hydrocarbon background noise.
Comparative Profiling: TBPFP vs. Alternatives
The following analysis compares TBPFP (formed via PFPA) against TBTFA (via TFAA) and TBHFB (via HFBA).
Diagnostic Ion Table
| Feature | tert-Butyl Trifluoroacetate (TBTFA) | This compound (TBPFP) | tert-Butyl Heptafluorobutyrate (TBHFB) |
| Derivatizing Agent | TFAA (Trifluoroacetic anhydride) | PFPA (Pentafluoropropionic anhydride) | HFBA (Heptafluorobutyric anhydride) |
| Fluoro-Group ( | |||
| Base Peak (Typical) | m/z 57 ( | m/z 57 ( | m/z 57 ( |
| Acylium Ion ( | m/z 97 (High Intensity) | m/z 147 (Med Intensity) | m/z 197 (Low Intensity) |
| Perfluoroalkyl Ion | m/z 69 ( | m/z 119 ( | m/z 169 ( |
| Rearrangement ( | m/z 114 ( | m/z 164 ( | m/z 214 ( |
| Volatility | Highest (Elutes first) | Intermediate | Lowest (Elutes last) |
Detailed Fragmentation Analysis
1. This compound (The Target)
-
Signature: The spectrum is characterized by the interplay between the hydrocarbon "low mass" region (m/z 57, 41, 29) and the fluorinated "high mass" region.
-
Key Transition: The presence of m/z 119 (
) alongside m/z 147 confirms the pentafluoropropionyl moiety. -
Advantage: TBPFP moves the acylium ion (m/z 147) into a higher mass range than TBTFA (m/z 97), moving it away from common low-mass solvent background noise.
2. tert-Butyl Trifluoroacetate (The Standard)
-
Signature: Dominated by m/z 69 (
) and m/z 57. -
Limitation: The m/z 69 ion is ubiquitous in Teflon-contaminated systems or from column bleed, potentially leading to false positives. The m/z 97 ion is often less abundant than the m/z 69.
3. tert-Butyl Heptafluorobutyrate (The Heavyweight)
-
Signature: Shows significant high-mass ions at m/z 169 (
). -
Advantage: Excellent for electron capture ionization (ECI) due to high fluorine content.
-
Disadvantage: Steric bulk can impede derivatization of hindered alcohols; lower volatility leads to longer GC run times.
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the competitive fragmentation pathways for This compound , highlighting the origin of diagnostic ions.
Caption: Figure 1. Competitive EI fragmentation pathways of this compound. The m/z 57 ion dominates, while m/z 147 and 119 provide structural specificity.
Experimental Protocol: Comparative Derivatization
To experimentally validate these patterns, the following protocol generates all three derivatives simultaneously from a single tert-butanol standard. This "self-validating" method ensures that retention time shifts and mass spectral differences are observed under identical instrument conditions.
Materials
-
Analyte: tert-Butanol (anhydrous).[2]
-
Reagents: TFAA, PFPA, HFBA (individually).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Catalyst: Pyridine or Dimethylaminopyridine (DMAP) (Optional, but recommended for steric bulk).
Workflow Diagram
Caption: Figure 2. Parallel derivatization workflow for comparative mass spectral profiling.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of tert-butanol in 1 mL of EtOAc. Split into three 2 mL GC vials (300 µL each).
-
Acylation:
-
Vial A: Add 50 µL TFAA .
-
Vial B: Add 50 µL PFPA .
-
Vial C: Add 50 µL HFBA .
-
-
Incubation: Seal and heat at 60°C for 30 minutes. Note: tert-butyl esters form slower than primary esters due to steric hindrance.
-
Workup: Evaporate reagents under a gentle nitrogen stream (do not dry completely to avoid loss of volatile derivatives). Reconstitute in 200 µL pure EtOAc.
-
Analysis: Inject 1 µL into GC-MS (Split 10:1).
-
Column: DB-5ms or equivalent.
-
Scan Range: m/z 40–300.
-
Conclusion
While tert-Butyl Trifluoroacetate is the most volatile and common derivative, This compound offers a superior balance for complex analyses. It provides unique diagnostic ions (m/z 119, 147 ) that are less susceptible to low-mass background interference than the TFA equivalents, without the excessive retention time penalty of the Heptafluorobutyrate derivative.
For researchers encountering ambiguous "m/z 57" peaks in fluorinated derivatization workflows, checking for the m/z 147 (Acylium) and m/z 164 (Rearrangement) transition is the definitive confirmation of the pentafluoropropionyl-tert-butyl species.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link (Context: General derivatization artifacts and fragmentation logic).
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Seminal text on acylation mechanisms).
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link (Source for McLafferty rearrangement in esters).
-
National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. Link (Reference for standard ionization energies and ion abundances of fluorinated esters).
-
Sigma-Aldrich. Product Specification: Pentafluoropropionic Anhydride. Link (Reagent properties and handling).
Sources
- 1. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. CAS 400-52-2: tert-butyl trifluoroacetate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Acylation Reagents in GC-MS: Evaluating the Performance of tert-Butyl Pentafluoropropionate in Diverse Sample Matrices
For researchers, scientists, and professionals in drug development, the derivatization of analytes prior to gas chromatography-mass spectrometry (GC-MS) analysis is a critical step to enhance volatility, thermal stability, and detection sensitivity.[1] The choice of derivatizing agent can significantly impact the quality and reliability of analytical results. This guide provides an in-depth comparison of the expected performance of tert-Butyl pentafluoropropionate, a theoretically potent derivatizing agent, against two widely used reagents: Pentafluoropropionic Anhydride (PFPA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
While direct experimental data on this compound as a commercial derivatizing agent is limited, its performance can be extrapolated from the well-understood properties of its constituent moieties: the highly reactive pentafluoropropionyl group and the sterically demanding, stabilizing tert-butyl group. This guide will delve into the mechanistic underpinnings of these reagents, their reactivity towards various functional groups, and their performance characteristics in different sample matrices.
The Critical Role of Derivatization in GC-MS Analysis
Many biologically and pharmaceutically relevant molecules, such as amino acids, steroids, and acidic drugs, possess polar functional groups (-OH, -NH2, -COOH, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization mitigates these issues by replacing active hydrogens with nonpolar protecting groups. The ideal derivatizing agent should offer:
-
Rapid and quantitative reaction: The derivatization should proceed to completion under mild conditions.
-
Formation of stable derivatives: The resulting products must be stable during chromatographic separation and ionization.
-
Enhanced chromatographic properties: The derivatives should exhibit good peak shape and resolution.
-
Favorable mass spectrometric fragmentation: The derivatives should produce characteristic mass spectra for confident identification and quantification.
A Comparative Analysis of Derivatizing Agents
This guide focuses on a comparative assessment of three key derivatizing agents, one of which is a prospective evaluation based on chemical principles.
-
Pentafluoropropionic Anhydride (PFPA): A powerful perfluoroacylating agent that reacts with nucleophilic functional groups.[2]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): A silylating agent that introduces a tert-butyldimethylsilyl (TBDMS) group, known for forming highly stable derivatives.
-
This compound (t-BPFP) (Hypothetical): An acylating agent that would introduce a pentafluoropropionyl group via a tert-butyl ester linkage. Its reactivity would be distinct from PFPA, offering potential advantages in specific applications.
The following sections will explore the performance of these agents across various parameters.
Reactivity and Reaction Conditions
The reactivity of a derivatizing agent dictates the necessary experimental conditions, such as temperature, time, and the need for a catalyst.
-
PFPA: As a highly reactive anhydride, PFPA readily acylates primary and secondary amines, alcohols, and phenols.[2] The reaction is typically rapid, often completed within 30-60 minutes at moderately elevated temperatures (e.g., 60-70°C).[2] The reaction produces pentafluoropropionic acid as a byproduct, which may need to be removed to prevent column degradation.[3]
-
MTBSTFA: This silylating agent is known for its high reactivity towards a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. MTBSTFA derivatives are notably more stable and less moisture-sensitive than their trimethylsilyl (TMS) counterparts formed by reagents like BSTFA. Derivatization with MTBSTFA often requires heating at temperatures ranging from 60°C to 100°C for 1 to 4 hours.
-
This compound (t-BPFP) (Hypothetical): The reactivity of t-BPFP would be fundamentally different from PFPA. As a tert-butyl ester, it would not be a general acylating agent. Instead, it would likely be used in transesterification reactions or in applications where the entire molecule acts as a protecting group. The steric hindrance of the tert-butyl group would significantly influence its reactivity, making it more selective towards less hindered functional groups. Reaction conditions would likely require a catalyst and higher temperatures compared to PFPA.
Table 1: Comparison of Reaction Conditions for Derivatizing Agents
| Feature | Pentafluoropropionic Anhydride (PFPA) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | This compound (t-BPFP) (Expected) |
| Reagent Type | Acylating Agent | Silylating Agent | Acylating Agent (Transesterification) |
| Target Analytes | Amines, Alcohols, Phenols | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Potentially selective for specific functional groups |
| Typical Temperature | 60-70°C | 60-100°C | Likely >100°C with catalyst |
| Typical Time | 30-60 minutes | 1-4 hours | Variable, likely longer reaction times |
| Byproducts | Pentafluoropropionic Acid | N-methyltrifluoroacetamide | tert-Butanol |
| Catalyst Required | Often not required | Sometimes used to enhance reactivity | Likely required |
Performance in Different Sample Matrices
The complexity of the sample matrix (e.g., plasma, urine, tissue extracts) can significantly affect derivatization efficiency and the cleanliness of the final extract.
-
Biological Fluids (Plasma, Urine): In matrices like urine, both PFPA and MTBSTFA have been successfully employed for the analysis of various metabolites. The choice between acylation and silylation often depends on the target analytes and potential interferences. For instance, the high moisture content in these samples can be detrimental to silylation reactions, making the more moisture-tolerant acylation with PFPA a favorable option in some cases. However, the superior stability of TBDMS derivatives from MTBSTFA can be advantageous for complex sample workups.
-
Tissue Extracts: Tissue homogenates present a complex mixture of lipids, proteins, and other endogenous compounds. Efficient sample cleanup is crucial prior to derivatization. The robust nature of TBDMS derivatives makes MTBSTFA a strong candidate for such complex matrices, as the derivatives can withstand more rigorous extraction and purification steps.
-
Environmental Samples: For the analysis of polar pollutants in water or soil, the choice of derivatization agent depends on the specific functional groups of the target compounds. Perfluorinated derivatives, such as those from PFPA, can be advantageous for electron capture detection (ECD), offering high sensitivity for halogenated compounds.
Experimental Protocols
Below are representative step-by-step protocols for derivatization using PFPA and MTBSTFA.
Protocol 1: Acylation of Amino Acids in Urine using PFPA
This two-step protocol is adapted for the analysis of amino acids, first esterifying the carboxylic acid groups and then acylating the amino and other functional groups.[2]
Materials:
-
Urine sample
-
2 M HCl in Methanol
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate
-
Nitrogen gas supply
-
Heater block
-
GC-MS vials
Procedure:
-
To 100 µL of urine, add an internal standard and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of 2 M HCl in methanol. Cap the vial and heat at 80°C for 60 minutes to form the methyl esters.
-
Evaporate the reagent to dryness under nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 65°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene) for GC-MS analysis.
Caption: Silylation of a hydroxyl group by MTBSTFA.
Comparative Performance Summary and Future Outlook
The choice of derivatizing agent is highly dependent on the specific analytical challenge.
-
PFPA is an excellent choice for targeted analyses where high sensitivity is required, especially with ECD, and for analytes that are amenable to acylation. Its rapid reaction kinetics are advantageous for high-throughput applications.
-
MTBSTFA shines in its ability to derivatize a broad range of functional groups and form exceptionally stable derivatives. This makes it a workhorse reagent for metabolomics and other discovery-based studies in complex matrices. The characteristic fragmentation pattern of TBDMS derivatives, with a prominent [M-57]+ ion, is also beneficial for structural elucidation. However, its reactivity can be hindered by sterically crowded sites.
-
This compound (t-BPFP) , while not commercially available as a standard derivatizing agent, presents an interesting theoretical profile. Its sterically hindered nature would likely lead to high selectivity, potentially allowing for the derivatization of specific sites in multifunctional molecules. The resulting derivatives would benefit from the electron-capturing properties of the pentafluoropropionyl group, while the tert-butyl group could confer enhanced stability. Further research into the synthesis and reactivity of such reagents could open new avenues for selective derivatization in complex analytical chemistry.
References
-
Tsoupras, A., & Zabetakis, I. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Coquoz, R., & Ziegler, J. (1999). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Chimia, 53(5), 211-214. [Link]
- Liu, R. H., & Lin, C. C. (2001). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 9(4), 1-15.
-
Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 449-461. [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Decato, S. L., Bemis, T. A., & Weimer, J. J. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 52(18), 2606-2615. [Link]
-
Hankemeier, T., & Vreuls, R. J. (1998). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography A, 818(1), 147-154. [Link]
- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis.
- Knapp, D. R. (1979).
- Blau, K., & Halket, J. M. (Eds.). (1993).
Sources
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-reactivity of tert-Butyl pentafluoropropionate with potential interferences
Technical Guide: Analytical Specificity and Interference Management for tert-Butyl Pentafluoropropionate (TB-PFP)
Part 1: Executive Summary & Strategic Context
This compound (TB-PFP) (CAS: 55258-28-1) is a highly volatile, fluorinated ester typically encountered in pharmaceutical development as either a genotoxic impurity (GTI) marker or a derivatization product for the gas chromatographic (GC) analysis of tert-butanol (t-BuOH).
In drug development, the "cross-reactivity" of this compound refers to two distinct challenges:
-
Chemical Cross-Reactivity: The unintended formation of TB-PFP when Pentafluoropropionic Anhydride (PFPA) reagents interact with labile tert-butyl protecting groups or residual tert-butanol.
-
Analytical Cross-Reactivity (Interference): The difficulty in chromatographically resolving TB-PFP from structurally similar alkyl-PFP esters (e.g., isopropyl-PFP, n-propyl-PFP) or the parent reagent (PFPA), leading to false positives or quantification errors.
This guide provides a comparative technical evaluation of analytical methodologies to isolate and quantify TB-PFP, ensuring specificity against potential interferences.
Part 2: Cross-Reactivity & Interference Profile
To ensure data integrity, one must understand the "cross-reactivity" landscape—both how the molecule is chemically formed (interfering with synthesis) and how it is detected (interfering with analysis).
Chemical Cross-Reactivity (Formation Pathways)
TB-PFP is rarely added as a reagent; it is generated in situ.
-
Primary Pathway: Reaction of PFPA with residual tert-butanol.
-
Secondary Pathway (Interference): Transesterification of tert-butyl ethers or esters under acidic conditions induced by PFPA/PFPAc.
Analytical Interference (Selectivity Challenges)
The table below details specific compounds that "cross-react" (interfere) during GC analysis due to similar volatility or electron-capture cross-sections.
| Potential Interference | Source | Structural Similarity | Resolution Strategy |
| Isopropyl Pentafluoropropionate | Impurity in tert-butanol or reagent | Isomer (C7H9F5O2) | Critical: Requires high-polarity column (e.g., DB-Wax) or MS spectral distinction (m/z 59 vs m/z 45). |
| Pentafluoropropionic Acid (PFPAc) | Hydrolysis product of PFPA | Acidic tailing | Derivatization cleanup or back-extraction required. |
| Pentafluoropropionic Anhydride (PFPA) | Excess Reagent | Parent Reagent | Volatility is similar; must be quenched (e.g., with bicarbonate) prior to analysis. |
| Trifluoroacetic Anhydride (TFAA) Derivatives | Alternative reagent contamination | Fluorinated Analog | Mass resolution (m/z 69 for CF3 vs m/z 119 for C2F5). |
Part 3: Comparative Analysis of Detection Methods
This section compares the performance of the three primary methodologies for detecting TB-PFP.
Method A: GC-ECD (Electron Capture Detection)
-
Mechanism: Detects electronegative fluorine atoms.
-
Pros: Extreme sensitivity (femtomolar range).
-
Cons: High Cross-Reactivity. ECD is non-selective; it responds to all halogenated compounds (solvents like DCM, chloroform, or other PFP esters). It cannot distinguish TB-PFP from Isopropyl-PFP if retention times overlap.
-
Verdict: Use only for limit tests where the matrix is simple and well-controlled.
Method B: GC-FID (Flame Ionization Detection)
-
Mechanism: Burns organic carbon.
-
Pros: Robust, linear dynamic range.
-
Cons: Low Sensitivity & Specificity. The high F:C ratio of TB-PFP reduces the FID response signal. Co-eluting hydrocarbons cause significant positive interference.
-
Verdict: Not recommended for trace impurity analysis.
Method C: GC-MS (SIM Mode) – Recommended Standard
-
Mechanism: Mass spectral fragmentation.
-
Pros: Zero Cross-Reactivity (when optimized). By monitoring the specific fragmentation ions of the tert-butyl group (m/z 57) and the pentafluoropropionyl group (m/z 119, 147), GC-MS eliminates false positives from isomers like isopropyl-PFP (which yields m/z 43/45).
-
Verdict: The Gold Standard for specificity.
Part 4: Validated Experimental Protocol (GC-MS)
Objective: Quantify TB-PFP with zero cross-reactivity from isopropyl isomers or reagent background.
Reagents & Equipment
-
Analyte: this compound (Custom synthesis or in situ generation).
-
Internal Standard: Methyl Pentafluoropropionate (distinct RT).
-
Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4 µm film) – optimized for volatiles.
-
Quenching Agent: Saturated NaHCO3 solution.
Step-by-Step Workflow
-
Sample Preparation (Derivatization):
-
Add 100 µL sample (containing t-BuOH) to a crimp-top vial.
-
Add 50 µL PFPA (Reagent).
-
Incubate at 60°C for 30 min. Note: t-Butyl sterics require heat compared to primary alcohols.
-
-
Quenching (Critical for Interference Removal):
-
Add 1 mL Hexane (extraction solvent).
-
Add 1 mL Saturated NaHCO3. Causality: Neutralizes excess PFPA/PFPAc to prevent column degradation and acidic tailing interferences.
-
Vortex 1 min; Centrifuge 2 min at 3000 rpm.
-
-
GC-MS Acquisition:
-
Inject 1 µL of the upper hexane layer (Split 1:10).
-
Inlet: 200°C.
-
Oven: 40°C (hold 2 min) → 10°C/min → 200°C.
-
-
MS SIM Parameters (The Specificity Filter):
-
Target (TB-PFP): Quant Ion m/z 57 (t-butyl cation); Qual Ions m/z 119 (C2F5+), m/z 147 (C2F5CO+).
-
Interference Check (Isopropyl-PFP): Monitor m/z 43 (isopropyl cation). If m/z 43 peaks, check RT to ensure resolution.
-
Part 5: Visualization of Selectivity Logic
The following diagram illustrates the decision pathway to differentiate TB-PFP from its primary interferences (Isopropyl-PFP and PFPA Reagent).
Caption: Workflow for resolving TB-PFP from structural analogs using chemical quenching and MS spectral filtering.
Part 6: References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Sigma-Aldrich (Merck). Pentafluoropropionic anhydride (PFPA) Derivatization Protocols. Retrieved from
-
FDA/ICH. Guidance for Industry: Q2(R1) Validation of Analytical Procedures. (Method specificity requirements). Retrieved from
-
Little, J. L. Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. (Analogous discussion on derivatization artifacts). Journal of Chromatography A, 1999. Retrieved from
Safety Operating Guide
Proper Disposal Procedures: tert-Butyl Pentafluoropropionate
Executive Safety Summary
tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated ester used frequently as a derivatizing agent. Its disposal requires strict adherence to halogenated waste protocols .
Immediate Action Required:
-
Do NOT combine with non-halogenated organic solvents (e.g., acetone, ethanol) in general waste streams.
-
Do NOT dispose of via drain or evaporation.
-
Critical Risk: Thermal decomposition releases Hydrogen Fluoride (HF) , requiring specialized incineration with acid gas scrubbing.
Chemical Profile & Risk Assessment
To manage disposal effectively, one must understand the chemical's behavior under stress. TBPFP is an ester, making it susceptible to hydrolysis, yet its fluorinated tail confers significant stability against oxidation until combustion.
| Property | Specification | Operational Implication |
| CAS Number | 360-65-6 | Unique identifier for waste manifesting.[3][4] |
| Molecular Formula | High fluorine content necessitates halogenated segregation.[3][4] | |
| Flash Point | < 23°C (Est.)[3][4] | D001 Ignitable Waste . Ground all containers during transfer. |
| Reactivity | Water-reactive (slow) | Hydrolysis yields Pentafluoropropionic acid (corrosive) and tert-butanol.[3][4] |
| Incompatibility | Strong Oxidizers, Bases | Segregate from nitric acid, perchlorates, and caustic solutions.[3][4] |
Mechanistic Insight: The tert-butyl group acts as a steric shield, making the ester moderately stable. However, in the presence of strong acids or moisture over time, it hydrolyzes.[4] The resulting pentafluoropropionic acid is a strong organic acid. Therefore, waste containers containing TBPFP mixtures should be checked for pH drift if stored for extended periods [1].
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation (The Critical Step)
The most common compliance failure is misclassification. TBPFP must be classified as Halogenated Organic Waste .
-
Select Container: Use an HDPE (High-Density Polyethylene) or Glass carboy.
-
Why? HDPE is resistant to both the solvent and potential acidic hydrolysis byproducts.
-
Avoid: Metal cans (unless lined), as fluorinated acids can corrode metal rapidly.
-
-
Segregate:
-
YES: Mix with Dichloromethane (DCM), Chloroform, or other fluorinated solvents.
-
NO: Do not mix with Acetone, Methanol, or Toluene unless the entire container is designated as halogenated.
-
Causality: If TBPFP is sent to a standard fuel-blending incinerator (used for non-halogens), the generated HF will destroy the facility's refractory lining and violate emission standards [2].
-
Phase 2: Labeling & Storage
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste.
-
Constituents: Write "this compound" clearly. Do not use abbreviations.
-
Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant."
-
-
Venting: Ensure the cap is vented if the waste contains reaction mixtures that might off-gas. If pure, a standard sealed cap is acceptable.
-
Storage: Store in a Flammable Safety Cabinet, separate from oxidizers.
Phase 3: Final Disposal (EHS/Contractor Hand-off)
Transfer the sealed container to your facility's Environmental Health & Safety (EHS) team.
-
RCRA Code: Likely D001 (Ignitable). If the waste is a spent solvent mixture, it may carry F001/F002 codes depending on other constituents.[5][6][7]
-
Destruction Method: High-temperature incineration (>1100°C) with secondary combustion chamber and caustic scrubber to neutralize HF gas [3].
Operational Workflow (Decision Logic)
The following diagram illustrates the decision process for TBPFP waste, ensuring no cross-contamination with non-halogenated streams.
Figure 1: Decision logic for the safe segregation and disposal of this compound, prioritizing the Halogenated Waste stream to prevent downstream incineration hazards.
Emergency Procedures: Spills
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: TBPFP vapor is an irritant (H335/H336).[1] Clear the immediate area.[8]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Do NOT use paper towels (flammability risk).
-
Use Vermiculite or Diatomaceous Earth to absorb the liquid.
-
Why? These inert silicates will not react with the ester or potential hydrolysis acids.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."
-
Decontamination: Wash the surface with a mild soap solution. Avoid strong alkalis which could rapidly hydrolyze any residue, releasing heat.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][4]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][4]
Sources
- 1. tert-Butyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wmsolutions.com [wmsolutions.com]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. More is on the way! | Airgas [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
